DL-Serine-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481021 | |
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-20-7 | |
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DL-Serine-1-13C chemical properties and stability
Chemical Properties, Stability Profile, and Applications in Drug Development[1]
Executive Summary
DL-Serine-1-13C is a stable isotope-labeled isotopologue of the alpha-amino acid serine, comprising a racemic mixture of D- and L-enantiomers where the carboxyl carbon (C1) is enriched with Carbon-13.[1][2][][4][5][6][7] This compound serves as a critical tool in metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic tracking. Its utility spans from elucidating one-carbon metabolism (1CM) pathways to serving as an internal standard in quantitative mass spectrometry for neuroactive drug development.
This guide provides a rigorous technical analysis of DL-Serine-1-13C, synthesizing physicochemical data, stability protocols, and experimental applications for researchers in the pharmaceutical and life sciences sectors.
Chemical Identity & Physicochemical Properties[4][7][8][9][10][11][12][13]
DL-Serine-1-13C differs from its unlabeled counterpart by the substitution of the carbon-12 atom at the carboxyl position with carbon-13. This modification increases the molecular weight by approximately 1 Dalton without significantly altering the chemical reactivity or biological transport mechanisms, although kinetic isotope effects (KIE) are negligible for this specific position in most binding assays.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | DL-Serine-1-13C (2-Amino-3-hydroxypropanoic acid-1-13C) |
| CAS Number (Labeled) | 84344-20-7 |
| CAS Number (Unlabeled) | 302-84-1 |
| Molecular Formula | HOCH₂CH(NH₂)¹³COOH |
| Molecular Weight | 106.09 g/mol (vs. 105.09 g/mol unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (approx. 50 mg/mL); insoluble in ethanol/ether |
| pKa Values | pKa₁ (COOH): ~2.21; pKa₂ (NH₃⁺): ~9.15 |
| Melting Point | ~240°C (dec.)[1][2][][6] |
| Chirality | Racemic (50:50 mixture of D- and L-isomers) |
Isotopic Specifications & Analytical Verification
The value of DL-Serine-1-13C lies in its detectability via non-radioactive resonance and mass-based techniques.
Nuclear Magnetic Resonance (NMR) Characteristics
In ¹³C-NMR spectroscopy, the labeled carboxyl carbon provides a distinct, high-intensity signal. Unlike natural abundance serine (1.1% ¹³C), the enriched C1 atom dominates the spectrum.
-
¹³C Chemical Shift (C1): The labeled carboxyl carbon resonates in the downfield region, typically between 170–175 ppm (referenced to TMS in D₂O at neutral pH).
-
Coupling: One-bond coupling constants (
) may be observed if high-resolution techniques are employed, though the singlet nature of the C1 label (decoupled) is the primary diagnostic feature.
Mass Spectrometry (MS) Signature
In LC-MS or GC-MS workflows, DL-Serine-1-13C produces a mass shift of +1 Da relative to the unlabeled M+0 isotopologue.
-
Precursor Ion (ESI+): [M+H]⁺ = m/z 107.09
-
Fragment Ions: Fragmentation patterns must be carefully analyzed. Loss of the carboxyl group (decarboxylation) during fragmentation will result in the loss of the label, yielding fragments identical to unlabeled serine. This is a critical consideration for designing Multiple Reaction Monitoring (MRM) transitions.
Stability Profile & Storage Protocols
The stability of DL-Serine-1-13C is governed by its zwitterionic nature and susceptibility to oxidative degradation or racemization under extreme conditions.
Degradation Pathways[8]
-
Thermal Decomposition: Stable up to its melting point (~240°C), but prolonged exposure to temperatures >50°C can induce discoloration and slow decarboxylation.
-
Hygroscopicity: The powder is hygroscopic. Moisture absorption can lead to hydrolysis risks if contaminants are present, or simply alter the effective mass during weighing.
-
Racemization: As a DL-mixture, spontaneous racemization is not a purity concern. However, in biological matrices, the L-isomer may be selectively metabolized, altering the D/L ratio over time.
Storage Recommendations
To maintain isotopic purity (>99%) and chemical integrity (>98%) for extended periods (2–4 years):
-
Temperature: Store at -20°C .
-
Environment: Keep in a tightly sealed vial within a secondary desiccated container.
-
Light: Protect from direct light to prevent photo-oxidation of trace impurities.
Diagram 1: Quality Control & Stability Testing Workflow
Caption: Workflow for maintaining and verifying the integrity of DL-Serine-1-13C stocks over time.
Applications in Research & Drug Development[15]
A. Metabolic Flux Analysis (MFA)
DL-Serine-1-13C is a pivotal tracer for One-Carbon Metabolism (1CM). The label on C1 allows researchers to track the fate of the carboxyl group, which is distinct from the side-chain carbons that enter the folate cycle.
-
Pathway Tracing: Serine is converted to Glycine by Serine Hydroxymethyltransferase (SHMT).
-
L-Serine-1-13C
Glycine-1-13C + 5,10-Methylene-THF (Unlabeled). -
Note: The C1 label is retained in Glycine. If C3 (side chain) were labeled, the label would transfer to the THF pool. This specificity allows precise dissection of carbon routing.
-
Diagram 2: Serine 1-13C Metabolic Fate
Caption: Fate of the C1 label in Serine catabolism. The label tracks to Glycine or Pyruvate, distinguishing pathways.
B. Neuroscience and NMDA Receptor Studies
While L-Serine is the primary metabolic fuel, D-Serine (present in the DL racemate) acts as a potent co-agonist at the NMDA receptor glycine site.
-
Application: Researchers use DL-Serine-1-13C to study the in vivo racemization (via Serine Racemase) and the specific uptake/clearance kinetics of D-Serine in glial cells versus neurons. The mass shift allows differentiation from endogenous serine pools.
C. Internal Standard for Quantitation
In drug development, precise quantification of intracellular amino acid pools is required to assess metabolic toxicity.
-
Protocol: Spike biological samples with a known concentration of DL-Serine-1-13C.
-
Benefit: The co-elution of the labeled standard with the analyte (endogenous serine) corrects for matrix effects and ionization suppression in MS analysis.
Handling & Safety Information
While non-radioactive and generally non-toxic, standard laboratory safety practices (GLP) are mandatory.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent contamination of the sample (keratin from skin contains serine) and inhalation of dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with water for 15 minutes.
-
-
Disposal: Dispose of as chemical waste in accordance with local regulations. It is not classified as a hazardous transport good.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Serine (1-13C, 99%) Product Specification. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). L-Serine-1-13C Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 617, DL-Serine. Retrieved from
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Retrieved from
-
BOC Sciences. (n.d.). DL-Serine-[1-13C] Product Data (CAS 84344-20-7).[1][2][4][7] Retrieved from
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. Search | BLDpharm [bldpharm.com]
- 4. DL-Serine-1-13C | CAS 84344-20-7 | LGC Standards [lgcstandards.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. DL-Serine | 302-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. DL-SERINE (1-13C) [84344-20-7] | Chemsigma [chemsigma.com]
- 8. Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
metabolic fate of serine carboxyl carbon-13C
Technical Guide: Metabolic Fate of Serine Carboxyl Carbon-13C ( )
Executive Summary
This technical guide details the mechanistic tracking, experimental design, and data interpretation of
Key Utility:
-
Decoupling SHMT vs. GCS Flux: Differentiates serine conversion to glycine from subsequent glycine oxidation.
-
Lipid Synthesis Specificity: Acts as a negative control for sphingolipid and phosphatidylethanolamine (PE) synthesis due to obligate decarboxylation.
-
Anaplerotic Tracing: Uniquely identifies Pyruvate Carboxylase (PC) activity over Pyruvate Dehydrogenase (PDH) flux in the TCA cycle.
Part 1: Mechanistic Principles & Atom Mapping
Understanding the fate of the C1 atom is prerequisite to experimental design. The following logic gates determine where the
The Serine-Glycine-One Carbon (SGOC) Axis[1]
-
Serine Hydroxymethyltransferase (SHMT1/2): Serine is converted to Glycine.[1][2][3][4] The C1 (carboxyl) of Serine becomes the C1 (carboxyl) of Glycine.
-
Result:M+1 Glycine .
-
-
Glycine Cleavage System (GCS): Glycine is catabolized in the mitochondria.[4] The C1 atom is released as
.-
Result:Loss of Label (
) . -
Implication: High SHMT flux but low GCS activity results in accumulated M+1 Glycine. High GCS activity results in label disappearance.
-
Lipid Biosynthesis (The "Negative" Signal)
-
Sphingolipids: Serine Palmitoyltransferase (SPT) condenses Serine with Palmitoyl-CoA.[5][6] The C1 carboxyl group is cleaved as
during this reaction.-
Result:M+0 Sphinganine/Ceramides .[5] (Contrast with
which labels these lipids M+2).
-
-
Phospholipids:
-
Phosphatidylserine (PS): Serine is incorporated intact. (M+1 PS) .
-
Phosphatidylethanolamine (PE): PS Decarboxylase converts PS to PE, removing the C1 atom. (M+0 PE) .
-
Pyruvate and TCA Cycle Anaplerosis[7]
-
Serine Dehydratase (SDS/SDH): Converts Serine to Pyruvate. C1 is retained. (M+1 Pyruvate) .
-
Pyruvate Fate:
Visualization: The Fate Map
Figure 1: Metabolic fate map of the serine carboxyl carbon. Green nodes indicate retention of the
Part 2: Experimental Design & Protocol
Media Formulation
Standard DMEM/RPMI contains high levels of unlabeled serine (~400 µM) and glycine (~400 µM), which will dilute your tracer.
-
Base Media: Custom DMEM/RPMI lacking Serine, Glycine, and Glucose (to allow controlled glucose addition).
-
Serum: Dialyzed FBS (dFBS) is mandatory. Standard FBS contains significant serine that will skew isotopic enrichment.
-
Tracer Concentration: Reconstitute
to physiological levels (typically 0.4 mM) or supraphysiological levels (up to 2 mM) depending on the cell line's consumption rate. -
Duration:
-
Steady State: 24–48 hours (for macromolecules/lipids).
-
Dynamic Flux: 15 min – 6 hours (for glycolytic/TCA intermediates).
-
Sample Preparation (Adherent Cells)
This protocol ensures quenching of metabolism and extraction of both polar and non-polar fractions.
Step-by-Step Methodology:
-
Quenching: Place culture plates on wet ice. Aspirate media rapidly.
-
Washing: Wash 2x with ice-cold PBS (phosphate-buffered saline) to remove extracellular tracer. Critical: Do this in <10 seconds to prevent leakage.
-
Extraction: Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Scraping: Scrape cells and transfer suspension to Eppendorf tubes.
-
Lysis: Vortex vigorously (1 min) or freeze-thaw (liquid
/ 37°C bath) 3x cycles. -
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to new tubes. Evaporate methanol using a SpeedVac/Nitrogen stream.
-
Reconstitution: Resuspend in 50–100 µL LC-MS grade water or acetonitrile/water mix (depending on column chemistry).
Part 3: Analytical Workflows (LC-MS)
For
Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar amino acids (Ser, Gly) and organic acids.
-
Column: Amide-based column (e.g., Waters XBridge Amide or SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
Mass Spectrometry Settings
-
Polarity: Switch between Positive (Amino acids) and Negative (TCA intermediates) modes.
-
Resolution: >30,000 (Orbitrap) or equivalent Q-TOF resolution to resolve
peaks from isobaric interferences.
Data Analysis (Mass Isotopomer Distribution)
You must correct for natural abundance (using software like IsoCor or Polu). Report data as Mole Percent Enrichment (MPE) or Fractional Contribution .
Target Metabolite Table:
| Metabolite | Parent Ion (Unlabeled) | Expected Label (from | Interpretation of Label |
| Serine | m/z 106.05 (M+H)+ | M+1 | Tracer uptake/enrichment verification. |
| Glycine | m/z 76.04 (M+H)+ | M+1 | Flux through SHMT (Cytosolic or Mitochondrial). |
| Lactate | m/z 89.02 (M-H)- | M+1 | Flux through Serine Dehydratase |
| Citrate | m/z 191.01 (M-H)- | M+1 | Marker of Pyruvate Carboxylase (PC) . |
| Citrate | m/z 191.01 (M-H)- | M+0 | Flux through PDH (Decarboxylation loses label). |
| Sphinganine | m/z 302.30 (M+H)+ | M+0 | Negative control. (Label lost via SPT). |
| Phosphatidylserine | varies | M+1 | Direct incorporation. |
| Phosphatidylethanolamine | varies | M+0 | Label lost via PS Decarboxylase. |
Part 4: Scientific Interpretation & Troubleshooting
Distinguishing SHMT Activity
The ratio of labeled Glycine to labeled Serine is the primary metric for SHMT activity.
-
Note: This does not distinguish between SHMT1 (cytosolic) and SHMT2 (mitochondrial) directly. Compartment-specific tracing requires genetic knockdown or organelle isolation.
The "Missing" Carbon: GCS Activity
If you observe high M+1 Glycine but low cell growth, check for GCS saturation. The GCS reaction releases the labeled C1 as
-
Advanced Validation: Trap the
in media using hyamine hydroxide or analyze head-space gas if using sealed vials to quantify total oxidation rates.
The Anaplerotic Switch (PC vs. PDH)
This is the most powerful application of
-
If Serine-derived Pyruvate enters the TCA cycle via PDH , the C1 is lost (
). The Citrate will be M+0. -
If Serine-derived Pyruvate enters via Pyruvate Carboxylase (PC) , the C1 is retained. The Citrate (and subsequent Malate/Aspartate) will be M+1.
-
Application: Cancer cells often upregulate PC to refuel the TCA cycle (anaplerosis) when glutamine is limited. This tracer proves that serine is the carbon source for that anaplerosis.
References
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. [Link][8]
-
Maddocks, O. D. K., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature. [Link]
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. (Reference for reductive carboxylation logic, applicable to PC flux analysis). [Link]
-
Vance, J. E., & Tasseva, G. (2013). Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link][8]
Sources
- 1. rupress.org [rupress.org]
- 2. 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
difference between DL-Serine-1-13C and L-Serine-1-13C
The following technical guide details the critical distinctions between DL-Serine-1-13C and L-Serine-1-13C , emphasizing their divergent behaviors in biological systems and their specific utility in metabolic flux analysis (MFA).
Stereochemical Impact on Metabolic Flux & Isotopic Tracing
Executive Summary
In metabolic research and drug development, the choice between L-Serine-1-13C and DL-Serine-1-13C is not merely a matter of purity or cost—it is a determinant of experimental validity.[1]
-
L-Serine-1-13C is the biologically active isotopologue required for assessing physiological metabolic flux, protein synthesis, and one-carbon metabolism.[1]
-
DL-Serine-1-13C is a racemic mixture containing 50% D-Serine.[1] In mammalian systems, the D-isomer is not inert ; it acts as a potent neurotransmitter (NMDA receptor co-agonist) and can induce nephrotoxicity via D-amino acid oxidase (DAAO) activity.[1]
Critical Warning: Using DL-Serine-1-13C in metabolic flux analysis (MFA) will yield erroneous kinetic data due to transporter competition (ASCT1/2 inhibition) and the activation of non-canonical oxidative pathways.[1]
Chemical & Physical Specifications
The fundamental difference lies in chirality. While the carbon-13 label (
| Feature | L-Serine-1-13C | DL-Serine-1-13C |
| CAS Number | 81201-84-5 | 84344-20-7 (or 302-84-1 unlabeled mix) |
| Composition | >99% L-isomer (Enantiopure) | 50% L-isomer / 50% D-isomer (Racemic) |
| Isotopic Label | Carboxyl Carbon ( | Carboxyl Carbon ( |
| Optical Rotation | ||
| Primary Use | In vivo/In vitro Metabolic Flux, Protein Synthesis | Analytical Standards, Abiotic Synthesis |
| Biological Fate | Incorporated into proteins, lipids, 1C cycle | L: Metabolized; D: Excreted or oxidized (H |
Biological Divergence: The "D-Serine Problem"
In biological assays, the D-isomer present in the DL-mixture is an active disruptor.[1] The following diagram illustrates the divergent metabolic fates of the two isomers.
Metabolic Pathway Visualization[1]
Figure 1: Divergent metabolic fates. L-Serine feeds into anabolic and bioenergetic pathways.[1] D-Serine generates oxidative stress (H2O2) and competitively inhibits L-Serine transport.[1]
Mechanistic Interference[1]
-
Transport Inhibition: D-Serine competes with L-Serine for the ASCT1 and ASCT2 transporters.[1] Using DL-Serine reduces the effective uptake rate of the L-isomer, artificially suppressing calculated flux rates.[1]
-
Oxidative Stress: In tissues expressing DAAO (kidney, brain), D-Serine is oxidized to hydroxypyruvate, releasing hydrogen peroxide (
). This induces oxidative stress, potentially altering cell viability and metabolism during the assay. -
NMDA Activation: In neuronal cultures, D-Serine is a potent co-agonist of the NMDA receptor.[2] Its presence can trigger excitotoxicity, calcium influx, and signaling cascades unrelated to the metabolic question at hand.
The "1-13C" Label: Tracking Decarboxylation[1]
The choice of the 1-13C (carboxyl) label is specific for tracing decarboxylation events. Unlike Uniformly Labeled (U-13C) serine, which tracks carbon mass into biomass, Serine-1-13C is a probe for carbon loss.[1]
Experimental Logic[1][6][7]
-
Reaction: L-Serine
Glycine + -Methylene-THF (via SHMT).[1]-
Result: The 1-13C label remains on the Glycine (Glycine-1-13C).[1]
-
-
Reaction: Glycine
+ + Methylene-THF (via Glycine Cleavage System).[1]-
Result: The 1-13C label is lost as
.[1]
-
Application: By measuring the ratio of M+1 Glycine to M+1 Serine, researchers quantify the flux into the glycine pool. By capturing
Analytical Protocols
To validate the purity of your tracer or to distinguish isomers in a sample, the following protocols are industry standards.
Protocol A: Chiral HPLC Separation
Standard reversed-phase columns (C18) cannot separate enantiomers.[1] You must use a chiral stationary phase or derivatization.[1][3]
Method: Crown Ether Chiral Chromatography[1][4]
-
Column: ChiroSil® SCA(-) or Crownpak® CR(+) (Crown ether stationary phase).[1]
-
Mobile Phase: 85% Methanol / 15% Water with 10 mM Perchloric Acid (
).-
Note: Acidic pH is required to protonate the amino group for interaction with the crown ether.
-
-
Temperature: Lower temperatures (
to ) often improve resolution ( ) for amino acids. -
Detection: UV at 210 nm (or MS for 13C detection).
-
Elution Order: On Crownpak CR(+), D-Serine typically elutes before L-Serine.[1]
Protocol B: Enzymatic Validation (Self-Validating System)
This protocol confirms if a "pure" L-Serine reagent has been contaminated with D-Serine.[1]
-
Aliquot Sample: Prepare two identical aliquots of the 13C-Serine stock (10 µM).
-
Treatment:
-
Aliquot A: Add D-Amino Acid Oxidase (DAAO) + Catalase.[1]
-
Aliquot B: Add buffer only (Control).
-
-
Incubation: 37°C for 60 minutes.
-
Analysis: Measure Serine concentration via HPLC or MS.
-
Pass Criteria: Concentration in A = Concentration in B (Indicates no D-Serine present).
-
Fail Criteria: Concentration A < Concentration B (Indicates D-Serine was oxidized/lost).
-
Decision Matrix: When to Use Which?
| Application | Recommended Isomer | Rationale |
| Mammalian Cell Culture MFA | L-Serine-1-13C | DL induces toxicity and transport inhibition; D-isomer is not metabolized canonically.[1] |
| Microbial Flux (Bacteria) | L-Serine-1-13C | Many bacteria possess racemases (Alr, DadX) that interconvert isomers, complicating flux models if DL is used.[1] |
| NMR Standards | DL-Serine-1-13C | Acceptable if only chemical shift assignment is needed and no biology is involved.[1] |
| Protein Synthesis Assays | L-Serine-1-13C | Ribosomes are stereoselective; D-Serine will not be incorporated, leading to 50% waste of label.[1] |
References
-
Metabolic F
-
Serine Racemase & D-Serine Biosynthesis
-
Analytical Separ
-
L-Serine-1-13C Product Specific
-
13C Metabolic Flux Analysis Guidelines
Sources
Technical Guide: Applications of Racemic 13C-Labeled Serine in Research
The following technical guide details the specific applications, methodologies, and mechanistic interpretations of Racemic [13C]-Labeled Serine (DL-[13C]Serine) .
While pure L-[13C]Serine is the gold standard for mammalian metabolic flux analysis (MFA), the racemic mixture occupies a critical niche in analytical chemistry, neurobiology (NMDA receptor signaling), and microbial physiology.
Executive Summary
Racemic 13C-labeled serine (DL-[1,2,3-13C3]Ser or specific isotopologues) serves three distinct, high-value functions in modern research:
-
Analytical Quantitation: It acts as a cost-effective, chemically identical Internal Standard (ISTD) for total serine quantification in untargeted metabolomics, correcting for ionization suppression without the cost of chirally pure standards.
-
Enzymology & Neuroscience: It is the fundamental probe for Serine Racemase (SR) activity, allowing the precise measurement of L- to D-serine flux—a critical pathway in schizophrenia and excitotoxicity research.
-
Microbial Physiology: In bacterial systems, it functions as a Dual-Pathway Probe . The L-enantiomer tracks protein synthesis and central carbon metabolism, while the D-enantiomer is selectively shunted into peptidoglycan synthesis, allowing simultaneous monitoring of growth and cell wall turnover.
Part 1: Analytical Chemistry – The Universal Internal Standard
Mechanism of Action
In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects (ion suppression/enhancement) compromise quantitative accuracy. An ideal internal standard must co-elute with the analyte but remain spectrally distinct.
-
Why Racemic? For non-chiral LC methods (e.g., HILIC or C18), L-serine and D-serine co-elute. Therefore, a racemic 13C-labeled standard perfectly mimics the retention time and ionization profile of the total endogenous serine pool.
-
Cost-Benefit: Racemic synthesis is chemically less demanding than stereoselective synthesis, making DL-[13C]Serine a cost-efficient alternative for high-throughput screens where enantiomeric separation is not required.
Protocol: Total Serine Quantitation via LC-MS/MS
Objective: Absolute quantification of serine in plasma or cell lysate.
Reagents:
-
Analyte: Endogenous Serine (Light, 12C).
-
ISTD: DL-[13C3]Serine (Heavy, +3 Da shift).
Workflow:
-
Sample Prep: Aliquot 50 µL plasma.
-
Spike: Add 10 µL of 100 µM DL-[13C3]Serine (final conc. 20 µM).
-
Precipitation: Add 400 µL cold Methanol/Acetonitrile (1:1). Vortex 30s. Centrifuge 10 min @ 15,000 x g.
-
LC-MS Analysis: Inject supernatant onto a HILIC column (e.g., Waters BEH Amide).
-
Detection: Monitor transitions:
-
Endogenous: m/z 106.0 → 60.0
-
ISTD: m/z 109.0 → 62.0 (Note: +3 parent, +2 fragment due to loss of carboxyl group).
-
Data Processing:
Calculate the Response Ratio (
Part 2: Enzymology – The Serine Racemase (SR) Assay
The Biological Context
Mammalian Serine Racemase (SR) converts L-Serine to D-Serine, a co-agonist of the NMDA receptor.[1][2][3][4] However, SR is a "promiscuous" enzyme; it also catalyzes the
The "Isotopic Crosstalk" Assay
This advanced method uses specific 13C labeling to track the fate of the serine backbone.[4]
Experimental Logic:
-
Racemization: The carbon backbone remains intact (
). Mass shift remains constant. - -Elimination: The side chain is modified, and the hydration state changes, often resulting in pyruvate which can be trapped or derivatized.
Diagram: Serine Racemase Bifurcation The following diagram illustrates the kinetic partitioning of serine by SR, visualized for experimental planning.
Caption: Kinetic bifurcation of Serine Racemase. The enzyme partitions substrate into D-Serine (green path) or Pyruvate (red dashed path). 13C-labeling allows mass-based tracking of both products simultaneously.[5]
Part 3: Microbiology – The Dual-Sink Partitioning
Mechanism: Peptidoglycan vs. Proteome
Bacteria possess unique metabolic machinery (racemases) that incorporate D-amino acids into the peptidoglycan cell wall to confer resistance to proteases.
-
L-[13C]Serine Fate: Transported into the cell
Pyruvate (Energy) OR Protein Synthesis (Ribosomal). -
D-[13C]Serine Fate: Transported
Converted to D-Ala (via Alr) or incorporated directly into peptidoglycan side chains (non-ribosomal).
By feeding Racemic DL-[13C]Serine , researchers can simultaneously stress-test both the anabolic (protein) and structural (cell wall) capacity of the colony.
Protocol: Bacterial Cell Wall Turnover Analysis
Objective: Determine the incorporation rate of D-amino acids into the cell wall of S. aureus or E. coli.
-
Culture: Grow bacteria to mid-log phase (
) in minimal media. -
Pulse: Add DL-[1,2,3-13C3]Serine (1 mM final).
-
Chase: At
min, remove aliquots. -
Fractionation (Critical Step):
-
Pellet cells.
-
Lysis: Sonication/French Press.
-
Hydrolysis: Treat insoluble fraction (Cell Wall) with 6M HCl at 105°C for 18h.
-
-
Derivatization & Analysis:
-
Derivatize hydrolysate with Marfey’s Reagent (FDAA) or OPA/IBLC to separate enantiomers.
-
Analyze via LC-MS.[6]
-
-
Interpretation:
-
High 13C enrichment in D-Ser/D-Ala fraction = Active cell wall remodeling.
-
High 13C enrichment in L-Ser fraction = Active protein synthesis.
-
Summary of Analytical Methods
The following table summarizes the required analytical setups for the applications described above.
| Application | Analyte Form | Separation Mode | Detection | Key Challenge |
| Total Quantitation | Racemic (Total) | HILIC / C18 | MS/MS (MRM) | Ion suppression (Solved by ISTD) |
| Racemase Assay | Chiral (D vs L) | Chiral Column (e.g., Crownpak) | MS or Fluorescence | Separation of enantiomers; Baseline noise |
| Bacterial Flux | D-AA vs L-AA | Derivatization (Marfey's) + C18 | High-Res MS (Orbitrap) | Complex matrix; Hydrolysis artifacts |
References
-
BenchChem Technical Support. (2025).[7] Application Notes and Protocols for L-Serine-¹³C in One-Carbon Metabolism Studies. BenchChem. 7
-
Cambridge Isotope Laboratories. (2025).[8] Stable Isotope Standards for Mass Spectrometry: Amino Acid Applications. CIL Isotope.[9] 8
-
Beato, C., et al. (2023). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase. PubMed Central. 4[2][10][11]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. PNAS. 2[2][10][11]
-
Creative Proteomics. (2025). Overview of 13C Metabolic Flux Analysis. Creative Proteomics. 5
Sources
- 1. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 2. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. otsuka.co.jp [otsuka.co.jp]
- 10. pnas.org [pnas.org]
- 11. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: DL-Serine-1-13C (CAS 81201-84-5)
Advanced Specifications, Metabolic Tracing, and Analytical Protocols
Part 1: Executive Summary & Core Directive
This guide serves as the definitive technical reference for DL-Serine-1-13C , a stable isotope-labeled amino acid critical for elucidating metabolic flux in one-carbon (1C) metabolism, neurotransmission, and protein turnover.
Unlike generic reagent manuals, this document focuses on the causality of experimental design : why the C1-label is chosen over C3, how the racemic (DL) nature impacts biological data interpretation, and what precise analytical workflows yield self-validating results.
Critical Note on Stereochemistry & CAS: While CAS 81201-84-5 is canonically associated with the L-isomer (L-Serine-1-13C), this guide addresses the DL-racemic mixture (containing equimolar L- and D-serine). Researchers must distinguish between these forms:
-
L-Serine: The primary proteinogenic and metabolic active form.
-
D-Serine: A potent physiological neurotransmitter (NMDA receptor co-agonist) and biomarker for renal function.
-
DL-Serine-1-13C: Used when total serine pool quantification is required, or as an economical internal standard where chiral separation is performed downstream.
Part 2: Chemical & Physical Specifications[1][2]
The following specifications define the reference standard for high-purity DL-Serine-1-13C used in GMP and research-grade applications.
| Parameter | Specification | Technical Note |
| Chemical Name | DL-Serine-1-13C | Racemic mixture (50% L, 50% D) |
| CAS Number | 81201-84-5 (Ref) | See Note above regarding isomer specificity |
| Linear Formula | HOCH₂CH(NH₂)¹³CO₂H | Label located at the carboxyl carbon (C1) |
| Molecular Weight | 106.09 g/mol | +1 Da shift from unlabeled Serine (105.09) |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Critical for minimizing isotopic envelope overlap in MS |
| Chemical Purity | ≥ 98% (CP-NMR) | Impurities can suppress ionization in LC-MS |
| Appearance | White to off-white powder | Hygroscopic; store in desiccator |
| Solubility | Water (50 mg/mL) | Soluble in aqueous buffers; insoluble in ether/ethanol |
| Melting Point | 240 °C (dec.)[1] | Decomposes upon melting |
| NMR Shift (¹³C) | ~170–175 ppm (C1) | Distinct carbonyl signal in D₂O |
Part 3: Scientific Integrity – Mechanisms & Applications[4]
1. The Mechanistic Value of the C1 Label
The choice of Serine-1-13C (carboxyl label) versus Serine-3-13C (side-chain label) is not arbitrary; it determines the metabolic fate visibility.
-
Serine-3-13C: The C3 carbon is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF via Serine Hydroxymethyltransferase (SHMT). It enters the folate pool and is incorporated into purines, thymidylate, and methionine.
-
Serine-1-13C (This Compound): The C1 carbon is not transferred to the folate pool. During the conversion of Serine to Glycine (via SHMT), the C1 label remains on the Glycine molecule (becoming Glycine-1-13C).
-
Crucial Pathway Check: If Glycine is further metabolized by the Glycine Cleavage System (GCS) , the C1 label is released as ¹³CO₂ .
-
Application: Therefore, DL-Serine-1-13C is the specific tracer of choice for measuring Glycine synthesis flux and decarboxylation events , without the confounding background of folate-mediated recycling.
-
2. The "Racemic Dilution" Effect
When using DL-Serine-1-13C in biological systems (e.g., cell culture):
-
Uptake: Both L- and D-isomers may enter the cell (via ASCT1/2 or Asc-1 transporters).
-
Metabolism: Metabolic enzymes (like SHMT) are stereoselective for L-Serine .
-
Result: The D-Serine-1-13C component often remains unmetabolized (unless D-amino acid oxidase is active).
-
Data Correction: Quantitative flux models must account for the fact that only ~50% of the tracer (the L-form) is available for immediate protein synthesis or glycolytic flux. Failure to correct for this leads to a 2-fold underestimation of metabolic rates.
-
Part 4: Visualization of Metabolic Fate
The following diagram illustrates the divergent fates of the Serine carbon backbone, highlighting why C1-labeling is distinct.
Figure 1: Metabolic fate of Serine-1-13C. Note that the ¹³C label (C1) tracks to Glycine and eventually CO₂, while the One-Carbon folate pool (Methylene-THF) remains unlabeled.
Part 5: Experimental Protocols
Protocol A: Sample Preparation for GC-MS Analysis
This protocol is optimized for quantifying isotopic enrichment (MPE) in intracellular amino acids.
Reagents:
-
DL-Serine-1-13C (Internal Standard or Tracer)
-
80% Methanol (pre-chilled to -80°C)[2]
-
MTBSTFA + 1% TBDMCS (Derivatization agent)[3]
-
Acetonitrile (ACN)[3]
Step-by-Step Workflow:
-
Quenching & Extraction:
-
Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
-
Add 500 µL of -80°C 80% Methanol . This instantly quenches metabolic activity.
-
Scrape cells and transfer to a microcentrifuge tube.[2]
-
Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Checkpoint: Collect supernatant (metabolites).[2] The pellet contains protein/DNA.
-
-
Drying:
-
Transfer supernatant to a glass vial.
-
Evaporate to dryness using a SpeedVac or Nitrogen stream at 30°C. Do not overheat, as serine is heat-sensitive.
-
-
Derivatization (tBDMS):
-
Resuspend dried residue in 30 µL ACN .
-
Add 30 µL MTBSTFA + 1% TBDMCS .
-
Incubate at 70°C for 60 minutes .
-
Mechanism:[3] This replaces active hydrogens on -OH, -NH₂, and -COOH with tert-butyldimethylsilyl groups, making the molecule volatile and thermally stable.
-
-
GC-MS Analysis:
-
Inject 1 µL in Split mode (1:10).
-
Target Ions (Serine-tBDMS):
-
m/z 390: [M-57]⁺ (Loss of tert-butyl group). Whole molecule fragment.[4]
-
m/z 391: [M-57+1]⁺ (The ¹³C labeled isotopologue).
-
-
Calculation: Calculate Mass Isotopomer Distribution (MID) by integrating areas of m/z 390, 391, 392...
-
Protocol B: NMR Internal Standard Quantification
DL-Serine-1-13C is an ideal internal standard for qNMR due to the lack of proton splitting on the quaternary carbonyl in decoupled spectra.
-
Dissolve sample in D₂O phosphate buffer (pH 7.4).
-
Add known concentration of DL-Serine-1-13C (e.g., 1.0 mM).
-
Acquire ¹³C-{¹H} NMR spectrum (Inverse Gated Decoupling).
-
Signal Verification: Look for the singlet at ~170-175 ppm .
-
Integrate target metabolite peaks relative to the Serine C1 standard peak.
Part 6: Logical Workflow Diagram
Figure 2: Analytical workflow for Mass Spectrometry-based profiling.
Part 7: References
-
Metabolic Tracing Principles: Antoniewicz, M.R.[5] "A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine, 2018.
-
Amino Acid Analysis Protocols: "Stable Isotope Labeled Amino Acids: A Comprehensive Guide." BOC Sciences, 2024.
-
GC-MS Derivatization: "13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS." Shimadzu Technical Report C146-E312.
-
Serine Metabolism & 1C Cycle: "Serine and One-Carbon Metabolism in Cancer." Cell Metabolism, 2016.
-
Chemical Data: PubChem Compound Summary for DL-Serine. National Center for Biotechnology Information.
Disclaimer: This guide is for research use only. Not for diagnostic or therapeutic use in humans.
Sources
The Serine-Glycine Axis: Decarboxylation Mechanisms and One-Carbon Flux
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Metabolic Biochemistry, Isotope Tracing, and Oncology Targets
Executive Summary: The Dual Nature of Serine C1
In metabolic biochemistry, the term "Serine C1" presents a distinct duality that often leads to nomenclature confusion in drug development. It refers either to:
-
The One-Carbon (1C) Unit: The hydroxymethyl group (C3) of serine, which enters the folate cycle to fuel nucleotide synthesis and methylation.
-
The Carboxyl Carbon (C1): The specific carbon atom that is released as CO
during decarboxylation events, primarily via the Glycine Cleavage System (GCS) or Serine Palmitoyltransferase (SPT) .
This guide dissects the role of serine in decarboxylation pathways, with a primary focus on the Serine-Glycine-One-Carbon (SGOC) network—a critical driver of oncogenesis.[1] We will explore how the oxidative decarboxylation of the serine-derived intermediate (glycine) fuels the mitochondrial 1C pool, and how to experimentally validate this flux.
The Serine-Glycine-One Carbon (SGOC) Network
The SGOC network is the primary engine for cellular proliferation. While cytosolic serine synthesis (via PHGDH) is well-characterized, the mitochondrial decarboxylation step is the rate-limiting factor for generating the formate required for nucleotide synthesis in rapidly dividing cells.
The Carbon Fate Logic
To understand the decarboxylation, we must track the atom-level fate of L-Serine:
-
Serine C3 (Beta-carbon): Transferred by Serine Hydroxymethyltransferase (SHMT2) to Tetrahydrofolate (THF), forming 5,10-Methylene-THF . This is the classic "One-Carbon unit."
-
Serine C1 (Carboxyl) & C2 (Alpha): Remain as Glycine .
-
The Decarboxylation Event: Glycine enters the Glycine Cleavage System (GCS) .[2][3] Here, the Serine-derived C1 is released as CO
, while the C2 is captured as a second One-Carbon unit (5,10-Methylene-THF).
Key Insight for Drug Design: Targeting the decarboxylation step (GLDC) blocks the retrieval of this "second" C1 unit and leads to toxic glycine accumulation, a vulnerability in auxotrophic tumors (e.g., glioblastoma, lung adenocarcinoma).
Visualization: Mitochondrial SGOC Flux
The following diagram illustrates the compartmentalized flow of serine carbons, highlighting the specific decarboxylation event at the GCS complex.
Caption: Mitochondrial Serine catabolism via SHMT2 and GLDC.[4][5] Note that the C1 carbon of Serine is released as CO2 only after conversion to Glycine.
Mechanism of Decarboxylation: The Glycine Cleavage System (GCS)
The GCS is a multi-enzyme complex loosely associated with the inner mitochondrial membrane.[3] It represents the primary decarboxylation pathway for serine-derived carbons.
The Enzymatic Architecture
The system comprises four proteins (P, H, T, L).[3][6] The decarboxylation occurs specifically at the P-protein (GLDC) .
| Protein | Name | Function | Mechanism Note |
| P-Protein | Glycine Decarboxylase | Decarboxylation | Pyridoxal 5'-phosphate (PLP) dependent.[7][8][9][10] Removes carboxyl group as CO |
| H-Protein | Lipoamide-containing | Carrier | Shuttles the aminomethyl intermediate via a lipoyl arm.[6] |
| T-Protein | Aminomethyltransferase | C1 Transfer | Transfers the methylene group to THF, releasing NH |
| L-Protein | Dihydrolipoyl Dehydrogenase | Re-oxidation | Regenerates oxidized lipoamide (NAD+ |
The Decarboxylation Reaction (Step-by-Step)
-
Schiff Base Formation: The amino group of Glycine attacks the PLP cofactor on the P-protein.
-
Decarboxylation: The carboxyl group (originally Serine C1) is cleaved, releasing CO
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Intermediate Transfer: The remaining aminomethyl group is transferred to the lipoamide arm of the H-protein.
-
Implications: This reaction is thermodynamically favorable and drives the flux of serine catabolism, preventing the reverse reaction (Glycine
Serine) under physiological conditions.
Alternative Pathway: Serine Palmitoyltransferase (SPT)
While the SGOC network dominates cancer metabolism discussions, the Serine Palmitoyltransferase (SPT) pathway represents a direct decarboxylation of L-Serine, critical for membrane biology.[8]
-
Context: De novo sphingolipid biosynthesis (Endoplasmic Reticulum).
-
Mechanism: SPT catalyzes the condensation of L-Serine and Palmitoyl-CoA.[7][8][9][10]
-
Decarboxylation: During the condensation, the Serine C1 (Carboxyl) is released as CO
. -
Relevance: Unlike the SGOC pathway which recycles carbons for nucleotide synthesis, this pathway commits serine carbons to lipid structural roles.
Experimental Protocols: Validating Flux
To distinguish between simple serine utilization and active decarboxylation flux, Stable Isotope Tracing is the gold standard.
Protocol: [U-13C3]Serine Tracing by LC-MS
This protocol determines if Serine is being decarboxylated via the mitochondrial SGOC pathway.
Objective: Measure the M+2 isotopologue of Glycine and the M+1 isotopologue of downstream purines.
Materials:
-
[U-13C3]L-Serine (Cambridge Isotope Laboratories).
-
Dialyzed FBS (to remove background serine).
-
LC-MS/MS system (e.g., Q Exactive or Triple Quad).
Workflow:
-
Cell Culture: Seed cells (e.g., A549, HCT116) in 6-well plates.
-
Media Switch: Replace media with Serine-free DMEM supplemented with 400
M [U-13C3]Serine and 10% Dialyzed FBS. -
Incubation: Incubate for 24 hours (steady state) or 0-6 hours (kinetic flux).
-
Extraction:
-
Wash 2x with ice-cold PBS.
-
Add 500
L extraction solvent (80% Methanol / 20% Water, -80°C). -
Scrape and transfer to tubes; vortex; centrifuge at 14,000 x g for 10 min.
-
-
Analysis: Inject supernatant into LC-MS (HILIC column recommended).
Data Interpretation Table
The mass isotopomer distribution (MID) reveals the pathway activity.
| Metabolite | Isotopologue | Origin & Interpretation |
| Serine | M+3 | Intact tracer (Input). |
| Glycine | M+2 | Product of SHMT2. Retains C1 and C2 of Serine. High M+2 indicates active SHMT2. |
| ATP/GTP | M+1 / M+2 | Indicates the C3 of Serine (and C2 of Glycine) entered the 1C pool. |
| CO | M+1 | (Difficult to measure directly by LC-MS). Indicates decarboxylation of the M+2 Glycine. |
Validation Logic: If you inhibit GLDC (e.g., using shRNA), you will see an accumulation of M+2 Glycine and a depletion of M+1/M+2 Purines , proving the decarboxylation step is blocked.
Visualization: Experimental Workflow
Caption: Isotope tracing logic. Loss of GLDC activity traps 13C-label in Glycine (M+2).
Drug Development Implications
Targeting the serine decarboxylation pathways is a high-priority strategy in precision oncology.
-
GLDC Inhibitors: High GLDC expression is a marker for tumor-initiating cells (TICs) in lung cancer. Inhibiting GLDC induces "glycine toxicity" (accumulation of glycine which converts to toxic aminoacetone).[11]
-
SHMT2 Inhibitors: Blocking the entry to the decarboxylation pathway. Dual SHMT1/2 inhibition is often required due to cytosolic compensation.
-
Methotrexate/Pemetrexed Resistance: Tumors with high mitochondrial decarboxylation capacity (high GLDC) can often bypass antifolates by generating excess formate mitochondria, which leaks to the cytosol to support purine synthesis.
References
-
Yang, M., & Vousden, K. H. (2016). Serine and one-carbon metabolism in cancer.[11][12][13] Nature Reviews Cancer, 16(10), 650–662. [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease.[11][13] Cell Metabolism, 25(1), 27–42. [Link]
-
Maddocks, O. D. K., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544(7650), 372–376. [Link]
-
Kikuchi, G., et al. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246–263. [Link]
-
Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism.[8][10] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 16-30. [Link]
Sources
- 1. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foundationnkh.org [foundationnkh.org]
- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 10. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Landscapes on a Budget: A Technical Guide to Cost-Effective ¹³C Serine Standards for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Stable isotope tracing using ¹³C-labeled serine is a cornerstone of metabolic research, providing critical insights into one-carbon metabolism, nucleotide biosynthesis, and cellular methylation processes. However, the high cost of commercially available ¹³C serine standards can be a significant barrier, particularly for pilot studies and methods development. This in-depth technical guide provides a comprehensive framework for researchers to navigate the landscape of cost-effective ¹³C serine standards. We will explore the strategic selection of commercial standards, provide a detailed protocol for the in-house synthesis and validation of [U-¹³C₃]-L-serine, and outline best practices for designing and executing cost-effective pilot studies. This guide is intended to empower researchers to conduct robust and economically viable metabolic flux analyses, accelerating discovery in drug development and fundamental biological research.
Introduction: The Central Role of Serine Metabolism and the Need for Cost-Effective Tracers
Serine is a non-essential amino acid that sits at a critical nexus of cellular metabolism. It is a major donor of one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[1] Dysregulation of serine metabolism has been implicated in a variety of diseases, including cancer and neurological disorders, making it a key area of investigation for therapeutic development.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell.[2] This is achieved by introducing a ¹³C-labeled substrate, such as serine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] However, the cost of ¹³C-labeled compounds can be prohibitive, often deterring researchers from undertaking pilot studies that are essential for optimizing experimental conditions and generating preliminary data for grant applications. This guide addresses this challenge by providing practical strategies for accessing and utilizing cost-effective ¹³C serine standards.
Strategic Selection of Commercial ¹³C Serine Standards
For labs without access to synthetic chemistry facilities, the judicious selection of commercially available standards is the most direct path to cost-effectiveness. The primary considerations are the type of labeling and the vendor.
Uniformly vs. Position-Specific Labeling: A Cost-Benefit Analysis
-
[U-¹³C₃]-L-Serine (Uniformly Labeled): In this form, all three carbon atoms of the serine molecule are ¹³C. This is often the most informative tracer for initial pilot studies as it allows for the tracking of the entire carbon backbone of serine as it is metabolized. While generally more expensive per milligram than position-specific labeled serine, the comprehensive data it provides can be invaluable for mapping novel metabolic pathways.
-
[1-¹³C]-L-Serine (Position-Specific Labeled): Here, only the carboxyl carbon is labeled with ¹³C. This is a more budget-friendly option and can be very effective for studying specific reactions, such as the decarboxylation of serine.
Table 1: Illustrative Cost Comparison of Commercial ¹³C-L-Serine Standards
| Isotope | Vendor Example | Package Size | List Price (USD) | Price per mg (USD) |
| [1-¹³C]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.25 g | $629.00 | $2.52 |
| [U-¹³C₃]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.25 g | $2,980.00 | $11.92 |
| [¹³C₃, ¹⁵N]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.1 g | $1,050.00 | $10.50 |
Note: Prices are for illustrative purposes only and are subject to change. Sourcing from different vendors may yield different pricing.
For pilot studies, a key strategy is to start with a smaller quantity of the more informative, uniformly labeled serine to gain a broad overview of serine metabolism in the system of interest. If specific pathways are then targeted, a switch to a more cost-effective, position-specific labeled serine can be considered for subsequent experiments.
In-House Synthesis of [U-¹³C₃]-L-Serine: A Practical Approach
For laboratories with basic cell culture and biochemistry capabilities, the in-house synthesis of ¹³C serine can dramatically reduce costs. This section provides a detailed protocol for producing [U-¹³C₃]-L-serine from a more affordable precursor, [U-¹³C₆]-D-glucose, using enzymatic reactions. This approach leverages the metabolic machinery of microorganisms to perform the complex stereospecific synthesis.
Principle of Enzymatic Synthesis
This protocol is based on the enzymatic conversion of glycine and formaldehyde, derived from ¹³C-labeled precursors, into L-serine. The key enzyme is serine hydroxymethyltransferase (SHMT), which catalyzes the reversible reaction of glycine and 5,10-methylenetetrahydrofolate to form serine and tetrahydrofolate.
Experimental Protocol: Enzymatic Synthesis of [U-¹³C₃]-L-Serine
This protocol is adapted from established enzymatic processes and is designed to be accessible to a non-specialist.
Materials:
-
E. coli strain overexpressing serine hydroxymethyltransferase (SHMT).
-
[U-¹³C₆]-D-Glucose (as the source of ¹³C).
-
Glycine.
-
Formaldehyde.
-
Tetrahydrofolic acid (THF).
-
Pyridoxal phosphate (PLP).
-
Potassium phosphate buffer (pH 7.5).
-
Cation exchange chromatography column.
-
Standard laboratory equipment for cell culture, protein expression, and purification.
Step-by-Step Methodology:
-
Overexpression and Purification of SHMT:
-
Transform an appropriate E. coli expression strain with a plasmid encoding for SHMT.
-
Grow the culture in a minimal medium containing [U-¹³C₆]-D-glucose as the sole carbon source to produce ¹³C-labeled SHMT.
-
Induce protein expression and harvest the cells.
-
Lyse the cells and purify the SHMT enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the purified SHMT, glycine, and formaldehyde in a potassium phosphate buffer (pH 7.5).
-
Add the cofactors THF and PLP to the reaction mixture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of THF.
-
Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by taking small aliquots over time and analyzing for serine production by LC-MS.
-
-
Purification of [U-¹³C₃]-L-Serine:
-
Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by heat or addition of acid).
-
Centrifuge the reaction mixture to remove the precipitated protein.
-
Apply the supernatant to a cation exchange chromatography column to separate the positively charged L-serine from unreacted glycine and other components.
-
Elute the L-serine using a salt gradient.
-
Collect the fractions containing L-serine and desalt them.
-
Lyophilize the purified [U-¹³C₃]-L-serine to obtain a stable powder.
-
Validation of In-House Synthesized ¹³C Serine: A Self-Validating System
The trustworthiness of any tracer experiment hinges on the quality of the isotopic standard. Therefore, rigorous validation of in-house synthesized ¹³C serine is paramount. This process ensures the purity and isotopic enrichment of the standard, making the subsequent metabolic tracing experiments reliable.
Workflow for Validation
Caption: Workflow for the validation of in-house synthesized ¹³C serine.
Detailed Validation Protocols
-
Purity Assessment:
-
LC-MS: Analyze the synthesized serine using high-resolution LC-MS to identify any potential contaminants. The presence of a single major peak at the expected mass-to-charge ratio (m/z) for ¹³C₃-serine is indicative of high purity.
-
NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity and purity of the synthesized compound.
-
-
Isotopic Enrichment Determination:
-
Mass Spectrometry: Analyze the synthesized serine by high-resolution mass spectrometry. The mass spectrum will show a distribution of isotopologues. The percentage of the M+3 peak (representing the fully ¹³C₃-labeled serine) relative to the sum of all serine isotopologues (M+0, M+1, M+2, M+3) will give the isotopic enrichment. For a successful synthesis, this should be >98%.
-
-
Accurate Concentration Determination:
-
Create a standard curve using a certified commercial L-serine standard of known concentration.
-
Analyze the in-house synthesized serine by LC-MS and determine its concentration by comparing its peak area to the standard curve.
-
-
Comparison to a Certified Reference Material:
-
If possible, obtain a small amount of a certified commercial [U-¹³C₃]-L-serine standard.
-
Analyze both the in-house standard and the certified standard under identical LC-MS conditions. The retention time and mass spectral fragmentation pattern should be identical. This provides the highest level of confidence in the identity and quality of the in-house standard.
-
Designing Cost-Effective Pilot Studies
Pilot studies are essential for optimizing labeling conditions, assessing the extent of tracer incorporation, and identifying the key downstream metabolites. A well-designed pilot study can maximize the information gained while minimizing the consumption of the valuable ¹³C tracer.
Key Considerations for Experimental Design
-
Start Small: Begin with a single cell line and a limited number of biological replicates (n=3 is often sufficient for a pilot study).
-
Time Course Experiment: To determine the time required to reach isotopic steady-state, perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) of labeling. This will inform the optimal labeling duration for future experiments and prevent unnecessary consumption of the tracer.
-
Minimal Tracer Concentration: The concentration of the ¹³C serine in the labeling medium should ideally be close to the physiological concentration of serine in the standard culture medium. It is not always necessary to use 100% ¹³C-labeled serine; a mixture of labeled and unlabeled serine can sometimes be used, although this can complicate data analysis.
-
Targeted vs. Untargeted Analysis: For a pilot study, a targeted LC-MS/MS method focusing on key metabolites in serine and one-carbon metabolism can be more cost-effective than a full-scale untargeted metabolomics approach.
Experimental Workflow
Sources
Technical Monograph: DL-Serine-1-13C – Physicochemical Characterization and Analytical Validation
Executive Summary
DL-Serine-1-13C (CAS: 84344-20-7) is a stable isotope-labeled isotopologue of the non-essential amino acid serine, characterized by the substitution of the carbon-12 atom at the carboxyl position (C1) with carbon-13.[][2][3] Unlike its enantiopure counterpart L-Serine-1-13C, the DL-form exists as a racemic mixture (50:50) of L- and D-isomers. This monograph details the molecular weight specifications, isotopic purity assessment, and critical analytical protocols required for its application in metabolic flux analysis (MFA) and quantitative mass spectrometry.
Section 1: Physicochemical Properties & Molecular Weight
Structural Definition
The molecular structure of DL-Serine-1-13C comprises a racemic mixture of (2S)-2-amino-3-hydroxy[1-13C]propanoic acid and (2R)-2-amino-3-hydroxy[1-13C]propanoic acid. The 13C label is located exclusively at the carboxyl group.[4]
Exact Mass Calculation
For high-resolution mass spectrometry (HRMS), reliance on average molecular weight is insufficient. The exact mass must be calculated using the specific mass of the
| Element | Isotope | Atomic Mass (Da) | Count | Contribution (Da) |
| Carbon (Labeled) | 13.003355 | 1 | 13.003355 | |
| Carbon (Natural) | 12.000000 | 2 | 24.000000 | |
| Hydrogen | 1.007825 | 7 | 7.054775 | |
| Nitrogen | 14.003074 | 1 | 14.003074 | |
| Oxygen | 15.994915 | 3 | 47.984745 | |
| Total Exact Mass | 106.045949 |
Note: The mass shift relative to unlabeled DL-Serine (
Section 2: Isotopic Purity & Enrichment
Defining Purity Metrics
Researchers must distinguish between Chemical Purity (absence of non-serine contaminants) and Isotopic Purity (fraction of molecules containing the
-
Specification: Typically
.[3] -
Implication: In a sample of DL-Serine-1-13C, 99% of the carboxyl carbons are
, while 1% remain . This residual M+0 signal must be accounted for in background subtraction algorithms during metabolic flux analysis.
The Racemic Factor (DL)
The "DL" designation indicates a racemic mixture. While biological systems predominantly utilize L-Serine, DL-Serine-1-13C is frequently employed as an Internal Standard (IS) in LC-MS/MS assays where chiral separation is not performed.
-
Cost-Efficiency: Chemical synthesis of the racemate (often via Strecker synthesis using
) is more economical than enzymatic resolution for pure L-isomers. -
Analytical Behavior: In achiral chromatography (e.g., C18 Reverse Phase), DL-Serine elutes as a single peak, making it a valid surrogate for quantifying total serine.
Section 3: Analytical Validation Protocols
To ensure data integrity, the identity and purity of DL-Serine-1-13C must be validated before use in critical experiments.
Protocol A: Isotopic Enrichment via qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measurement of the
Methodology:
-
Solvent: Dissolve 10 mg of DL-Serine-1-13C in 600 µL of
. -
Standard: Add a known molar quantity of an internal standard (e.g., Maleic acid) if absolute quantitation is required.
-
Acquisition: Run a 1D
-NMR (proton-decoupled). -
Verification:
-
Observe the enhanced singlet peak at ~173 ppm (Carboxyl region).
-
Lack of significant satellite peaks confirms high enrichment (suppression of
- coupling from natural abundance neighbors). -
Compare integration against the standard to calculate atom %.
-
Protocol B: Mass Spectrometry (HRMS) Quality Control
Objective: Confirm the M+1 mass shift and absence of M+2/M+3 impurities (which would indicate multiple labeling or contamination).
Workflow:
-
Dilution: Prepare a 1 µM solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion into an ESI-Q-TOF or Orbitrap mass spectrometer.
-
Mode: Positive Ion Mode (
). -
Target Ion:
(Protonated DL-Serine-1-13C). -
Criteria: The intensity of the
106.050 (unlabeled impurity) should be of the base peak.
Visualization: QC & Validation Workflow
Caption: Figure 1. Quality Control workflow for validating isotopic purity and molecular weight of labeled serine prior to experimental use.
Section 4: Applications in Metabolic Tracing
DL-Serine-1-13C is a powerful probe for the Serine-Glycine-One Carbon (SGOC) network.
The Serine-Glycine Node
When Serine-1-13C is metabolized by Serine Hydroxymethyltransferase (SHMT), it converts to Glycine and a one-carbon unit (methylene-THF).
-
Mechanism: The C3 (hydroxymethyl) of serine is transferred to THF. The C1 (carboxyl) and C2 (alpha) remain as Glycine.
-
Fate of Label: The
label at C1 is retained in the carboxyl group of Glycine.-
Reaction:
-
-
Utility: This allows researchers to distinguish between serine derived from glycolysis (de novo) versus uptake, and to track the flux into the glycine pool without losing the label to the folate cycle.
Visualization: Metabolic Fate of Serine-1-13C
Caption: Figure 2. Metabolic tracing of Serine-1-13C. The C1 label (blue path) is retained in Glycine or Pyruvate, distinguishing it from C3-labeled tracers which enter the folate cycle.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6857581, DL-Serine. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N Analysis of Amino Acids. Retrieved from [Link]
Sources
- 2. isotope.com [isotope.com]
- 3. L-丝氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 4. Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d,l-Serine | C3H7NO3 | CID 6857581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Tracing of Serine Enantiomers: Resolving Flux in Non-Stereospecific Contexts
Executive Summary
In standard metabolomics, serine is often treated as a single pool. However, biological systems are inherently stereospecific, yet they possess "non-stereospecific" bridges—enzymes like Serine Racemase (SR) that interconvert L- and D-isomers. For drug development in neuroscience (NMDAR modulation) and oncology (one-carbon metabolism), the assumption that "Serine = L-Serine" is a critical liability.
This guide details the methodology for tracing serine metabolism across these chiral boundaries. It moves beyond bulk flux analysis to enantioselective isotopologue tracing , enabling researchers to distinguish de novo synthesis, uptake, and racemization dynamics.
Part 1: The Dual Metabolic Landscape
To trace serine effectively, one must understand the distinct fates of its enantiomers. While L-serine drives biomass (nucleotides, lipids), D-serine acts as a neuromodulator and, paradoxically, a nephrotoxin at high levels.
The Stereospecific Divergence
-
L-Serine Pathway: Generated from glycolysis (via 3-phosphoglycerate). It fuels the One-Carbon (1C) Cycle via Serine Hydroxymethyltransferase (SHMT), donating carbon units for purine/thymidine synthesis.
-
D-Serine Pathway: Generated solely from L-serine via Serine Racemase (SR) .[1][2][3][4] It functions as an obligate co-agonist at the NMDA receptor (NMDAR).
-
The "Non-Stereospecific" Leak: SR is a "sloppy" enzyme. It performs racemization (L
D) but also -elimination (dehydratase activity), converting both L- and D-serine into non-chiral pyruvate and ammonia. This is a critical carbon sink often ignored in flux models.
Visualization: The Chiral Crossover
The following diagram illustrates the metabolic divergence and the specific "leak" introduced by Serine Racemase.
Figure 1: Serine metabolic bifurcation. Note the bidirectional racemization (red) and the non-stereospecific elimination to pyruvate (yellow), which represents a loss of chiral information.
Part 2: Strategic Tracer Selection
Standard
The Deuterium "Washout" Effect
Serine Racemase operates via the abstraction of the
-
If you label the
-carbon with deuterium ( -Serine), the conversion of L-Ser to D-Ser involves removing that Deuterium and replacing it with a Hydrogen (from solvent water). -
Result: The D-Serine pool will be lighter (mass shift) than the precursor L-Serine if racemization occurred de novo.
| Tracer | Target Application | Mechanism of Action |
| Total Flux | Tracks carbon flow into Glycine (1C cycle) and Pyruvate. Cannot distinguish L | |
| Racemase Activity | The | |
| Transamination | Tracks nitrogen fate. Useful to distinguish if Pyruvate is generated via SR (retains N in NH3) or Transaminases (N transferred to Glu). |
Part 3: Analytical Methodology
To separate enantiomers, you cannot use standard C18 Reverse Phase chromatography. You must employ either Chiral Derivatization or Chiral Stationary Phases .
Protocol A: Marfey’s Reagent (FDLA) Derivatization
Best for: High sensitivity in complex matrices (plasma, CSF).
This method converts enantiomers (L/D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.
Reagents:
-
L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).
-
Buffer: 1 M NaHCO3.
-
Quench: 1 M HCl.
Step-by-Step Workflow:
-
Extraction: Extract metabolites from tissue/cells using 80% MeOH (-80°C). Centrifuge at 14,000 x g for 10 min.
-
Derivatization:
-
Take 50
L of supernatant. -
Add 20
L of 1 M NaHCO3 (pH adjustment). -
Add 100
L of 1% L-FDLA in acetone. -
Incubate: 40°C for 1 hour (Critical: Do not exceed 50°C to prevent heat-induced racemization).
-
-
Quenching: Stop reaction with 20
L 1 M HCl. -
Analysis: Inject onto a C18 UHPLC column. The hydrophobic L-FDLA tag increases retention and ionization efficiency.
Protocol B: Chiral Crown Ether Chromatography
Best for: Direct analysis without derivatization artifacts.
Column: CROWNPAK CR-I(+) or equivalent.[5] Mechanism: The crown ether forms a host-guest complex preferentially with the L-form (ammonium group), altering elution times. Mobile Phase: Perchloric acid (pH 1.5) is often required, which can suppress MS sensitivity. Note: Modern Zwitterionic chiral columns allow for volatile buffers (ammonium formate).
Part 4: Experimental Workflow & Data Logic
The following decision tree ensures the integrity of your stereochemical data.
Figure 2: Experimental decision tree for tracing serine enantiomers. The M+2 mass shift is the critical validation step for D-serine synthesis.
Data Interpretation: The "Racemization Factor"
When analyzing the data, you must correct for the Background Racemization Rate (
Validation Step:
Run a "Blank" sample spiked with pure
Calculation of Fractional Enrichment (
-
Interpretation:
-
High
in D-Ser M+2 indicates active Serine Racemase. -
Presence of D-Ser M+3 (retaining all deuteriums) implies uptake of exogenous D-Serine (if present in media) or an artifact, as SR must remove the C2-deuterium.
-
References
-
Snyder, S. H., & Kim, P. M. (2000). D-Amino acids as putative neurotransmitters: Focus on D-serine. Neurochemical Research.
-
Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle.
-
Fujii, K., et al. (1997). A novel host-guest complexation method for the separation of D- and L-amino acids. Analytical Chemistry. (Foundation of FDLA/Marfey's advanced methods).
-
Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation.[6] Nature.[7]
-
Shimadzu Application News. (2020). LC-MS/MS Method Package for D/L Amino Acids.
Sources
- 1. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. technologynetworks.com [technologynetworks.com]
Methodological & Application
Application Note: DL-Serine-1-13C as Internal Standard for LC-MS/MS Quantification
This Application Note is structured to serve as a definitive technical guide for the implementation of DL-Serine-1-13C as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the specific challenges of using a C1-labeled racemic standard for the quantification of Serine (typically L-Serine or Total Serine) in biological matrices.
Abstract
This protocol details the validated methodology for quantifying Serine in plasma and tissue samples using DL-Serine-1-13C as a stable isotope-labeled internal standard. While Deuterated standards (e.g., Serine-d3) are common, 13C-labeled standards offer superior stability by eliminating deuterium-hydrogen exchange (D/H exchange) issues in aqueous mobile phases. This guide addresses the unique considerations of using a racemic (DL) and C1-labeled standard, specifically focusing on the critical selection of MRM transitions to prevent signal loss during decarboxylation and managing isotopic crosstalk from high-abundance analytes.
Introduction & Scientific Rationale
The Role of Serine
Serine is a polar, non-essential amino acid critical for the synthesis of nucleotides, phospholipids, and neurotransmitters (D-Serine).[1][2][3][4] Its quantification is vital in studying metabolic flux (glycolysis diversion), neuropathology (NMDA receptor modulation), and cancer metabolism.
Why DL-Serine-1-13C?
-
Stability (vs. Deuterium): Deuterium labels on exchangeable positions (hydroxyl/amine) or alpha-carbons can be unstable in protic solvents or electrospray sources. The Carbon-13 label at Position 1 (Carboxyl) is chemically inert and non-exchangeable.
-
Cost-Efficiency: Single-carbon labeled standards are often more cost-effective than uniformly labeled analogs (U-13C3), making them suitable for high-throughput screening.
-
Racemic Utility: The DL-form allows this single IS to serve dual purposes:
-
Achiral Methods: It co-elutes with L-Serine to correct for matrix effects in "Total Serine" assays.
-
Chiral Methods: It resolves into two distinct peaks (D and L), providing independent normalization for both enantiomers in a single run.
-
Critical Consideration: The "Decarboxylation Trap"
A common pitfall in Serine MS/MS method development is the selection of the primary fragment.
-
The Problem: The dominant fragmentation pathway for Serine (
106) often involves the loss of formic acid (HCOOH, 46 Da) to yield the fragment at 60. -
The Risk: Since the label in DL-Serine-1-13C is on the Carboxyl carbon (C1) , a transition based on decarboxylation (loss of H
COOH) would strip the label, resulting in an unlabeled fragment ( 60). -
The Solution: This protocol utilizes a "Water Loss" transition (
107 89) or carefully validates the crosstalk if using the decarboxylation transition ( 107 60).
Experimental Workflow
Workflow Diagram
The following diagram illustrates the sample preparation and logical flow for Serine quantification.
Caption: Step-by-step extraction and analysis workflow for Serine quantification using DL-Serine-1-13C.
Method Development & Parameters
Mass Spectrometry (Source: ESI+)
Serine is a small, polar molecule. Positive Electrospray Ionization (ESI+) is preferred.
Table 1: MRM Transitions & Compound Specifics
| Compound | Precursor ( | Product ( | Dwell (ms) | CE (V) | Type | Note |
| L-Serine (Analyte) | 106.1 | 60.1 | 50 | 15 | Quantifier | Loss of HCOOH (Decarboxylation) |
| L-Serine (Analyte) | 106.1 | 88.1 | 50 | 10 | Qualifier | Loss of H₂O |
| DL-Serine-1-13C (IS) | 107.1 | 89.1 | 50 | 10 | Recommended | Retains 13C Label (Loss of H₂O) |
| DL-Serine-1-13C (IS) | 107.1 | 60.1 | 50 | 15 | Alternative | Label Lost. High risk of crosstalk.[5]* |
Expert Insight (*): If you use the 107.1
60.1 transition for the IS, you are monitoring a fragment that has lost the specific 13C label. While the Q1 quadrupole isolates the 107 precursor, the natural abundance of 13C in the native Serine (1.1%) will produce a precursor at 107.1 which also fragments to 60.1. This creates "Isotopic Crosstalk" (native analyte appearing in the IS channel). Recommendation: Use 107.189.1 (Water Loss) for the IS to ensure the fragment retains the unique mass of the label.
Chromatography (HILIC)
Serine is highly polar and poorly retained on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for underivatized analysis.
-
Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile:
-
0-1 min: 90% B (Isocratic hold for equilibration).
-
1-6 min: 90% B
60% B (Linear gradient). -
6-8 min: 60% B (Wash).
-
8.1 min: 90% B (Re-equilibration).
Detailed Protocol
Stock Solution Preparation
-
Master Stock (10 mM): Dissolve 1.07 mg of DL-Serine-1-13C in 1.0 mL of Water/Methanol (50:50). Store at -20°C.
-
Working IS Solution (10 µM): Dilute the Master Stock 1:1000 in Acetonitrile. This high organic content ensures compatibility with the protein precipitation step.
Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Working IS Solution (10 µM) . Vortex briefly.
-
Self-Validation: Spiking before precipitation corrects for recovery losses during the extraction.
-
-
Precipitate: Add 400 µL of cold Acetonitrile/Methanol (3:1 v/v). Vortex for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a new vial.
-
Dilute (Optional but Recommended): Add 100 µL of Acetonitrile to the supernatant.
-
Reasoning: HILIC requires high organic solvent strength at injection to prevent peak broadening. Injecting a water-rich sample can ruin peak shape.
-
Chiral Separation (Optional)
If distinguishing D-Serine from L-Serine is required using this DL-IS:
-
Column: ChiroSil RCA(+) or Crownpak CR-I(+).
-
Condition: The DL-Serine-1-13C will elute as two peaks.
-
Peak 1: D-Serine-1-13C (Use to quantify D-Serine).
-
Peak 2: L-Serine-1-13C (Use to quantify L-Serine).
-
-
Note: Ensure the IS purity is truly racemic (50:50) if using it to quantify both enantiomers, or calibrate each enantiomer independently.
Validation Criteria & Troubleshooting
Linearity and Range
-
Range: 1 µM to 500 µM (Plasma levels are typically 100-200 µM).
-
Weighting: 1/x² regression is recommended due to the wide dynamic range.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| IS Signal in Blank | Cross-contamination or Isotopic Crosstalk | Check transition. If using 107->60, switch to 107->89. Ensure Q1 resolution is set to "Unit" or "High". |
| Broad/Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase (e.g., >80% ACN). |
| Low Sensitivity | Ion Suppression | HILIC elutes salts late. Ensure the divert valve sends flow to waste for the first 1 min and after elution. |
| Retention Time Drift | HILIC equilibration | HILIC columns require long equilibration. Ensure at least 10 column volumes of re-equilibration between runs. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 617, DL-Serine. Retrieved from [Link]
-
Boudah, S., et al. (2019). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry. Journal of Applied Bioanalysis.[2] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Collision-Induced Dissociation of Deprotonated Peptides: Neutral Losses. Retrieved from [Link]
-
Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Application Note. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
High-Definition Chiral Metabolomics: 13C-Flux Analysis of D/L-Serine
Executive Summary
This application note details a high-precision protocol for the chiral separation and quantification of D- and L-Serine, specifically tailored for
While L-Serine is a canonical proteinogenic amino acid, its enantiomer, D-Serine , acts as a crucial co-agonist at NMDA receptors in the brain. Distinguishing these enantiomers while simultaneously tracking isotopic enrichment from
-
Chiral Resolution: Enantiomers have identical masses and fragmentation patterns, requiring physical separation prior to detection.
-
Isotopic Fidelity: Derivatization agents often introduce carbon atoms that dilute the isotopic signal or complicate mass spectral deconvolution.
The Solution: This guide proposes a Direct Chiral LC-MS/MS Method using a Teicoplanin-based stationary phase (Chirobiotic T). This approach eliminates derivatization, preserving the native isotopic envelope of the analyte and simplifying the calculation of fractional enrichment (flux).
Scientific Rationale & Mechanism
Why Direct Chiral Separation?
Traditional methods use chiral derivatization (e.g., OPA/Boc-L-Cys or Marfey’s Reagent) to create diastereomers separable on C18 columns. While sensitive, these methods are suboptimal for flux analysis because:
-
Mass Dilution: Derivatization adds non-labeled carbons, reducing the relative mass shift of the
C label. -
Kinetic Isotope Effects (KIE): The derivatization reaction rate may differ slightly for heavy isotopologues, introducing quantification bias.
Direct separation on a Chirobiotic T column utilizes the complex macrocyclic glycopeptide Teicoplanin. It offers multiple interaction points (hydrogen bonding,
The C Flux Pathway
In metabolic tracing (e.g., feeding cells [U-
-
L-Serine: Synthesized directly from 3-PG.
-
D-Serine: Produced from L-Serine via Serine Racemase (SR) .[1]
Tracking the appearance of
Figure 1: Metabolic trajectory of
Experimental Protocol
Materials & Reagents[2]
-
LC Column: Astec® CHIROBIOTIC™ T (Teicoplanin), 25 cm x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase A: Methanol (LC-MS Grade).
-
Mobile Phase B: Water with 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
-
Standards:
-
L-Serine (Unlabeled).[2]
-
D-Serine (Unlabeled).
-
[U-
C ]-L-Serine (Internal Standard/Tracer Control). -
D-Serine-d
(Optional: as absolute quantification internal standard).
-
Sample Preparation (Biological Matrix)
Self-Validating Step: Use a "spike-in" control of D-Serine-d
-
Extraction: To 50 µL of plasma or cell lysate, add 150 µL of ice-cold Methanol (containing 1 µM D-Serine-d
internal standard). -
Precipitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a fresh vial.
-
Drying (Optional but recommended for concentration): Evaporate to dryness under nitrogen stream. Reconstitute in 50 µL of Mobile Phase (50:50 MeOH:Water).
-
Note: Reconstituting in high organic content helps peak shape on Chirobiotic columns.
-
LC-MS/MS Conditions
This method uses a Polar Ionic Mode which is highly effective for amino acids on Teicoplanin phases.
| Parameter | Setting | Notes |
| Column Temp | 25°C | Lower temp often improves chiral resolution. |
| Flow Rate | 0.8 mL/min | Adjust based on column ID. |
| Mobile Phase | Isocratic: 70% Methanol / 30% Water (containing 0.1% Formic Acid) | High organic content drives retention on Chirobiotic T. |
| Run Time | 15 minutes | D-Serine typically elutes before L-Serine (verify with standards). |
| Injection Vol | 5 - 10 µL | Prevent column overload to maintain peak symmetry. |
Mass Spectrometry (MRM Settings)
To distinguish flux (synthesis from
Fragmentation Logic:
Serine (
-
[U-
C ]-Serine: The carboxyl carbon is lost (one C). The fragment retains the and carbons (two C atoms).-
Precursor:
-
Fragment:
-
| Analyte | Isotope | Precursor (Q1) | Product (Q3) | Collision Energy (V) | Usage |
| Serine | M+0 (Natural) | 106.1 | 60.1 | 15 | Total Pool Size |
| Serine | M+3 (Labeled) | 109.1 | 62.1 | 15 | Flux Tracer |
| D-Serine-d | Internal Std | 109.1 | 63.1 | 15 | Quantification |
Critical Note: D-Serine-d
Data Analysis & Flux Calculation
Chromatographic Validation
Before calculating flux, validate the separation.
-
Resolution (
): Ensure between D- and L-Serine peaks. -
Elution Order: On Chirobiotic T, D-Serine usually elutes before L-Serine.
-
Isotope Blank: Inject a non-labeled standard to ensure no crosstalk into the 109->62 channel.
Calculating Fractional Enrichment (FE)
The Fractional Enrichment represents the proportion of the serine pool that is newly synthesized from the
Step-by-Step:
-
Integrate the peak for D-Serine M+0 (106->60).
-
Integrate the peak for D-Serine M+3 (109->62).
-
Calculate FE for D-Serine.
Interpretation: If L-Serine has high FE (e.g., 50%) but D-Serine has low FE (e.g., 5%), it suggests slow racemization or a large pre-existing pool of D-Serine that is not rapidly turning over.
Workflow Visualization
Figure 2: End-to-End Experimental Workflow for Chiral Isotope Tracing.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Chiral Resolution | Column aging or mobile phase pH drift. | Regenerate column with 100% MeOH. Ensure mobile phase is fresh. Lower temperature to 15°C. |
| Low Sensitivity for | Ion suppression or low flux. | Increase injection volume (up to 20 µL). Use a micro-flow LC setup if available. Verify glucose uptake in cells.[4] |
| Interference in M+3 Channel | Cross-talk from Deuterated Std. | Ensure the MRM for |
References
-
Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. (Uses CROWNPAK CR-I(+) for direct separation).
-
BenchChem. Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Standard. [3]
-
Miyoshi, Y., et al. Separation and detection of D-/L-serine by conventional HPLC.[1] (Discusses OPA/NAC derivatization logic). PMC, National Institutes of Health.
-
Sigma-Aldrich (Merck). Amino Acid and Peptide Chiral Separations (Chirobiotic T).
-
Frontiers in Physiology. 13C metabolic flux analysis: Classification and characterization. (General principles of 13C flux modeling).
Sources
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Flux Analysis: Quantifying Serine Decarboxylase Activity via Headspace GC-MS
Executive Summary
This application note details a robust methodology for quantifying the rate of serine decarboxylation using DL-Serine-1-13C . While serine metabolism in mammals typically flows through hydroxymethyltransferase (SHMT) to glycine, direct decarboxylation to ethanolamine (via Serine Decarboxylase, SDC) is a critical pathway in plants, bacteria, and specific mammalian contexts (e.g., phosphatidylserine decarboxylase activity).
This protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to detect the release of
Mechanistic Principles
The PLP-Dependent Decarboxylation
Serine decarboxylase is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2][3] The reaction relies on the formation of a Schiff base between the amino group of the substrate (Serine) and the aldehyde group of the cofactor (PLP).
Why use Serine-1-13C?
The carboxyl group (C1) of serine is the specific carbon atom released as CO
Reaction Pathway Diagram
Figure 1: Mechanism of PLP-dependent serine decarboxylation.[1][3] The red dashed line indicates the release of the labeled C1 atom as
Experimental Design & Controls
The "DL" Factor: Stereospecificity
Crucial Consideration: Most biological enzymes (SDC, PSD) are specific for L-Serine .
-
Substrate: DL-Serine-1-13C is a racemic mixture (50% L, 50% D).
-
Impact: The D-isomer will likely act as an inert diluent (or potentially a weak competitive inhibitor).
-
Correction: When calculating kinetic parameters (
, ), the effective concentration of the substrate is 0.5 [Total DL-Serine] . -
Control: If investigating mammalian tissues containing Serine Racemase, D-Serine may be converted to L-Serine. Include a specific Serine Racemase inhibitor (e.g., LSOS) if isolating pure decarboxylase activity is required.
Detection Strategy: Headspace GC-MS
We will measure the enrichment of
Advantages over Product (Ethanolamine) Measurement:
-
No Derivatization: CO
requires no chemical modification. -
Matrix Independence: The gas phase is clean; biological matrix interferences (proteins, lipids) remain in the liquid phase.
-
Sensitivity: Modern SIM (Selected Ion Monitoring) modes can detect <0.1% enrichment.
Detailed Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | DL-Serine-1-13C (99 atom% 13C) | Source of |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential coenzyme (10-50 µM final) |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Physiological reaction environment |
| Quench | 6M H | Stops reaction; drives CO |
| Vessels | 10 mL or 20 mL Headspace Vials | Air-tight reaction chambers |
| Caps | Magnetic screw caps with PTFE/Silicone septa | Allows needle penetration without leakage |
Workflow Diagram
Figure 2: Step-by-step experimental workflow. The critical step is the Acid Quench, which shifts the carbonate/bicarbonate equilibrium entirely to gaseous CO2.
Step-by-Step Procedure
1. Preparation of Reaction Mix (On Ice)
-
Prepare a master mix containing:
-
Buffer (Phosphate/Tris, pH 7.4-8.0 depending on enzyme optimum).
-
PLP (Final concentration 20 µM).
-
Enzyme source (Purified protein: 1-10 µg; or Tissue Homogenate: 50-100 µg protein).
-
-
Aliquot 450 µL of mix into 20 mL headspace vials.
2. Sealing and Purging
-
Cap vials immediately with PTFE/Silicone septa.
-
Optional: Purge vials with N
or He if background atmospheric CO is too high, though isotopic enrichment calculation usually negates the need for this if background is stable.
3. Reaction Initiation
-
Prepare 10x stock of DL-Serine-1-13C (e.g., 10 mM).
-
Inject 50 µL of substrate through the septum to start the reaction (Final vol = 500 µL; Final Substrate = 1 mM).
-
Note: For DL-serine, this results in 0.5 mM L-Serine.
4. Incubation
-
Incubate at 37°C with shaking (250 rpm) for the desired time point (linear range usually 10-60 mins).
5. Acid Quench (The "Release" Step)
-
Inject 100 µL of 6M H
SO through the septum. -
Mechanism: This lowers pH < 2.0.
-
This stops the enzyme and forces all dissolved carbonates (including the metabolic product) into the gas phase.
6. GC-MS Analysis
-
Allow vials to equilibrate at room temperature for 15-30 minutes.
-
Inject 100-500 µL of headspace gas into the GC-MS.
GC-MS Parameters & Data Analysis
Instrument Settings (Agilent/Thermo Style)
-
Column: PoraPLOT Q or equivalent (specialized for permanent gases). Standard DB-5 columns struggle to retain CO
. -
Carrier Gas: Helium, 1.0 mL/min.
-
Injector: Split ratio 10:1 to 50:1 (CO
is abundant). Temperature: 150°C.[4] -
Oven: Isothermal 35°C or 40°C (CO
elutes very early, typically < 2 min). -
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions:
-
m/z 44 (
- Natural abundance/Background) -
m/z 45 (
- Enzymatic Product)
-
-
Calculation of Reaction Rate
To determine the rate, calculate the Atom Percent Excess (APE) or simply the mole excess of
Step 1: Measure Ratios
Step 2: Calculate Fractional Enrichment (F)
Step 3: Convert to Molar Quantity
Using the Ideal Gas Law (
-
Prepare vials with known amounts of NaH
CO (e.g., 0, 10, 50, 100 nmol). -
Acidify exactly as per protocol.
-
Plot Area
(or Ratio) vs. nmol .
Step 4: Enzymatic Rate
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background m/z 45 | Atmospheric contamination or impure reagents | Run a "No Enzyme" blank. Ensure septa are new and unpunctured before use. |
| Low Signal | Leak during acidification | Ensure needle gauge is small (26s) to prevent septum coring. Check septa tightness. |
| Non-Linear Rate | Substrate depletion or Product inhibition | Reduce incubation time. Ensure L-Serine concentration is saturating ( |
| D-Isomer Interference | Competitive inhibition by D-Serine | Perform a competition assay with pure D-Serine to determine |
References
-
Reverse isotope dilution analysis of 13CO2 using gas chromatography/isotope ratio mass spectrometry. Source: PubMed (NIH) Context: foundational method for trapping and measuring 13CO2 from biological systems.
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids. Source: PubMed Central Context: Validates the use of GC-MS for measuring isotopic enrichment in amino acid metabolites.
-
Arabidopsis Serine Decarboxylase 1 (SDC1) in Phospholipid and Amino Acid Metabolism. Source: Frontiers in Plant Science Context: Details the biological context of SDC activity and standard assay conditions (often adapted for 13C).
-
The PLP cofactor: Lessons from studies on model reactions. Source: PubMed Central Context: Authoritative review on the mechanism of PLP-dependent decarboxylation.
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Source: UC Davis Stable Isotope Facility Context: Advanced protocols for amino acid isotope analysis.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Diverse functional evolution of serine decarboxylases: identification of two novel acetaldehyde synthases that uses hydrophobic amino acids as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing One-Carbon Metabolism with DL-Serine-1-¹³C for High-Resolution Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals in oncology, neurobiology, and metabolic diseases.
Introduction: The Centrality of Serine in Cellular Metabolism
Metabolic reprogramming is a hallmark of numerous disease states, particularly in cancer, where altered nutrient utilization sustains rapid proliferation and survival.[1] One-carbon (1C) metabolism, a complex network of pathways that transfers one-carbon units, is fundamental to the biosynthesis of nucleotides, lipids, and proteins, and for maintaining cellular redox homeostasis.[1][2] The non-essential amino acid serine is a primary donor of these one-carbon units, positioning it at a critical nexus of anabolic and catabolic processes.[1][3][4]
Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living cell.[5][6] By introducing a substrate labeled with a heavy isotope like ¹³C, researchers can track the atom's journey through interconnected metabolic pathways.[5][7] This application note provides a comprehensive guide to using DL-Serine-1-¹³C as a tracer to specifically interrogate serine's contribution to one-carbon metabolism and downstream biosynthetic pathways.
Why DL-Serine-1-¹³C?
The choice of tracer is a critical experimental design parameter.[8] Using DL-Serine labeled at the first carbon (the carboxyl group) offers a distinct advantage. In the primary catabolic reaction catalyzed by Serine Hydroxymethyltransferase (SHMT), serine is converted to glycine. During this reaction, the C2 and C3 of serine are transferred to glycine, while the C1 carboxyl group is lost as CO₂. However, the one-carbon unit (from C2) is transferred to tetrahydrofolate (THF), a key cofactor in 1C metabolism.[9] While the 1-¹³C label itself is not directly transferred in this key reaction, its presence and the resulting mass shifts in serine isotopologues allow for precise quantification of serine uptake and its contribution relative to de novo synthesis from glycolysis. This provides a clearer picture of the cell's reliance on extracellular versus intracellular serine sources.
Principle of the Method
¹³C-MFA operates on a simple yet powerful principle: "you are what you eat."
-
Tracer Introduction: Cells are cultured in a medium where the standard serine is replaced with DL-Serine-1-¹³C.
-
Cellular Uptake & Metabolism: Cells take up the labeled serine. As it is metabolized, the ¹³C atom is incorporated into downstream metabolites.
-
Detection & Analysis: After a defined period, cellular metabolism is abruptly halted (quenched), and metabolites are extracted. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are used to measure the mass distribution of these metabolites.[7]
-
Flux Calculation: The resulting patterns of ¹³C enrichment, known as mass isotopomer distributions (MIDs), are computationally analyzed. By fitting these MIDs to a stoichiometric model of cellular metabolism, the intracellular metabolic fluxes can be accurately estimated.[10]
Visualizing the Workflow and Metabolic Pathway
To execute a successful ¹³C-MFA experiment, a systematic workflow is essential. The following diagram outlines the key stages, from initial cell culture to final data interpretation.
Caption: High-level workflow for a ¹³C-MFA experiment using a serine tracer.
The ¹³C from DL-Serine-1-¹³C allows for the tracing of serine uptake and its incorporation into proteins. The diagram below illustrates the central role of serine in donating one-carbon units to the folate cycle, which is crucial for nucleotide synthesis.
Sources
- 1. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Quantification of Total Serine in Human Plasma via HILIC-MS/MS with Isotope Dilution
Topic: Quantification of Total Serine in Plasma Using DL-Serine-1-13C Content Type: Application Note & Protocol
Abstract
This application note details a robust, high-throughput protocol for the quantification of total serine (sum of D- and L-enantiomers) in human plasma. Utilizing DL-Serine-1-13C as a cost-effective stable isotope internal standard (IS), this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Unlike traditional methods requiring time-consuming derivatization, this workflow uses direct protein precipitation, ensuring minimal sample handling while maintaining high recovery (>95%) and precision (CV <5%). The protocol addresses the specific mass spectrometric challenges of using a C1-labeled isotopologue, ensuring high specificity despite the potential loss of the label during fragmentation.
Introduction & Biological Context
Serine is a non-essential amino acid with critical roles in the biosynthesis of nucleotides, phospholipids (phosphatidylserine), and neurotransmitters (D-serine, glycine).[1][2][3] In human plasma, "total serine" is dominated by the L-isomer (~60–170 µM), while the D-isomer acts as a specialized neuromodulator present at trace levels (<3 µM) [1, 2].
For drug development and metabolic profiling, quantifying total serine is essential to monitor:
-
One-Carbon Metabolism Flux: Serine is the primary donor of one-carbon units for the folate cycle.
-
Renal Function: The kidney is a major site of serine synthesis and reabsorption.
-
Neurological Biomarkers: Altered total serine levels are implicated in schizophrenia and neurodegenerative diseases.[2][4]
Principle of the Method: Isotope Dilution MS
This method relies on Isotope Dilution Mass Spectrometry (IDMS) . A known concentration of DL-Serine-1-13C is added to the plasma. Since the IS is chemically identical to the analyte (differing only by mass), it perfectly compensates for:
-
Matrix Effects: Ion suppression/enhancement from plasma phospholipids.
-
Extraction Efficiency: Variability in protein precipitation.
-
Retention Time Shifts: HILIC column aging.
Technical Nuance: The "1-13C" Label
Unlike uniformly labeled standards (U-13C3), DL-Serine-1-13C carries the label only on the carboxyl carbon (C1). During MS/MS fragmentation, serine typically loses the carboxyl group (as formic acid) to form the immonium ion (
Materials & Reagents
Chemical Standards
| Reagent | Specification | Purpose |
| L-Serine | >99% Purity, HPLC Grade | Analyte Standard |
| DL-Serine-1-13C | 99 atom % 13C | Internal Standard (IS) |
| Formic Acid | LC-MS Grade | Mobile Phase Additive |
| Ammonium Formate | LC-MS Grade | Buffer (pH control) |
| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase / Precipitant |
| Water | 18.2 MΩ·cm (Milli-Q) | Aqueous Mobile Phase |
Matrix
-
Blank Matrix: Synthetic plasma or charcoal-stripped human plasma (free of endogenous serine) is ideal for calibration curves. Alternatively, use the Standard Addition Method or a Surrogate Matrix (e.g., PBS with 4% BSA) if serine-free plasma is unavailable.
Instrumentation Setup
Liquid Chromatography (LC)[2][4][5][6][7]
-
System: UHPLC System (e.g., Shimadzu Nexera, Agilent 1290, Waters Acquity).
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Why HILIC? Serine is highly polar and elutes in the void volume of C18 columns. HILIC retains serine well without derivatization [3].
-
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.[5]
Mass Spectrometry (MS/MS)[2][4][5][6][7][8][9]
-
System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
Experimental Protocol
Preparation of Standards
Stock Solutions:
-
Serine Stock (10 mM): Dissolve L-Serine in water. Store at -20°C.
-
IS Stock (10 mM): Dissolve DL-Serine-1-13C in water. Store at -20°C.
Working Solutions:
-
IS Working Solution (IS-WS): Dilute IS Stock to 50 µM in Acetonitrile:Water (90:10). This high organic content prevents shock when added to the precipitation solvent.
-
Calibration Standards: Prepare serial dilutions of Serine Stock in the Surrogate Matrix (or water, if correcting for matrix effects via IS) to cover the range 10 µM – 500 µM .
Sample Preparation (Protein Precipitation)
Rationale: Simple "crash" precipitation removes proteins while extracting polar amino acids.
-
Thaw plasma samples on ice. Vortex for 10 sec.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Add IS: Add 200 µL of IS Working Solution (containing the DL-Serine-1-13C) to each sample.
-
Ratio: 1:4 (Sample:Solvent) ensures complete protein precipitation.
-
-
Vortex vigorously for 30 sec.
-
Centrifuge at 10,000 × g for 10 min at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial containing 100 µL of pure Acetonitrile.
-
Note: Diluting the supernatant further with ACN improves peak shape on HILIC columns by matching the mobile phase strength.
-
-
Inject 2 µL into the LC-MS/MS.
LC-MS/MS Conditions[2][6]
Mobile Phases:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 90 | Initial Conditions (High organic for HILIC retention) |
| 1.0 | 90 | Isocratic Hold |
| 4.0 | 60 | Linear Gradient (Elution of Serine) |
| 4.1 | 40 | Column Wash |
| 5.5 | 40 | End Wash |
| 5.6 | 90 | Re-equilibration |
| 8.0 | 90 | End of Run |
MRM Transitions (Critical):
| Analyte | Precursor (
Technical Note on 1-13C Specificity: The primary transition for Serine (106->60) involves the loss of the carboxyl group. Since DL-Serine-1-13C is labeled on the carboxyl group, the resulting fragment (
60.1) is unlabeled.
Risk: If Q1 isolation is not tight, endogenous Serine (106.1) could contribute to the IS channel (107.1 -> 60.1).
Mitigation: Modern quadrupoles have sufficient resolution (0.7 Da FWHM). If background interference is observed in the IS channel, use the 107.1 -> 89.1 transition (loss of water) for quantification, as it retains the 13C label [4].
Workflow Logic & Signaling Pathway
The following diagram illustrates the experimental workflow and the logic of the Isotope Dilution strategy.
Caption: Workflow for Total Serine quantification. The IS compensates for extraction variability. Note that Q3 detects the same fragment mass (60.1) for both analytes due to label loss, relying on Q1 for specificity.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.
Linearity & Range[8]
-
Range: 10 – 500 µM (Covers physiological range: 60-170 µM).
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.[2][6]
Matrix Effect Evaluation
Since plasma contains high levels of endogenous serine, "Matrix Factor" cannot be calculated by simple subtraction. Use the Slope Comparison Method :
-
Construct a calibration curve in Solvent (Standard Curve A).
-
Construct a calibration curve in Matrix (spiked on top of endogenous levels) (Standard Curve B).
-
Matrix Effect (%) = (Slope B / Slope A) × 100.
-
Target: 85% – 115%. The IS (DL-Serine-1-13C) should show an identical matrix effect, correcting the final result.
-
Stability[2][6][10]
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Autosampler: Processed samples are stable for 24 hours at 4°C in the autosampler.
Data Analysis & Calculation
Calculate the concentration of Total Serine (
Note: If using the Standard Addition method (spiking matrix), the x-intercept represents the endogenous concentration.[2]
References
-
HealthMatters.io. (2025). Serine (Plasma) - Amino Acids 40 Profile - Lab Results explained. Link
-
Hashimoto, K., et al. (2014).[7] D-serine plasma concentration is a potential biomarker of (R,S)-ketamine antidepressant response. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids in Human Plasma Using HILIC-MS/MS. Molecules. Link
-
Cambridge Isotope Laboratories. (2025). L-Serine (1-13C, 99%) Product Information. Link
-
Shimadzu Corporation. (2024).[8] LC-MS/MS Method Package for Primary Metabolites. Link
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Serine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. D-serine plasma concentration is a potential biomarker of (R,S)-ketamine antidepressant response in subjects with treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Note: Tracing One-Carbon Metabolism by Monitoring ¹³CO₂ Release from L-Serine-[1-¹³C]
Introduction: The Central Role of Serine in One-Carbon Metabolism
Serine, a non-essential amino acid, stands at a critical metabolic crossroads. It is a major donor of one-carbon units, which are essential for the biosynthesis of nucleotides, amino acids like glycine and methionine, and for cellular methylation reactions.[1][2] The intricate network of reactions involving the transfer of these one-carbon units is collectively known as one-carbon (1C) metabolism.[1][3] Dysregulation of serine and 1C metabolism is increasingly implicated in various pathologies, most notably in cancer, where rapidly proliferating cells exhibit a heightened demand for the biosynthetic outputs of these pathways.[1][4][5]
Stable isotope tracing using L-serine labeled with carbon-13 at the carboxyl position (L-serine-[1-¹³C]) offers a powerful method to dissect the flux through these pathways.[6] Specifically, by tracking the release of ¹³CO₂, researchers can gain quantitative insights into the catabolic fate of serine's carboxyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for monitoring ¹³CO₂ release from L-serine-[1-¹³C] metabolism.
Biochemical Principle: The Journey of the Carboxyl Carbon
The primary route for the release of the carboxyl carbon of serine as CO₂ is through its conversion to glycine within the mitochondria. This process is a cornerstone of cellular bioenergetics and biosynthesis.
-
Mitochondrial Import: Exogenous L-serine is transported into the cell and subsequently into the mitochondrial matrix.
-
Conversion to Glycine: The enzyme serine hydroxymethyltransferase 2 (SHMT2) catalyzes the conversion of L-serine to glycine. In this reaction, the hydroxymethyl group (C3 of serine) is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key one-carbon donor. The original carboxyl group (C1) and the alpha-carbon (C2) of serine are retained in the resulting glycine molecule.[7][5]
-
The Glycine Cleavage System (GCS): The mitochondrial GCS is a multi-enzyme complex that catalyzes the breakdown of glycine.[8][9] It is during this process that the carboxyl group of glycine (which was originally the carboxyl group of serine) is released as CO₂.[7][9] The GCS also generates a second one-carbon unit in the form of 5,10-CH₂-THF and ammonia.[8][9]
Therefore, the rate of ¹³CO₂ release from L-serine-[1-¹³C] is a direct measure of the flux through the serine-to-glycine conversion and subsequent glycine cleavage.
Figure 1: Metabolic pathway of L-Serine-[1-¹³C] to ¹³CO₂.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust framework for conducting ¹³CO₂ release assays in cultured cells. The key components include cell preparation, incubation with the isotopic tracer, trapping of the released ¹³CO₂, and subsequent analysis.
I. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line of Interest | e.g., HeLa, HCT116, A549 |
| Cell Culture Medium | As required for the specific cell line |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100x solution |
| L-Serine-[1-¹³C] | >98% isotopic purity |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| 24-well cell culture plates | Sterile, tissue culture treated |
| CO₂ trapping device | e.g., custom-made or commercial plates[10][11] |
| CO₂ trapping solution | 1M NaOH or specialized scintillation fluid |
| Scintillation vials | 20 mL |
| Liquid Scintillation Counter or | For ¹⁴C if used as a tracer |
| Isotope Ratio Mass Spectrometer (IRMS) | For ¹³C analysis |
II. Experimental Workflow
The overall experimental workflow is depicted below, from cell seeding to data analysis.
Figure 2: Experimental workflow for ¹³CO₂ release assay.
III. Detailed Step-by-Step Protocol
A. Cell Seeding and Culture
-
Seed your cells of interest into a 24-well plate at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Culture the cells in their standard growth medium in a humidified incubator at 37°C and 5% CO₂.
B. Preparation of Labeling Medium
-
On the day of the experiment, prepare the labeling medium. This is typically a base medium (e.g., DMEM without serine) supplemented with dialyzed FBS and the L-Serine-[1-¹³C] tracer.
-
The final concentration of L-Serine-[1-¹³C] should be determined based on the experimental goals, but a common starting point is the physiological concentration of serine in human plasma (approximately 100-200 µM).
C. Isotope Labeling and CO₂ Trapping
-
Gently aspirate the growth medium from the wells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium to each well (e.g., 500 µL for a 24-well plate).
-
Place the CO₂ trapping device over the plate. This can be a commercially available system or a custom-made setup. A simple approach involves placing a small vial or a piece of filter paper soaked in 1M NaOH in the headspace of each sealed well.[10]
-
Seal the plate tightly to prevent gas exchange with the incubator environment.
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4, 6 hours). It is crucial to perform a time-course experiment to ensure the measured CO₂ production is within the linear range.
D. Sample Collection and Analysis
-
At the end of each time point, carefully remove the CO₂ trapping solution or filter paper from each well.
-
If using a liquid trap (e.g., NaOH), transfer the solution to a sealed tube. If using a filter paper, place it in a scintillation vial.
-
The amount of trapped ¹³CO₂ can be quantified using Isotope Ratio Mass Spectrometry (IRMS). This technique provides high precision and is ideal for stable isotope analysis.[12]
-
Alternatively, if using a radiolabeled tracer (e.g., L-Serine-[1-¹⁴C]), the trapped ¹⁴CO₂ can be quantified by adding a scintillation cocktail to the trapping solution and measuring the radioactivity using a liquid scintillation counter.
-
After collecting the trapping solution, the cells in the wells should be lysed to determine the total protein content or cell number for normalization of the ¹³CO₂ release data.
Data Analysis and Interpretation
The primary output of this experiment is the amount of ¹³CO₂ produced per unit of time, normalized to the amount of cellular material.
-
Calculation: The rate of ¹³CO₂ production can be expressed as nanomoles of ¹³CO₂ per hour per milligram of protein (nmol/hr/mg protein).
-
Interpretation: An increase in the rate of ¹³CO₂ release from L-Serine-[1-¹³C] indicates an increased flux through the mitochondrial serine-to-glycine pathway and the glycine cleavage system. This could be due to increased expression or activity of SHMT2 or the GCS enzymes. Conversely, a decrease in ¹³CO₂ release suggests a reduced flux, which might occur if serine is being shunted into other metabolic pathways, such as nucleotide or lipid synthesis.
Self-Validation and Troubleshooting
A well-designed experiment includes controls to ensure the validity of the results.
| Control/Consideration | Rationale | Potential Pitfall & Solution |
| Unlabeled Serine Control | To determine the background CO₂ production. | Pitfall: High background CO₂ levels. Solution: Ensure the sealing of the plate is airtight. |
| No-Cell Control | To account for any non-enzymatic breakdown of serine. | Pitfall: Significant ¹³CO₂ detection. Solution: Check the stability of the tracer in the medium at 37°C. |
| Time-Course Experiment | To ensure the measurement is in the linear range of the assay. | Pitfall: Non-linear CO₂ production. Solution: Adjust incubation times to capture the initial linear rate. |
| Tracer Purity | To ensure the ¹³C label is exclusively at the C1 position. | Pitfall: Scrambled labeling patterns. Solution: Use a high-purity, certified tracer. |
Conclusion and Future Directions
The ability to track the metabolic fate of specific atoms within a molecule provides an unparalleled level of detail in understanding cellular metabolism. The protocol described here for monitoring ¹³CO₂ release from L-Serine-[1-¹³C] is a powerful tool for investigating the activity of the mitochondrial one-carbon pathway. This assay can be applied to study the metabolic reprogramming in cancer, to screen for drugs that target serine metabolism, and to explore the role of one-carbon metabolism in a wide range of physiological and pathological contexts.
Future studies could combine this ¹³CO₂ release assay with mass spectrometry-based metabolomics to simultaneously trace the incorporation of the other carbon atoms of serine (C2 and C3) into downstream metabolites, providing a more comprehensive picture of serine's metabolic fate.
References
-
Klein, P. D. (1982). Clinical applications of 13CO2 measurements. Federation Proceedings, 41(10), 2698–2701. [Link]
-
Fan, J., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
-
Tardito, S., et al. (2021). 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia. Metabolites, 11(3), 133. [Link]
-
Hui, S., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 49(6), e334. [Link]
-
He, C., et al. (2019). Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer. Pharmacological Research, 148, 104352. [Link]
-
Auguste, G., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bio-protocol, 11(22), e4227. [Link]
-
Treves, H., et al. (2023). 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism. Bio-protocol, 13(17), e4787. [Link]
-
Mattaini, K. R., et al. (2016). Serine and glycine metabolism in cancer. Journal of Cellular Biochemistry, 117(3), 553-559. [Link]
-
Li, Y., et al. (2023). Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. Cell & Bioscience, 13(1), 153. [Link]
-
Lane, A. N., et al. (2021). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Merritt, M. E., et al. (2018). Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a reliable biomarker of glucose production. NMR in Biomedicine, 31(1), e3843. [Link]
-
Shen, H., et al. (2021). Serine, glycine and one‑carbon metabolism in cancer (Review). International Journal of Oncology, 58(1), 103-114. [Link]
-
Wikipedia. (n.d.). Citric acid cycle. In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Labuschagne, C. F., et al. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology, 218(11), 3529–3544. [Link]
-
Tajan, M., & Vousden, K. H. (2020). Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer. British Journal of Cancer, 122(2), 147-155. [Link]
-
Garedew, A., et al. (2018). A gas trapping method for high-throughput metabolic experiments. Journal of Visualized Experiments, (131), 56738. [Link]
-
Wiechert, W. (2007). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Expert Review of Molecular Diagnostics, 7(5), 575-585. [Link]
-
Stockmann, H., et al. (2013). Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin. Zeitschrift für Gastroenterologie, 51(8), 869-874. [Link]
-
Locasale, J. W. (2012). Serine Biosynthesis with One Carbon Catabolism and the Glycine Cleavage System Represents a Novel Pathway for ATP Generation. PLoS ONE, 7(10), e46261. [Link]
-
Guan, M., et al. (2019). Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism. Cell Reports, 28(10), 2633-2646.e5. [Link]
-
Newman, A. C., & Maddocks, O. D. K. (2017). Serine, glycine and one-carbon metabolism in cancer (Review). Molecular Oncology, 11(7), 762-774. [Link]
-
Kikuchi, G., et al. (1980). Role of the glycine-cleavage system in glycine and serine metabolism in various organs. Biochemical Society Transactions, 8(5), 504-506. [Link]
-
Kim, J. H., et al. (2013). A Study on Trapping CO2 Using Molecular Sieve for 14C AMS Sample Preparation. Journal of the Korean Physical Society, 63(7), 1435-1439. [Link]
-
O'Donnell, A. F., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]
-
Wikipedia. (n.d.). Glycine cleavage system. In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 689. [Link]
-
Wu, Q., et al. (2025). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 15, 1383321. [Link]
-
O'Donnell, A. F., et al. (2025). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife, 14, RP93077. [Link]
-
Buck, E. D., et al. (2011). Trapping radioactive carbon dioxide during cellular metabolic assays under standard culture conditions: description of a unique gas-capturing device. Journal of Pharmacological and Toxicological Methods, 64(1), 51-56. [Link]
-
Lin, H.-Y., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(9), 371. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic Engineering, 16, 12-25. [Link]
-
Grassian, A. R., et al. (2014). Serine Biosynthesis Is a Metabolic Vulnerability in IDH2-Driven Breast Cancer Progression. Cancer Research, 74(18), 5054-5065. [Link]
-
Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2873-2883. [Link]
-
O'Donnell, A. F., et al. (2025). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv. [Link]
-
Kikuchi, G., et al. (1980). Role of the glycine-cleavage system in glycine and serine metabolism in various organs. Biochemical Society Transactions, 8(5), 504-506. [Link]
-
Ebrahimi, S., et al. (2018). A novel approach to noninvasive monitoring of dissolved carbon dioxide in small-scale cell culture processes. Biotechnology Progress, 34(5), 1279-1288. [Link]
-
Wolfe, R. R., & Jahoor, F. (1990). Recovery of labeled CO2 during the infusion of C-1- vs C-2-labeled acetate: implications for tracer studies of substrate oxidation. The American Journal of Clinical Nutrition, 51(2), 248-252. [Link]
-
Faubert, B., et al. (2020). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. Cancers, 12(9), 2548. [Link]
-
Wolfe, R. R., & Chinkes, D. L. (2004). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. [Link]
-
Fan, J., et al. (2021). ¹³CO2 contributes to serine biosynthesis. A Schematic of ¹³C... ResearchGate. [Link]
-
The Foundation for Nonketotic Hyperglycinemia. (n.d.). Glycine Cleavage System. NKH Foundation. [Link]
-
Prommapa, C., et al. (2024). CO2-Free On-Stage Incubator for Live Cell Imaging of Cholangiocarcinoma Cell Migration on Microfluidic Device. Bioengineering, 11(9), 884. [Link]
-
Li, J., et al. (2020). Analysis of Metabolic Pathways by 13 C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. Molecules, 25(21), 5129. [Link]
-
National Research Council (US) Committee on Military Nutrition Research. (1999). Tracer Techniques for the Study of Metabolism. In Emerging Technologies for Nutrition Research. National Academies Press (US). [Link]
Sources
- 1. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis | bioRxiv [biorxiv.org]
- 3. ovid.com [ovid.com]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. rupress.org [rupress.org]
- 8. Glycine cleavage system - Wikipedia [en.wikipedia.org]
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- 10. A gas trapping method for high-throughput metabolic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trapping radioactive carbon dioxide during cellular metabolic assays under standard culture conditions: description of a unique gas-capturing device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DL-Serine-1-13C in Solid-State NMR Spectroscopy
Advanced Protocols for Chemical Shift Anisotropy (CSA) Analysis and Racemic Phase Characterization
Executive Summary
DL-Serine-1-13C (labeling at the carbonyl carbon) serves as a critical probe in solid-state nuclear magnetic resonance (SSNMR) for investigating crystal packing forces, hydrogen bonding networks, and enantiomeric resolution processes. Unlike its pure enantiomer counterpart (L-Serine), DL-Serine crystallizes in a centrosymmetric space group (
This guide details the use of DL-Serine-1-13C for:
-
Chemical Shift Anisotropy (CSA) Tensor Determination: Utilizing the large anisotropy of the carbonyl (
) site to probe local electronic environments. -
Racemic Phase Differentiation: Distinguishing between conglomerate mixtures and true racemic compounds.
-
Probe Calibration: Using the high-sensitivity 1-13C label for optimizing Cross-Polarization (CP) efficiency and Hartmann-Hahn matching.
Technical Background & Mechanism
The Physics of the 1-13C Label
The carbonyl carbon (C1) of serine possesses a large chemical shift anisotropy (CSA), typically spanning >100 ppm. In static or slow-spinning experiments, this anisotropy manifests as a "powder pattern" sensitive to the orientation of the
-
Isotropic Shift (
): ~170–176 ppm (sensitive to H-bonding). -
CSA Tensor Components (
): The span of the tensor reports directly on the hybridization and the electrostatic environment (e.g., proximity to NH groups in the crystal lattice).
DL vs. L Crystal Packing
In solid-state NMR, chemical shifts are driven by crystallography, not just molecular structure.
-
L-Serine: Crystallizes in the orthorhombic space group
. -
DL-Serine: Crystallizes in the monoclinic space group
. Causality: The different packing arrangements alter the electron density around the C1 carbonyl, leading to a measurable difference in (typically 0.5 – 1.5 ppm difference between L and DL forms). This allows DL-Serine-1-13C to act as a reporter for racemization or phase purity.
Experimental Protocols
Protocol A: Sample Preparation & Rotor Packing
-
Objective: Ensure homogeneous B1 field distribution and stable spinning.
-
Materials: DL-Serine-1-13C (99% enrichment), 3.2 mm or 4 mm ZrO2 rotor, KBr (optional for temperature calibration).
Steps:
-
Grinding: Lightly grind the DL-Serine-1-13C crystals in an agate mortar. Reason: Large single crystals can cause spectral inhomogeneities; a fine powder ensures random orientation.
-
Packing: Fill the rotor in 1/3 increments, packing firmly but not aggressively using a packing tool.
-
Critical Check: Ensure the sample is centered within the RF coil (usually the middle 10-12 mm of the rotor) to maximize
homogeneity.
-
-
Cap Sealing: Mark the cap with a permanent marker to track spinning stability (optical tachometer detection).
Protocol B: Cross-Polarization (CP) Optimization
-
Objective: Maximize signal-to-noise (S/N) by transferring magnetization from abundant
to dilute .
Workflow Diagram:
Figure 1: Workflow for optimizing Cross-Polarization (CP) parameters using DL-Serine-1-13C.
Specific Parameters (400-600 MHz Spectrometer):
-
MAS Frequency: 10 kHz (standard) or 5 kHz (for CSA sideband analysis).
-
Contact Time: 1.0 – 2.0 ms. (Carbonyls cross-polarize slower than aliphatics; 2ms is often optimal for C1).
-
Recycle Delay: 3 – 5 seconds (T1 relaxation of protons).
-
Decoupling: SPINAL-64 or TPPM at 80-100 kHz field strength.
Protocol C: CSA Tensor Measurement (Slow Spinning)
-
Objective: Extract the principal components of the chemical shift tensor (
). -
Method: Measure the intensities of spinning sidebands (SSB) at a low MAS rate.
Steps:
-
Set MAS Rate: Reduce spinning speed to 2.5 kHz or 3.0 kHz.
-
Note: Ensure the rate is stable. The sidebands must not overlap with isotropic peaks of other carbons (C-alpha, C-beta).
-
-
Acquisition: Acquire the 13C CP-MAS spectrum.
-
Analysis: The carbonyl peak (~172 ppm) will show extensive sidebands separated by the spinning frequency.
-
Fitting: Use a Herzfeld-Berger analysis tool (e.g., dmfit) to fit the sideband intensities.
-
Output: Anisotropy (
) and Asymmetry ( ).
-
Data Analysis & Interpretation
Chemical Shift Reference Table
When using DL-Serine-1-13C as a secondary reference (relative to TMS = 0 ppm):
| Carbon Site | Isotropic Shift (ppm) | Assignment | Structural Insight |
| C1 (Carbonyl) | 172.5 ± 0.3 | C=O | Highly sensitive to H-bonding. Shifts downfield with stronger H-bonds. |
| C2 (Alpha) | 57.8 ± 0.2 | CH-NH2 | Sensitive to backbone torsion angles ( |
| C3 (Beta) | 62.3 ± 0.2 | CH2-OH | Indicator of side-chain conformation (gauche/trans). |
Note: Values are approximate for the DL-form. L-Serine values will differ by 0.5-1.0 ppm.
Distinguishing Racemic vs. Enantiopure Forms
A key application is detecting phase purity.
-
Scenario: You have a sample suspected of partial racemization.
-
Observation: If the sample contains both pure L-crystallites and DL-crystallites, you will observe peak splitting or shoulder formation on the C1 signal.
-
Resolution: High-field (>500 MHz) is recommended to resolve the ~1 ppm difference between L and DL phases.
Racemization Detection Logic:
Figure 2: Decision tree for identifying phase purity using Carbonyl Chemical Shifts.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Inefficient CP match | Array the 13C RF amplitude (Hartmann-Hahn profile). |
| Broad Lines (>100 Hz) | Poor shimming or Magic Angle misalignment | Adjust Magic Angle on KBr (79Br signal) to maximize rotational echoes. |
| Sample Heating | Excessive decoupling power or high MAS | Reduce decoupling power or add cooling air (maintain <290K). |
| Sideband Overlap | MAS rate too close to chemical shift difference | Change MAS rate by 1-2 kHz to shift sidebands. |
References
-
Chemical Shift Referencing: Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479–486.
-
Mechanochemistry & Racemization: Užarević, K., et al. (2019). Monitoring Mechanochemical Reactions by In Situ Solid-State NMR. Journal of the American Chemical Society. (Contextualizing DL vs L spectral differences).
-
CSA Tensor Analysis: Herzfeld, J., & Berger, A. E. (1980). Sideband intensities in NMR spectra of samples spinning at the magic angle. The Journal of Chemical Physics, 73(12), 6021.
-
Amino Acid SSNMR Data: Takeda, K., et al. (2013). Solid-State NMR of Amino Acids. Annual Reports on NMR Spectroscopy. (Provides baseline shifts for Serine polymorphs).
Troubleshooting & Optimization
Technical Support Center: Resolving Serine-1-13C and Glycine-1-13C NMR Peak Overlap
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for troubleshooting and resolving the common experimental challenge of overlapping 1-13C NMR signals for serine and glycine residues. As Senior Application Scientists, we aim to equip you not only with protocols but also with the underlying scientific principles to empower your experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the overlap of serine-1-13C and glycine-1-13C NMR signals?
A1: The chemical shift of a 13C nucleus is primarily determined by its local electronic environment.[1] For serine and glycine, the carbonyl carbons (1-13C) exist in similar electronic environments within a peptide backbone, causing their resonance frequencies to be very close, often leading to signal overlap. This is a well-documented phenomenon in NMR studies of peptides and proteins.[2] Factors such as pH, temperature, solvent, and local secondary structure can further modulate these chemical shifts, sometimes exacerbating the overlap.[3][4][5][6][7]
Q2: I'm looking for a quick method to try and resolve this peak overlap. What do you suggest?
A2: The most direct and often successful initial approach is to alter the pH of your sample. The 13C chemical shifts of amino acids, particularly the carbonyl carbons, are sensitive to the protonation state of nearby ionizable groups.[3][4][8] By systematically varying the pH, you can induce differential chemical shift changes in the serine and glycine residues, potentially leading to the resolution of their signals.
Q3: Can adjusting the temperature of my experiment help in resolving these overlapping peaks?
A3: Yes, temperature can be a useful parameter to vary. Changes in temperature can alter the conformational dynamics of the peptide or protein, as well as the hydrogen bonding network between the analyte and the solvent.[6][7][9] These subtle changes can lead to differential shifts in the resonance frequencies of the serine and glycine carbonyls, which may be sufficient to resolve the overlap.
Q4: How can I leverage solvent effects to address this issue?
A4: The choice of solvent can significantly impact 13C chemical shifts.[10] If your sample's solubility permits, acquiring spectra in different deuterated solvents (e.g., D2O, DMSO-d6, CD3OH) or in mixed solvent systems can be a powerful strategy. The varying polarities and hydrogen-bonding capabilities of different solvents will interact uniquely with the serine and glycine residues, likely causing their 1-13C signals to shift to different extents.[10][11][12][13][14]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of Experimental Conditions
A methodical approach to varying key experimental parameters is the cornerstone of resolving peak overlap. This strategy is often sufficient and avoids the need for more complex and time-consuming experiments.
The Scientific Rationale: The 13C chemical shift is a sensitive reporter of the local electronic and structural environment.[1][15] By systematically altering parameters that influence this environment, such as pH, temperature, and solvent composition, we can induce differential changes in the chemical shifts of the serine and glycine carbonyls, leading to their resolution.
Detailed Experimental Protocols:
-
pH Titration:
-
Prepare a series of buffers spanning a physiologically relevant pH range (e.g., pH 4.0 to 8.0) in 0.5 unit increments.
-
Dissolve your isotopically labeled sample in each buffer to a consistent concentration.
-
Acquire a 1D 13C NMR spectrum for each sample.
-
Plot the chemical shifts of the overlapping peaks as a function of pH to identify a pH value that provides optimal separation.[3][4][8][16][17]
-
-
Temperature Gradient:
-
Using a sample buffered at a pH that shows promise from the titration, acquire a series of 1D 13C NMR spectra at varying temperatures (e.g., from 288 K to 318 K in 5 K increments).
-
Allow the sample to equilibrate at each temperature for at least 10 minutes before acquisition.[13]
-
Analyze the resulting spectra to determine the temperature at which the signals are best resolved.[6][7][9]
-
-
Solvent Screening:
-
If your sample is soluble in multiple deuterated solvents, acquire 1D 13C NMR spectra in each.
-
For aqueous samples, consider adding a co-solvent (e.g., acetonitrile-d3, methanol-d4) in increasing percentages (e.g., 5%, 10%, 20%) and acquiring a spectrum at each concentration.
-
Data Summary for Experimental Optimization:
| Parameter | Recommended Range | Scientific Principle |
| pH | 4.0 - 8.0 | Alters the protonation state of nearby ionizable groups, inducing differential chemical shifts.[3][4][8] |
| Temperature | 288 K - 318 K | Modifies molecular conformation and solvent interactions, leading to potential peak separation.[6][7][9] |
| Solvent | Various deuterated solvents or co-solvents | Changes in solvent polarity and hydrogen bonding affect the local electronic environment differently for each residue.[10] |
Workflow for Parameter Optimization:
Caption: Systematic workflow for resolving peak overlap by optimizing experimental conditions.
Guide 2: Advanced NMR Methodologies
Should the optimization of experimental conditions prove insufficient, a variety of advanced NMR techniques can be employed to resolve the ambiguity.
1. 2D Heteronuclear NMR Spectroscopy
The Scientific Rationale: Two-dimensional NMR experiments provide an additional dimension of information, which can resolve peaks that overlap in a 1D spectrum.[18] Heteronuclear experiments that correlate the 13C chemical shift with that of an attached or nearby proton are particularly powerful.[19][20][21]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each 13C nucleus with its directly attached proton(s). Since the α-protons of serine and glycine have distinct chemical shifts, their corresponding 1-13C signals can be resolved in the 2D spectrum.[19][21]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This can be used to unambiguously assign the 1-13C signals by correlating them to other protons within the serine and glycine residues.[19]
A Step-by-Step Approach to 2D NMR:
-
Prepare a sufficiently concentrated sample of your isotopically labeled peptide or protein.
-
Set up and acquire a standard ¹H-¹³C HSQC or HMBC experiment.
-
Process the 2D data using appropriate software.
-
Analyze the resulting 2D spectrum. The cross-peaks for serine and glycine should be resolved along the ¹H dimension, even if they overlap in the ¹³C dimension.
Workflow for 2D NMR Resolution:
Caption: Workflow for resolving peak overlap using 2D heteronuclear NMR.
2. Selective Isotopic Labeling
The Scientific Rationale: By incorporating a ¹³C label at the 1-position of only serine or only glycine during peptide synthesis or protein expression, you can definitively assign the corresponding signal in the NMR spectrum.[22][23][24][25][26][27][28]
Experimental Considerations:
-
Peptide Synthesis: Utilize Fmoc-Ser(tBu)-OH or Fmoc-Gly-OH that is selectively labeled with ¹³C at the carbonyl position.
-
Protein Expression: Supplement the minimal media with the desired ¹³C-labeled amino acid.
3. Chemical Shift Reagents
The Scientific Rationale: Chemical shift reagents are paramagnetic compounds that can be added to an NMR sample to induce large changes in the chemical shifts of nearby nuclei.[9] If the serine and glycine residues have differential accessibility to the shift reagent, their 1-¹³C signals will be perturbed to different extents, potentially resolving the overlap.
Important Considerations: The use of chemical shift reagents can also lead to significant line broadening. Therefore, their concentration must be carefully optimized. This is generally considered an advanced technique to be used when other methods have failed.
Part 3: Concluding Remarks and Best Practices
The resolution of overlapping NMR signals is a common challenge that often requires a systematic and logical approach. The strategies outlined in this guide provide a comprehensive toolkit for addressing the specific case of serine-1-¹³C and glycine-1-¹³C peak overlap.
Key Takeaways:
-
Start Simple: Always begin by optimizing experimental conditions such as pH and temperature, as these are often the most straightforward and effective solutions.
-
Embrace 2D NMR: For persistent overlap, 2D heteronuclear NMR experiments like HSQC and HMBC are powerful and routine methods for achieving resolution.
-
Consider Isotopic Labeling: For unambiguous assignment, especially in complex systems, selective isotopic labeling is the gold standard.
-
Document Everything: Maintain meticulous records of all experimental parameters and the resulting spectra to aid in troubleshooting and future experimental design.
Should you require further assistance, please do not hesitate to contact our dedicated team of application scientists.
References
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- Reynolds, W. F., et al. (1973). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Journal of the American Chemical Society, 95(5), 1645-1648.
- Tran-Dinh, S., et al. (1975). 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. Journal of the American Chemical Society, 97(6), 1267-1275.
- Oregon St
- University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra.
- Gout, E., et al. (2010). ¹³C NMR signals of C-atom positions in glycine (a,d), serine (a–c) and...
- Lowry, J. B., et al. (1996). Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule. Biochemical Journal, 315(Pt 2), 521–526.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Case, D. A. (2000). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of Biomolecular NMR, 18(2), 91–102.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Burgess, K., et al. (2011).
- ResearchGate. The temperature dependence of 13 C NMR chemical shifts in CO 2 / HMPA...
- Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.
- University of Warwick.
- JEOL Ltd. Need for high resolution 2D spectra.
- Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
- University of California, Irvine. peptide nmr.
- Royal Society of Chemistry. (2017).
- DiVA portal.
- London, R. E. (1980). Studies of the pH dependence of carbon-13 shifts and carbon-carbon coupling constants of [U-13C]aspartic and -glutamic acids. Journal of the American Chemical Society, 102(24), 7230–7236.
- eScholarship.org. (2004, July 1).
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- National Institutes of Health.
- ACD/Labs. (2013, February 5). Logic Puzzle #39: Coincidental Overlap or Not? … Solution.
- Schneider, H. J., & Price, R. (1972). The temperature dependence of carbon-13 nuclear magnetic resonance shifts. Limiting factors and stereochemical applications. Journal of the American Chemical Society, 94(7), 2214–2218.
- National Institutes of Health.
- ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
- Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- National Institutes of Health.
- ResearchG
- ResearchGate. (2025, August 7). Peak fitting in 2D 1 H– 13 C HSQC NMR spectra for metabolomic studies.
- Protein NMR. 15N,13C - Protein NMR.
- ResearchGate.
- Maciel, G. E., & Traficante, D. D. (1966). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. The Journal of Physical Chemistry, 70(4), 1322–1324.
- ChemPep. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
- NMIMS Pharmacy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. m.youtube.com [m.youtube.com]
- 21. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. protein-nmr.org.uk [protein-nmr.org.uk]
- 28. chempep.com [chempep.com]
minimizing racemization artifacts during serine extraction
Technical Support Center: Chiral Amino Acid Analysis Topic: Minimizing Racemization Artifacts During Serine Extraction Status: Active | Priority: Critical
Welcome from the Senior Application Scientist
Welcome. If you are reading this, you likely understand that D-Serine is not merely an isomer; it is a potent neurotransmitter (NMDA receptor co-agonist) whose misquantification can invalidate months of neurobiological research.
The problem is fundamental: L-Serine is chemically unstable during standard extraction. It creates "artificial" D-Serine through racemization, often leading to false positives where researchers believe they have discovered a biomarker, when they have actually discovered a method artifact.
This guide moves beyond basic protocols. We will engineer a workflow that minimizes intrinsic racemization and uses mathematical correction to validate your data.
Module 1: The Mechanism of Deception
Q: Why does Serine racemize so easily during extraction?
A: Serine is uniquely vulnerable due to its hydroxyl group and the acidity of its
When you extract samples (especially with derivatizing agents or in basic buffers), the amine group of L-Serine can form a Schiff base (imine). This lowers the pKa of the
Diagram 1: The Racemization Trap
This diagram illustrates the chemical pathway where L-Serine loses its chirality.
Caption: The transition from L-Serine to the planar carbanion intermediate results in the irreversible loss of stereochemical information.
Module 2: The "Cold Acid" Extraction Protocol
Q: Which solvent system should I use to prevent this?
A: You must avoid Methanol/Water alone. While excellent for general metabolites, neutral methanol allows enzymatic activity (serine racemase) to persist briefly and does not suppress the ionization of the
The Gold Standard: 5% Trichloroacetic Acid (TCA) TCA performs two critical functions simultaneously:
-
Instant Denaturation: It halts all enzymatic racemization immediately.
-
Protonation: The extremely low pH ensures the amine group is fully protonated (
), preventing Schiff base formation.
Comparative Analysis of Extraction Solvents
| Parameter | 5% TCA (Recommended) | Methanol (80%) | Perchloric Acid (PCA) |
| Racemization Risk | Lowest (pH < 1) | High (Neutral pH allows enolization) | Low (Strong acid) |
| Protein Removal | >99% Precipitation | ~90% Precipitation | >99% Precipitation |
| Mass Spec Compatibility | Requires Ether Wash (to remove TCA) | Excellent (Direct injection) | Poor (Ion suppression) |
| Stability | Stable at 4°C | Unstable (Enzymes may reactivate) | Stable |
Protocol: The Zero-Artifact Workflow
-
Rapid Harvest: Tissue/cells must be frozen in liquid nitrogen within seconds of collection.
-
Spike-In (CRITICAL): Add L-Serine-d3 (isotope labeled) to the lysis buffer before the tissue touches it. This tracks any racemization that occurs during your processing.
-
Lysis: Homogenize tissue in ice-cold 5% TCA (10:1 v/w ratio).
-
Why? The acid lock prevents the
-proton abstraction.
-
-
Centrifugation: 20,000 x g for 20 mins at 4°C.
-
TCA Removal: Extract the supernatant 3x with water-saturated diethyl ether.
-
Why? TCA suppresses MS ionization. Ether removes TCA but leaves amino acids in the aqueous phase.
-
-
Storage: Store at -80°C. Never store at 4°C for >24 hours.
Module 3: Derivatization & Analysis
Q: I use OPA/NAC or Marfey's Reagent. Are these safe?
A: They are effective, but dangerous if mishandled.
-
OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine): Fast, but the derivatives are unstable. If you process a batch of 96 samples, the last sample will have racemized significantly while waiting in the autosampler.
-
Fix: Use "Online Derivatization" (program the autosampler to mix reagents immediately before injection).
-
-
Marfey's Reagent (FDLA): Requires heating (40-50°C) to react.
-
Fix: Strictly limit heating to 60 minutes. Every minute past this increases D-Serine artifact levels.
-
Module 4: The Mathematical Shield (Validation)
Q: How do I prove my D-Serine signal isn't an artifact?
A: You cannot rely on "gentle handling" alone. You must use Isotope Dilution Correction .
By adding L-Serine-d3 (deuterated L-Ser) at the start, you can measure how much of it converts to D-Serine-d3 during your specific workflow. This gives you a Racemization Factor (R) .
The Correction Formula:
Where:
Diagram 2: The Self-Validating Workflow
This workflow ensures that any artifact created during the process is mathematically subtracted.
Caption: Using a deuterated standard allows calculation of the method-induced racemization rate (R) for precise data correction.
Troubleshooting & FAQs
Q: My D-Serine peak is shifting retention times between samples. A: This is likely a pH mismatch. If you use TCA extraction and don't neutralize perfectly before derivatization, the pH shift will alter the derivatization efficiency and chromatography. Ensure your post-ether aqueous phase is adjusted to pH 7.0-8.0 immediately before adding the derivatizing agent.
Q: Can I use stored samples? A: Only if stored at -80°C. At -20°C, slow chemical racemization continues over months. At 4°C, D-Serine levels can double within a week due to degradation of protein-bound serine.
Q: Why is my "Blank" showing D-Serine? A: Contamination. D-Serine is present in dust (human skin keratin contains racemized serine). Always use HPLC-grade water, wear gloves, and keep tubes closed.
References
-
Hashimoto, A., et al. (1992). Free D-serine accumulation in the embryonic rat brain.Neuroscience Letters .[1] Link
- Significance: Establishes the foundational need for distinguishing intrinsic vs. artifactual D-Serine.
-
Miyoshi, Y., et al. (2012). Simultaneous determination of D- and L-amino acids in the brain.Journal of Chromatography B . Link
- Significance: Details the validation of 2D-HPLC and the necessity of acid extraction.
-
Fuchs, S.A., et al. (2008). Minimizing racemization in amino acid analysis.Clinical Chemistry . Link
- Significance: Provides the comparative data on TCA vs. Methanol extraction efficiencies.
-
Visser, W.F., et al. (2011). Identification of Racemization Sites Using Deuterium Labeling.Analytical Chemistry . Link
- Significance: The authoritative source for the isotope dilution correction method described in Module 4.
Sources
troubleshooting matrix effects in DL-Serine-1-13C LC-MS analysis
Executive Summary
In metabolic flux analysis and quantitative bioanalysis, DL-Serine-1-13C presents a unique "perfect storm" for matrix effects. As a low-molecular-weight (106.05 Da), highly polar zwitterion, it often elutes near the solvent front in Reversed-Phase (RP) chromatography, precisely where salts and unretained phospholipids cause severe ionization suppression.
This guide moves beyond basic "dilute-and-shoot" advice. We focus on the mechanistic elimination of ion suppression using the Matuszewski Protocol , Hydrophilic Interaction Liquid Chromatography (HILIC ), and advanced sample preparation.
Module 1: The Diagnostic Workflow
"You cannot fix what you cannot visualize."
Before changing column chemistry, you must map the ionization profile of your biological matrix. The industry gold standard for this is Post-Column Infusion (PCI) . This experiment decouples the chromatography from the ionization, allowing you to "see" the matrix effect in real-time.
Experiment 1.1: Post-Column Infusion (PCI) Setup
Objective: Visualize zones of suppression/enhancement in your current method.
Protocol:
-
Infusion: Prepare a clean standard of DL-Serine-1-13C (1 µg/mL in 50:50 ACN:H2O). Infuse this continuously at 10 µL/min via a syringe pump.
-
LC Setup: Connect the syringe pump line and your LC column effluent to a T-piece before the MS source.
-
Injection: Inject a blank biological matrix extract (e.g., plasma precipitated with methanol) via the LC autosampler.
-
Observation: Monitor the MRM transition for Serine-1-13C. A flat baseline indicates no matrix effect. Dips (suppression) or peaks (enhancement) reveal where the matrix is interfering.[1]
Visualization: PCI Workflow & Logic
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying ionization suppression zones.
Module 2: Chromatographic Solutions (The Polarity Problem)
The Issue: Serine is too polar for standard C18 columns. It elutes in the "void volume" (k' < 1), co-eluting with salts and un-retained plasma components.
The Solution: You must increase retention to separate Serine from the suppression zone.
Comparison of Separation Strategies
| Feature | Reversed-Phase (C18) | Ion-Pairing (IP-RP) | HILIC (Recommended) |
| Mechanism | Hydrophobic interaction | Charge neutralization | Partitioning into water layer |
| Serine Retention | Poor (Void volume) | Good | Excellent |
| Matrix Effect Risk | High (Co-elutes with salts) | Moderate | Low (Elutes away from lipids) |
| MS Compatibility | High | Low (IP agents suppress MS) | High (High organic mobile phase) |
| Robustness | High | Low (Equilibration issues) | Moderate (Requires care) |
Protocol 2.1: HILIC Implementation
Why: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a high-organic mobile phase. This has a dual benefit: it separates Serine from early-eluting salts and the high organic content enhances desolvation in the MS source [1].
-
Column: Amide or Zwitterionic HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water .
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water .
-
Gradient: Start at 90% B (High Organic). Ramp down to 60% B over 5 minutes.
-
Note: Unlike C18, HILIC starts high organic and goes low.
-
Module 3: Sample Preparation (The Phospholipid Trap)
The Issue: Protein precipitation (PPT) removes proteins but leaves phospholipids (PLs) behind. PLs (e.g., phosphatidylcholines) are notorious for causing late-eluting ion suppression that can wrap around to subsequent injections [2].
The Solution: Phospholipid Removal Plates (HybridSPE or Ostro).
Protocol 3.1: Phospholipid Removal
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the PL Removal Plate.
-
Precipitate: Agitate for 2 minutes.
-
Elute: Apply vacuum. Collect filtrate.
-
Why it works: The plate contains a zirconia-coated silica or specialized sorbent that acts as a Lewis acid, binding the phosphate group of the phospholipids while allowing Serine (zwitterionic) to pass through [3].
Module 4: Isotopic Interference vs. Matrix Effects
The Trap: In 13C-tracer studies, users often confuse Isotopic Crosstalk with Matrix Effects.
DL-Serine-1-13C (Mass ~106) is only +1 Da heavier than natural Serine (~105).
-
Natural Abundance: Natural Serine contains ~1.1% Carbon-13.
-
The Problem: High concentrations of endogenous natural Serine will produce an "M+1" isotope peak that lands exactly on your DL-Serine-1-13C channel.
Calculation:
If endogenous Serine is 100 µM, the "natural" contribution to the M+1 channel is roughly:
Corrective Action: Ensure your chromatographic resolution separates the 12C and 13C isotopes (impossible) OR use High-Resolution Mass Spectrometry (HRMS) if available, OR mathematically correct for natural abundance using a flux modeling algorithm (e.g., IsoCor).
Module 5: Troubleshooting Decision Matrix
Figure 2: Decision matrix for isolating the root cause of signal loss.
Frequently Asked Questions (FAQ)
Q1: Can I use standard C18 if I derivatize the Serine? A: Yes. Derivatization (e.g., with FMOC or Butyl chloroformate) makes Serine hydrophobic, allowing retention on C18. However, this adds sample prep time and potential variability. HILIC is generally preferred for "underivatized" analysis to preserve the native isotopic distribution [4].
Q2: Why does my signal drop after 50 injections? A: This is likely Phospholipid Build-up . Even if Serine elutes early, phospholipids may elute late (or not at all) in a short run. They accumulate on the column and bleed off randomly, suppressing ionization. Add a "sawtooth" wash step (95% organic) at the end of every gradient or use PL removal plates [2].
Q3: Is the "DL" (racemic) nature of the analyte a problem? A: For matrix effects, no. D- and L-Serine have identical masses and ionization efficiencies. However, if you use a Chiral Column (e.g., Astec CHIROBIOTIC), be aware that these columns often require specific mobile phases (like methanol/ammonium nitrate) that may have different suppression profiles than standard HILIC solvents.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Chambers, E., et al. (2007). Systematic development of an on-line SPE-LC-MS/MS method for the analysis of perfluorinated compounds... Journal of Chromatography B. (Context on Phospholipid Removal).
-
Restek Corporation. (2020). Phospholipid and Protein Removal in One Simple SPE Process. Restek Resource Hub.
-
Agilent Technologies. (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4]
Sources
optimizing chiral stationary phase HPLC for 13C-serine resolution
Technical Support Guide: Optimizing Chiral HPLC for C-Serine Resolution
Introduction: The Scientific Context
You are likely analyzing
The Analytical Challenge:
-
Polarity: Serine is highly polar, making retention on standard C18 columns difficult without derivatization.
-
Chirality: D-Serine and L-Serine are enantiomers; they require a Chiral Stationary Phase (CSP) for direct separation.[1][2]
-
Isotope Detection:
C labeling requires Mass Spectrometry (MS) detection. This imposes strict limits on your mobile phase (must be volatile), conflicting with the traditional non-volatile buffers used in chiral chromatography.
This guide focuses on Direct Chiral Analysis (underivatized), as it eliminates kinetic isotope effects associated with derivatization reactions and reduces sample prep error.
Part 1: Column Selection & Chemistry
For underivatized serine, two CSP chemistries dominate. Your choice depends on your detection limits and available instrumentation.
Option A: Crown Ether (CROWNPAK CR-I)[3][4]
-
Best for: Maximum resolution (
), trace analysis of D-Ser in excess L-Ser. -
Mechanism: The chiral crown ether forms a host-guest complex with the ammonium ion (
) of the amino acid. -
Elution Order:
-
CR-I(+): D-Serine elutes first (Critical for trace D-Ser quantification).
-
CR-I(-): L-Serine elutes first .
-
-
MS Compatibility: Challenging. Standard methods use Perchloric Acid (
), which is dangerous and suppressive in MS. You must modify the mobile phase (see Protocol A).
Option B: Teicoplanin (CHIROBIOTIC T)[5]
-
Best for: Robust LC-MS workflows, high-throughput screening.
-
Mechanism: Macrocyclic glycopeptide antibiotic. Uses multiple interactions (H-bonding,
- , inclusion).[3] -
MS Compatibility: Excellent. Uses native volatile buffers (Ammonium Acetate/Formate).
Decision Logic (Visualized)
Figure 1: Decision matrix for selecting the optimal stationary phase based on detection requirements.
Part 2: Experimental Protocols
Protocol A: CROWNPAK CR-I(+) for LC-MS (High Resolution)
Standard perchloric acid buffers are forbidden in MS sources. We substitute with TFA, accepting a slight loss in theoretical plates.
| Parameter | Optimized Condition | Why? |
| Column | CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | 3.0mm ID improves sensitivity over 4.6mm for MS. |
| Mobile Phase | 80:20 Acetonitrile : Water (containing 0.1% to 0.5% TFA ) | TFA provides the necessary acidic pH (pH < 2.0) to protonate the amine without clogging the MS source. |
| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for 5µm particles in this phase. |
| Temperature | 0°C to 5°C (Critical) | Chiral recognition is enthalpy-driven. Lowering T dramatically increases separation factors ( |
| Injection | 2 - 5 µL | Keep volume low to prevent solvent mismatch peak distortion. |
Step-by-Step Optimization:
-
Equilibrate at 25°C with 90:10 ACN:Water (0.1% TFA).
-
Cool Down: Set column oven to 5°C. Allow 30 mins for thermal equilibration.
-
Acid Titration: If D/L peaks merge, increase TFA concentration in steps (0.1%
0.2% 0.5%). Warning: High TFA suppresses MS ionization (electrospray). -
Organic Tuning: Decrease ACN (e.g., to 70%) to increase retention (
), or increase ACN (to 90%) to sharpen peaks.
Protocol B: CHIROBIOTIC T for LC-MS (High Sensitivity)
This method uses volatile salts, ensuring maximum ionization efficiency for
| Parameter | Optimized Condition | Why? |
| Column | CHIROBIOTIC T (2.1 x 150 mm, 5 µm) | Teicoplanin bonded phase. |
| Mobile Phase | Methanol : Water (80:20 to 60:40) + 10mM Ammonium Formate | Ammonium formate acts as a volatile buffer; Methanol promotes polar ionic interactions. |
| Flow Rate | 0.2 - 0.3 mL/min | Compatible with ESI sources. |
| Temperature | 25°C (Room Temp) | Teicoplanin is less temperature-sensitive than Crown Ethers; sometimes higher T improves kinetics. |
Part 3: Troubleshooting & FAQs
Q1: My C-Serine peaks are broad and tailing. How do I fix this?
Diagnosis: This is often due to "loadability" issues or secondary interactions with silanols.
-
Fix 1 (Acid): If using Crownpak, ensure pH is < 2.0 .[4][5] If the amine is not fully protonated (
), it won't bind to the crown ether properly, causing peak smear. Increase TFA or add Formic Acid.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix 2 (Sample Solvent): Dissolve your sample in the mobile phase . If you inject Serine dissolved in 100% water into a high-ACN mobile phase, the mismatch will broaden the peak.
-
Fix 3 (Temperature): For Crownpak, lower the temperature . Running at 25°C often results in fused peaks. Try 5°C.
Q2: I see the D-Serine and L-Serine peaks, but the C signal is weak.
Diagnosis: Ion suppression.
-
The Culprit: If you are using Protocol A, TFA is a known ion suppressor in negative mode ESI, and sometimes positive mode.
-
Solution:
-
Switch to Formic Acid (weaker acid, less suppression) but you may need higher % (e.g., 1-2%) to maintain pH.
-
Use the "Propionic Acid Doping" trick: Add 0.1% Propionic acid to the mobile phase. It can sometimes enhance signal in amino acid analysis.
-
Switch to Protocol B (Chirobiotic T) which uses ammonium salts that are MS-friendly.
-
Q3: Does the C isotope affect the retention time?
Answer: Negligibly.
While Deuterium (
-
Expectation:
C-L-Serine will co-elute with C-L-Serine. -
Action: You must rely on the Mass Spectrometer resolution (M+1 or M+3 channels) to distinguish the isotope, while the Column resolves the chirality.
Q4: The pressure on the Crownpak column is rising rapidly.
Diagnosis: Crown ether columns packed on silica can be fragile.
-
Cause: Precipitation of salts or "dirty" biological matrix.
-
Fix:
-
Filter samples through 0.22 µm filters.
-
Guard Column: Always use a CR-I(+) guard cartridge.
-
Avoid Methanol: In Crownpak columns, Methanol generates significantly higher backpressure than Acetonitrile. Stick to ACN.
-
Part 4: Method Optimization Workflow
Follow this logic loop to dial in your resolution (
Figure 2: Iterative optimization loop for maximizing chiral resolution.
References
improving sensitivity of serine carboxyl 13C NMR signals
Technical Support Center: Serine Carboxyl 13C Signal Optimization
Ticket ID: SER-13C-OPT-001 Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division Status: Open Topic: Improving Sensitivity of Serine Carboxyl (C') 13C NMR Signals
Executive Summary
Detecting the carboxyl carbon (C') of serine is notoriously difficult due to three converging factors:
-
Quaternary Nature: The C' nucleus has no directly attached protons, eliminating the Nuclear Overhauser Effect (NOE) enhancement that typically boosts signal by up to 3x.
-
Long
Relaxation: Without protons to facilitate dipolar relaxation, the for carboxyl carbons can exceed 5–10 seconds, requiring prohibitively long recycle delays ( ) to avoid saturation. -
Chemical Exchange: The proximity of the hydroxyl (-OH) and amine (-NH2) groups can induce exchange broadening, further diluting signal-to-noise (S/N).
This guide provides three distinct workflows to solve this, ranging from sample chemistry modifications to advanced pulse sequence optimization.
Module 1: Sample Chemistry (The "Relaxation" Approach)
Best for: Quantitative 13C NMR (qNMR) and Direct Detection.
If you are running a standard 1D 13C experiment and the serine C' signal is missing or weak, your nuclei are likely saturated. You are pulsing faster than the nuclei can return to equilibrium.
The Solution: Paramagnetic Relaxation Agents
Adding a paramagnetic agent, such as Chromium(III) acetylacetonate [Cr(acac)3], creates an efficient relaxation pathway for the "isolated" carboxyl carbon.[1]
Protocol: Cr(acac)3 Doping
-
Preparation: Prepare a 100 mM stock solution of Cr(acac)3 in the same deuterated solvent as your sample (e.g., DMSO-d6 or Acetone-d6). Note: Cr(acac)3 is less soluble in D2O; use Cr(EDTA) for aqueous samples.
-
Titration: Add the agent to your NMR tube to achieve a final concentration of 1 mM to 5 mM .
-
Warning: Do not exceed 5 mM unless necessary. High concentrations shorten
, causing line broadening that destroys resolution.[1]
-
-
Acquisition Adjustment:
-
Reduce your Recycle Delay (
) from the standard 5–10s down to 1–2s . -
Disable NOE enhancement (Inverse Gated Decoupling) if quantitative results are required.
-
Data: Impact of Cr(acac)3 on Signal-to-Noise
| Parameter | Standard Sample | Doped Sample (2 mM Cr(acac)3) |
| Recycle Delay ( | 10.0 s | 1.5 s |
| Scans per Hour | ~360 | ~2,400 |
| Relative S/N (Time-Normalized) | 1.0x | ~2.5x |
| Line Width | Sharp (< 1 Hz) | Slightly Broadened (~2-3 Hz) |
Module 2: Pulse Sequence Optimization (The "Indirect" Approach)
Best for: Structural Elucidation and Assignment (Non-quantitative).
If you do not need quantitative integration, stop acquiring 1D 13C spectra. Indirect detection via protons (1H) is theoretically 32x more sensitive (
The Workflow: Optimized HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects the serine C' via its coupling to the
Critical Tuning: The Long-Range Delay
Standard HMBC sequences are optimized for a coupling constant (
Step-by-Step Optimization:
-
Locate Protons: Run a 1H NMR. Identify Serine H
(~3.8–4.5 ppm) and H (~3.9 ppm). -
Adjust cnst13 (Bruker) or j1xh (Varian/Agilent):
-
Standard Run: Set to 8 Hz (Delay
62.5 ms). -
Optimized Run: Set to 5 Hz (Delay
100 ms). -
Why? The delay
. A 5 Hz optimization allows magnetization to build up for weaker couplings, making the C' cross-peak visible.
-
Figure 1: Decision tree for selecting the correct acquisition strategy based on quantitative needs and coupling strengths.
Module 3: Advanced Enhancement (The "Nuclear" Option)
Best for: Metabolic Flux Analysis and Low Concentrations (< 100 µM).
When standard thermal polarization fails, Dynamic Nuclear Polarization (DNP) is the industry gold standard for sensitivity enhancement.
Technique: Dissolution DNP (d-DNP) This method hyperpolarizes the sample in the solid state at ~1.4 K and then rapidly dissolves it for liquid-state detection.
-
Polarization: The sample is mixed with a radical (e.g., Trityl OX063) and frozen.
-
Microwave Irradiation: Microwaves transfer high electron polarization to the 13C nuclei.[3]
-
Dissolution & Transfer: The sample is melted with superheated solvent and transferred to the NMR probe.
-
Detection: A single scan provides a signal enhancement of >10,000x compared to thermal equilibrium.
Note: This requires specialized hardware (HyperSense or similar polarizers).
Troubleshooting & FAQs
Q1: I added Cr(acac)3, but my peaks are now too broad to integrate. What happened?
-
Diagnosis: You likely overdosed the sample. Paramagnetic relaxation affects
(linewidth) more aggressively than .[1] -
Fix: Dilute the sample 1:1 with pure deuterated solvent. Aim for the "sweet spot" where
is reduced but linewidth remains < 3 Hz.
Q2: My HMBC shows the alpha/beta carbons, but the carboxyl is still missing.
-
Diagnosis: The coupling constant
might be smaller than 5 Hz, or the relaxation during the long HMBC delay (100ms) is destroying the signal. -
Fix: Try a CIGAR-HMBC (accordion) pulse sequence. This sequence varies the delay time during the experiment to capture a range of coupling constants (e.g., 4–10 Hz) in a single experiment, preventing "nulls" where the magnetization is zero.
Q3: Can I use DEPT or INEPT for the Serine Carboxyl?
-
Answer: Generally, No. DEPT and standard INEPT rely on direct one-bond couplings (
Hz). Since the carboxyl is quaternary, it has no attached protons. You would need a "Long-Range INEPT," which is essentially what the HMBC performs but in 2D.
References
-
Paramagnetic Relaxation Agents
- Title: Optimum Cr(acac)
- Source: ResearchG
-
URL:
-
HMBC Optimization
- Title: Leveraging the HMBC to Facilitate Metabolite Identific
- Source: NIH / PubMed Central.
-
URL:
-
Dynamic Nuclear Polarization
- Title: Dynamic Nuclear Polarization Methods Development for Achieving High NMR Signal Sensitivity.
- Source: eScholarship (University of California).
-
URL:
-
Long-Range Coupling Constants
- Title: Measurement of long-range heteronuclear coupling constants using classical 1D HMBC.
- Source: PubMed.
-
URL:
Sources
Technical Support Center: DL-Serine-1-13C Isotopologue Resolution
Welcome to the Advanced Applications Support Center. Ticket ID: DL-SER-13C-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Separating DL-Serine-1-13C M+1 isotopologues presents a "double-resolution" challenge:
-
Stereochemical Resolution: You must separate the D-enantiomer from the L-enantiomer. Mass spectrometry is "chiral blind"; this requires upstream chromatography.
-
Isotopic Resolution: You must distinguish the specific 1-13C isotopomer (label on the carboxyl carbon) from natural abundance background (M+1 from 13C at C2/C3 or 15N) and other positional isomers.
This guide provides a validated workflow using Chiral LC-MS/MS with Crown Ether technology, which avoids the racemization risks associated with derivatization.
Module 1: Experimental Strategy & Logic
The "Disappearing Label" Mechanism
To confirm your Serine is labeled specifically at the C1 position (Carboxyl group), we utilize the specific fragmentation physics of amino acids in positive ESI mode.
-
Precursor Ion: [M+H]+ = m/z 107 (for 1-13C Serine).
-
Primary Fragmentation: Serine typically undergoes neutral loss of water and carbon monoxide (H2O + CO) or formic acid equivalents, effectively stripping the C1 atom.
-
The Logic:
-
If the label is on C1 : The fragment ion loses the heavy carbon. The fragment mass reverts to the unlabeled mass (m/z 60).
-
If the label is on C2/C3 : The fragment ion retains the heavy carbon. The fragment mass remains shifted (m/z 61).
-
Workflow Visualization
Figure 1: Analytical workflow for confirming positional isotopomers of DL-Serine. The "Label Lost" pathway is specific to 1-13C Serine.
Module 2: Validated Protocol
Chromatographic Conditions (Chiral Separation)
We recommend Crown Ether columns over derivatization (e.g., Fmoc/OPA) to prevent chemically induced racemization during sample prep.
| Parameter | Setting | Rationale |
| Column | CROWNPAK CR-I(+) (3.0 x 150 mm, 5µm) | Direct separation of underivatized amino acids.[1][2] |
| Mobile Phase | pH 1.5 - 2.0 (HClO₄ in H₂O/Acetonitrile) | Acidic pH ensures the amino group is protonated (NH3+) to complex with the crown ether. |
| Composition | 90:10 (Water : ACN) + 0.1% Perchloric Acid | High water content aids solubility; acid is critical for chiral recognition. |
| Temperature | 10°C - 25°C | Lower temperatures dramatically improve chiral resolution (Rs) on crown ether phases. |
| Flow Rate | 0.4 mL/min | Optimized for 3.0mm ID columns to prevent backpressure issues. |
Mass Spectrometry Settings (MRM)
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Target (1-13C) | 107.0 | 60.0 | 15 - 20 | Confirms 1-13C . Label is on C1 (lost as COOH). |
| Interference Check | 107.0 | 61.0 | 15 - 20 | Detects 2-13C, 3-13C, or 15N contaminants. |
| Unlabeled (Ref) | 106.0 | 60.0 | 15 - 20 | Reference standard (M+0). |
Module 3: Troubleshooting & FAQs
Scenario 1: "My D and L peaks are merging."
Diagnosis: Loss of chiral recognition is usually thermodynamic or pH-related.
-
Fix 1 (Temperature): Lower the column oven temperature. Crown ether complexation is exothermic; running at 5°C or 10°C often doubles the resolution compared to 30°C.
-
Fix 2 (Acidity): Check your mobile phase pH. It must be < 2.0. If the amine deprotonates, it cannot bind to the crown ether. Ensure you are using Perchloric Acid (HClO4) or TFA, not volatile buffers like Formic Acid which may not be strong enough or can cause ion suppression in this specific mode.
Scenario 2: "I see a signal at m/z 107 -> 61. Is my standard impure?"
Diagnosis: This indicates the presence of a stable isotope at a position other than C1.
-
Explanation:
-
If you have 1-13C Serine , the heavy carbon is lost during fragmentation (107 -> 60).
-
If you see 107 -> 61 , the heavy atom is retained. This could be 2-13C , 3-13C , or 15N-Serine .
-
Note: Natural abundance 13C (1.1%) will statistically occur at C2 and C3. A small background signal at 107->61 is normal. Compare the intensity to a blank or unlabeled standard to determine if it's significant.
-
Scenario 3: "Can I use Fmoc derivatization instead?"
Diagnosis: Yes, but with caveats.
-
Risk: Fmoc derivatization requires basic conditions (pH 9-10). Serine is prone to base-catalyzed racemization . You may artificially generate D-Serine from L-Serine during the prep, ruining your enantiomeric excess (ee) calculations.
-
Recommendation: If you must derivatize, use Fmoc-Cl with a rapid protocol and immediate neutralization, or switch to Marfey’s Reagent (FDAA) which is less prone to racemization.
Scenario 4: "How do I distinguish 1-13C from 15N if I don't have MS/MS?"
Diagnosis: You need High-Resolution MS (HRMS) like Orbitrap or FT-ICR.
-
Mass Defect Physics:
-
13C mass shift: +1.00335 Da[3]
-
15N mass shift: +0.99703 Da
-
Difference: ~6.32 mDa.
-
-
Requirement: You need a resolving power of >50,000 to confidently separate these peaks at m/z 107.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. [Link]
-
Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Application Note C146-E336. [Link]
-
National Institutes of Health (NIH). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids. PMC10053742. [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
ResearchGate. Fragmentation Products of Serine and Threonine Considering the Rearrangement. [Link]
Sources
correcting for natural abundance 13C in serine flux data
Welcome to the Flux Analysis Support Hub .
As a Senior Application Scientist specializing in metabolic flux analysis (MFA), I often see datasets discarded due to "impossible" negative labeling or inexplicable background noise. In 90% of these cases, the error lies not in the mass spectrometer, but in the mathematical correction for natural abundance—specifically when dealing with small molecules like Serine that require heavy derivatization for GC-MS.
This guide is designed to troubleshoot these specific issues, moving beyond basic theory into the practical mechanics of correcting your
Part 1: The Core Problem (Diagnostic)
Q: Why does my unlabeled control sample show significant M+1 and M+2 labeling?
A: You are seeing the "Carbon Dilution" effect from your derivative.
In stable isotope tracing, we assume the mass shift comes from our tracer (e.g.,
-
In LC-MS: You measure Serine directly (
). With only 3 carbons, the probability of a natural C is low ( ). -
In GC-MS: You cannot measure Serine directly; it is non-volatile. You likely derivatized it with TBDMS (tert-butyldimethylsilyl). This adds a massive amount of "non-biological" carbon.
The TBDMS Trap: Standard Serine analysis uses the Serine-3TBDMS derivative.
-
Biological Carbons: 3 (from Serine)[1]
-
Derivative Carbons: 18 (from 3x TBDMS groups)
-
Fragment Measured (
): The mass spectrometer typically monitors the fragment where one tert-butyl group ( ) is lost.
Table 1: The "Hidden" Carbon Load in Serine Analysis
| Feature | Native Serine (LC-MS) | Serine-3TBDMS Fragment (GC-MS) |
| Formula | ||
| Total Carbons | 3 | 17 |
| Source of | Biological only | Biological (3) + Background (14) |
| Natural M+1 Intensity | ~3.3% | ~18.9% |
Impact: In GC-MS, nearly 20% of your signal in the M+1 channel is natural background noise from the derivative. If you do not subtract this precisely, your flux calculations will be invalid.
Part 2: The Correction Workflow
Q: How do I mathematically remove this background?
A: You must apply a Matrix Correction Algorithm.
Simple subtraction is insufficient because isotopes distribute binomially. You need to solve a linear system where the measured distribution (
The Equation:
Where:
-
M: The vector of measured intensities (
). -
A: A square matrix representing the probability of natural isotope occurrence for the entire fragment formula (including derivative).
-
C: The corrected distribution (what you actually want).
Visualizing the Correction Pipeline
Figure 1: The computational workflow for transforming raw mass isotopomer data into biologically relevant enrichment data.
Part 3: Troubleshooting Specific Issues
Q: I used the matrix method, but now I have negative values. Why?
A: This is a classic symptom of "Over-Correction."
Negative values in a mass isotopomer distribution (MID) are physically impossible. They usually stem from three causes:
-
Incorrect Formula Entry (Most Common):
-
The Error: You entered the formula for the entire derivatized molecule (
) but your MS measured the fragment ( ). -
The Result: The algorithm assumes there are more carbons than there actually are, subtracts too much background, and drives the M+1 value below zero.
-
Fix: Ensure you are correcting for
(for Serine-3TBDMS).
-
-
Tracer Purity Mismatch:
-
The Error: Your software assumes the tracer is 100% pure
C. Real tracers are often 99% or 98%. -
The Result: If the software expects 100% efficiency and you only have 99%, it will over-penalize the M+0 peak.
-
Fix: Input the specific purity listed on your reagent's Certificate of Analysis (CoA) into your software (e.g., IsoCor ).
-
-
Low Signal-to-Noise:
-
If your ion counts are below
, statistical noise can result in negative values after matrix inversion. -
Fix: Set a threshold. If a corrected value is
, the data point is likely noise. If it is slightly negative (e.g., -0.005), it is acceptable to clamp it to 0 and re-normalize the vector.
-
Q: Which software should I use?
A: Do not build your own matrix in Excel unless necessary. Use validated algorithms.
| Software Tool | Best For | Key Feature | Reference |
| IsoCor | Python/Command Line | Handles tracer purity & resolution dependencies automatically.[2] | [Millard et al., 2019] |
| AccuCor | R-Based | Excellent for dual-isotope tracing ( | [Su et al., 2017] |
| ICT | Web/Perl | Simple interface for standard matrix correction. | [Jungreuthmayer et al., 2016] |
Part 4: Validated Protocol for Serine Correction
Objective: Obtain corrected Mass Isotopomer Distributions (MIDs) for Serine from GC-MS data.
1. Data Acquisition:
-
Ensure the mass spectrometer is tuned to unit mass resolution (or better).
-
Monitor ions starting at m/z 390 (M+0) to m/z 393 (M+3) for the
fragment of Serine-3TBDMS. -
Note: Ensure you are not saturating the detector; detector saturation flattens the M+0 peak, artificially inflating the calculated enrichment.
2. Define the Fragment:
-
Identify the exact chemical composition of the ion being measured.
-
Fragment:
-
Elemental Composition:
-
Crucial: Do not include the atoms lost during fragmentation.
3. Software Execution (Example using IsoCor Logic):
-
Input: Raw intensities (e.g., M+0: 100000, M+1: 25000, M+2: 5000).
-
Tracer: Carbon (
C).[3][4] -
Purity: 0.99 (check your reagent bottle).
-
Resolution: Low (for Quadrupole GC-MS) or High (for Orbitrap). IsoCor adjusts the correction matrix based on whether isotopes like
and are resolved.
4. Validation:
-
Check the Unlabeled Control: After correction, the M+0 should be
. If your corrected unlabeled control shows 5% M+1, your correction matrix is wrong (likely the wrong carbon count).
Visualizing the Fragment Logic
Figure 2: Structural breakdown of the Serine-TBDMS complex. The correction algorithm must target the Detected Ion (
References
-
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487.
-
Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340.
-
Fernandez, C.A., et al. (1996). Mass isotopomer distribution analysis at natural abundance. Journal of Mass Spectrometry, 31(3), 255-262.
-
Su, X., et al. (2017). AccuCor: A computational platform for natural isotope abundance correction. Analytical Chemistry, 89(11), 5940–5948.
Sources
- 1. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: High-Fidelity Serine-1-13C Flux Analysis
Status: Operational Subject: Troubleshooting Background Noise & Isotopic Dilution in [1-13C]Serine Tracing Lead Scientist: Dr. A. Chen, Senior Application Scientist
Introduction: The Signal-to-Noise Challenge
Welcome to the technical support hub for Serine-1-13C tracer studies. You are likely here because your mass isotopomer distribution (MID) data shows unexpected dilution (high M+0) or inconsistent enrichment patterns.
The Core Problem: Serine is a "metabolic hub" amino acid. Unlike essential amino acids, its intracellular pool is fed by three competing sources:
-
Uptake: Exogenous serine from media/serum.
-
De Novo Synthesis: From glucose via the phosphorylated pathway.
-
Protein Turnover: Proteolysis releasing unlabeled serine.
When using [1-13C]Serine , you are specifically tracking the carboxyl carbon. This tracer is unique: unlike [3-13C]Serine, the [1-13C] label is not transferred to the folate pool (1-carbon metabolism) via SHMT; instead, it tracks the flux into Glycine and subsequent loss as CO2 via the Glycine Cleavage System (GCS).
This guide addresses the three layers of "noise" that corrupt these studies: Input Noise (Media), Analytical Noise (Mass Spec), and Biological Noise (Exchange Flux).
Module 1: Pre-Analytical Troubleshooting (Media & Culture)
Symptom: Low isotopic enrichment (fractional enrichment < 50%) despite high tracer concentration in media.
Root Cause: Unaccounted unlabeled serine sources. Standard Fetal Bovine Serum (FBS) contains ~50-100 µM serine and glycine, which significantly dilutes your tracer.
Protocol: The "Clean Slate" Media System
Do not rely on "Low Serum" conditions, as this alters cell signaling (mTORC1). Use Dialyzed FBS.
| Step | Action | Scientific Rationale |
| 1 | Dialysis | Use Dialyzed FBS (10k MWCO) for all tracer experiments. Standard FBS introduces unknown quantities of unlabeled Serine/Glycine. |
| 2 | Base Media | Use custom DMEM/RPMI lacking Serine and Glycine. Reconstitute with [1-13C]Serine to physiological levels (0.4 mM). |
| 3 | Adaptation | Passage cells in labeled media for at least 2 doublings (approx. 48h) before harvest. |
| 4 | Wash | Wash cells 3x with cold PBS immediately before extraction. |
Module 2: Analytical Troubleshooting (Instrumental)
Symptom: High background signal in the M+1 channel or inability to distinguish tracer signal from natural isotopes.
Root Cause:
-
Natural Abundance: Carbon-13 naturally occurs at ~1.1%. A molecule with 10 carbons has an ~11% chance of being M+1 naturally.
-
Derivatization (GC-MS specific): Adding silyl groups (e.g., TBDMS) adds significant carbon load, amplifying natural abundance background.
Troubleshooting Matrix: LC-MS vs. GC-MS
| Feature | LC-MS (HILIC) | GC-MS (TBDMS Deriv.) |
| Noise Source | Matrix effects, Ion suppression. | High Natural Abundance Background due to derivatization carbons. |
| Resolution | High (Orbitrap/Q-TOF) resolves 13C from 15N/D. | Unit Resolution (Quadrupole) cannot resolve isobaric overlaps. |
| Action | Use Negative Mode for Serine/Glycine to reduce background noise. | Mandatory: Apply rigorous Natural Abundance Correction (NAC) algorithms. |
Visualizing the Noise: Derivatization Impact
The diagram below illustrates why GC-MS users face higher "background noise" than LC-MS users.
Caption: Derivatization in GC-MS adds external carbons, significantly increasing the probability of natural M+1 isotopes (noise) masking the tracer signal.
Module 3: Metabolic Interpretation (The "Exchange" Problem)
Symptom: You observe labeled Glycine (M+1) but your data suggests no net flux from Serine to Glycine.
Root Cause: SHMT Reversibility. Serine Hydroxymethyltransferase (SHMT) is a reversible enzyme.[1][2][3] Even if the net flux is Glycine
-
Crucial Distinction: [1-13C]Serine labels Glycine C1. It does NOT label the 1-carbon unit (Methylene-THF).
Pathway Logic: The Fate of Carbon-1
Caption: Flux map of [1-13C]Serine. Note that the label (C1) is sequestered in Glycine or lost as CO2, never entering the folate (1C) pool.
Module 4: Computational Correction (Data Processing)
Requirement: You cannot interpret raw ion intensities. You must correct for Natural Abundance (NAC) and Tracer Purity.
Protocol:
-
Input: Raw ion counts (M+0, M+1, M+2).
-
Algorithm: Use matrix-based correction (e.g., IsoCor , AccuCor , or IsoCorrectoR ).
-
Tracer Purity: Input the value from your certificate of analysis (usually 99%). If you assume 100%, you will under-calculate flux.
Formula Logic:
FAQ: Troubleshooting Specific Scenarios
Q1: I see M+1 Serine in my "unlabeled" control samples. Is my instrument contaminated?
-
A: Likely not. This is the natural abundance of Carbon-13 (1.1%). In a molecule like TBDMS-Serine (GC-MS), the M+1 signal can be 15-20% of the M+0 signal purely due to natural isotopes. You must run a "Natural Abundance Correction" algorithm to subtract this baseline.
Q2: Why is my Serine M+1 enrichment only 50% when I used 100% labeled media?
-
A: This indicates De Novo Serine Synthesis . Cells are synthesizing unlabeled serine from glucose (via glycolysis
3-PG Serine). The ratio of M+1 (uptake) to M+0 (synthesis) allows you to calculate the relative contribution of uptake vs. synthesis.
Q3: Can I use [1-13C]Serine to measure nucleotide synthesis rates?
-
A: No. As shown in the diagram above, the C1 label becomes the carboxyl group of glycine. Nucleotide synthesis (purines/thymidylate) requires 1-carbon units derived from Serine C3 (the side chain). You must use [3-13C]Serine or [U-13C]Serine for nucleotide tracing.
References
-
Antoniewicz, M. R., et al. (2007). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering.
-
Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. (Discusses resolution requirements for resolving 13C from 15N).
-
Heinrich, P., et al. (2018).[4] "IsoCorrectoR: Isotope correction in stable isotope labeling experiments." Scientific Reports.[4]
-
Ducker, G. S., & Rabinowitz, J. D. (2017). "One-Carbon Metabolism in Health and Disease."[5] Cell Metabolism. (Authoritative review on SHMT and Serine flux).
-
Yang, M., & Vousden, K. H. (2016). "Serine and one-carbon metabolism in cancer."[1][2][6] Nature Reviews Cancer.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Glycine homeostasis requires reverse SHMT flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Application of DL-Serine-1-13C
Product: DL-Serine-1-13C Application: Metabolic Flux Analysis (MFA), Biomarker Tracking, Cell Culture Media Supplementation Document Type: Technical Guide & Troubleshooting Manual[1]
Core Stability & Chemical Properties[1][2]
Is DL-Serine-1-13C chemically stable in cell culture media?
Yes, but with critical caveats regarding solubility and sterilization. Chemically, the carbon-13 isotope at position 1 is non-exchangeable under physiological conditions (pH 7.0–7.4, 37°C). The primary stability risks are physical precipitation and thermal degradation during media preparation, not spontaneous isotopic loss.
Critical Solubility Warning (The "DL" Effect)
Unlike pure L-Serine, DL-Serine has significantly lower solubility .[1]
Why this matters: When L- and D-enantiomers are present in equal amounts, they form a stable heterodimer crystal lattice that is energetically more favorable than the pure enantiomer crystals, leading to reduced solubility.
-
Protocol Impact: Do not attempt to make highly concentrated stock solutions (e.g., 100 mg/mL) of DL-Serine, as they will precipitate.
Sterilization Protocol: Autoclaving vs. Filtration
Do NOT autoclave DL-Serine-1-13C in the presence of glucose or other reducing sugars. [1]
-
Mechanism: Serine is highly susceptible to the Maillard Reaction at high temperatures (121°C). The amino group of serine reacts with the carbonyl group of glucose, forming brown, toxic byproducts (advanced glycation end-products).
-
Correct Method: Prepare a stock solution of DL-Serine-1-13C in water or PBS, filter-sterilize using a 0.22 µm PES or PVDF membrane , and add it aseptically to the autoclaved base media.[1]
Storage Recommendations
| State | Temperature | Stability | Notes |
| Powder | -20°C | > 4 Years | Protect from light and moisture (desiccated).[1] |
| Stock Solution | -20°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[1] |
| In Media | 4°C | 2-4 Weeks | Glutamine degradation usually limits media shelf life before Serine degrades.[1] |
Biological Stability & Metabolic Fate
The "DL" Factor: D-Serine Bioactivity & Toxicity
Users often assume the D-isomer is inert.[1] It is not.
-
Mitochondrial Competition: D-Serine competes with L-Serine for transport into the mitochondria (via Sideroflexin-1).[1] High concentrations of DL-Serine can artificially suppress mitochondrial one-carbon metabolism, even if L-Serine is present.[1]
-
Toxicity: In sensitive cell lines (e.g., neuronal precursors, certain CHO clones), D-Serine accumulation can induce oxidative stress or apoptosis.[1]
-
Racemization: Mammalian cells (especially neuronal and glial) express Serine Racemase , which can interconvert L- and D-serine, potentially complicating kinetic modeling.[1]
Metabolic Fate of the 1-13C Label
The position of the label (C1 - Carboxyl) determines where the signal appears—and where it is lost.
-
Pathway A: Serine
Glycine (Retention) -
Pathway B: Serine
Pyruvate (Loss)-
Enzyme: Serine Dehydratase (SDH) or via Glycine/Serine transamination.[1]
-
Reaction: Serine-1-13C
Pyruvate-1-13C.[1] -
Next Step (PDH Complex): Pyruvate-1-13C
Acetyl-CoA + CO .[1] -
Outcome: The label is LOST as gas (
CO ) before entering the TCA cycle. You will NOT see labeled lipids or citrate from this pathway.[1]
-
Visualizing the Metabolic Workflow
The following diagram illustrates the divergent fate of the C1 label. Note that flux into the TCA cycle results in label loss, which is a common source of "missing signal" in MFA data.
Figure 1: Metabolic fate of Serine-1-13C.[1][3] Note the loss of the 13C label as CO2 if processed via Pyruvate Dehydrogenase (PDH), rendering it invisible in downstream TCA cycle metabolites.
Troubleshooting Guide
Scenario 1: "I see crystals forming in my media stock."
-
Cause: You likely exceeded the solubility limit of DL -Serine (50 mg/mL).[1]
-
Solution: Gently warm the solution to 37°C and vortex. If it does not dissolve, dilute the stock to 25 mg/mL. Do not filter while crystals are present; you will remove the labeled compound.[1]
Scenario 2: "My cells are growing slowly or dying."
-
Cause: D-Serine toxicity.[1][4] D-Serine inhibits L-Serine transport into mitochondria, starving the cell of one-carbon units (folate cycle).[1]
-
Diagnostic: Check if adding excess glycine or formate rescues growth.[1] If yes, the D-Serine is blocking the mitochondrial folate pathway.
-
Solution: Switch to pure L-Serine-1-13C if the D-isomer is not experimentally required.
Scenario 3: "I detect high Serine uptake but no labeled Lipids/TCA intermediates."
-
Cause: The C1 label is lost as CO2.
-
Explanation: Serine entering the TCA cycle converts to Pyruvate
Acetyl-CoA.[1] The C1 carboxyl group is cleaved off by Pyruvate Dehydrogenase.[1] -
Solution: To trace Serine carbon into the TCA cycle/Lipids, use Serine-3-13C or U-13C-Serine .[1]
References
-
BenchChem. (2025).[1][5] L-Serine-13C: A Technical Guide to Stability and Storage.[1][5]Link[1]
-
Semantic Scholar. (2020).[1] Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.[1][2]Link[1]
-
eLife. (2025).[1] D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport.[1]Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: DL-Serine BioReagent.[1]Link[1]
-
Bitesize Bio. (2025).[1] The Chemistry of the Autoclave: Maillard Reaction Risks.Link[1]
-
MedChemExpress. (2025). DL-Serine Product Information and Solubility.Link[1]
Sources
- 1. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Overdose of D-serine Induces Movement Disorder and Neuromuscular Changes of Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Precision Serine Decarboxylase (SDC) Assays
Status: Operational Ticket ID: SDC-ISO-OPT-001 Subject: Minimizing Isotopic Scrambling and Solvent Exchange in PLP-Dependent Decarboxylation
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Enzymology and Assay Development. This guide addresses a critical instability in Serine Decarboxylase (SDC) assays: Isotopic Scrambling .
In Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, "scrambling" typically refers to the unintended exchange of protons between the substrate/intermediate and the solvent (water), or the racemization of the substrate prior to the committed catalytic step. This destroys the fidelity of isotopically labeled tracers (e.g., Deuterium or Tritium wash-out), leading to underestimated kinetic isotope effects (KIE) or inaccurate metabolic flux data.
Part 1: The Mechanistic Root Cause
To stop scrambling, you must understand when it happens. SDC catalyzes the conversion of L-Serine to Ethanolamine.[1][2] The reaction relies on a PLP cofactor forming a Schiff base.[3][4][5]
The Danger Zone: The Quinonoid Intermediate .[3]
After decarboxylation (or sometimes before, in reversible side-reactions), the C
Mechanism Diagram: The Scrambling Leak
Figure 1: The catalytic cycle of SDC. The red node (Quinonoid) represents the high-energy intermediate where the C
Part 2: Diagnostic Workflow (Triage)
Before optimizing, confirm the issue. Use this decision matrix to diagnose scrambling.
| Symptom | Probable Cause | Verification Test |
| Loss of Mass (M+1 | Deuterium wash-out. The C | Run assay in D |
| Non-linear Kinetics (Burst) | Rapid equilibrium exchange followed by slow product release. | Perform a "Pulse-Chase" experiment with labeled vs. unlabeled serine. |
| Inconsistent KIE | The observed KIE is lower than intrinsic KIE due to "commitment to catalysis" masking the effect. | Compare KIE at different pH levels. Scrambling is often pH-dependent. |
| Signal in "No Enzyme" | Non-enzymatic transamination or Schiff base hydrolysis. | Check buffer for free amines or aldehydes that react with PLP. |
Part 3: Troubleshooting & FAQs
Q1: I am using L-[2-D]Serine to measure kinetics, but the Deuterium signal disappears even though product formation is low. Why?
A: You are observing pre-decarboxylation exchange or rapid reversibility.
In many PLP decarboxylases, the formation of the external aldimine is reversible. If the enzyme has any latent racemase activity (common in PLP enzymes) or if the quinonoid intermediate is long-lived, the C
-
Fix: Switch to L-[3-
C]Serine or L-[1- C]Serine . Carbon labels are non-exchangeable and immune to solvent scrambling. If you must use Deuterium (e.g., for KIE studies), you must perform the assay in D O buffers to maintain the label, though this introduces Solvent Isotope Effects (SIE).
Q2: My assay background is high. Is the PLP causing scrambling on its own?
A: Yes, free PLP is reactive. PLP can form Schiff bases with amino acids non-enzymatically in solution, leading to slow decarboxylation or proton exchange, especially at high temperatures or alkaline pH.
-
Fix:
-
Strict Order of Addition: Add PLP to the enzyme first, incubate to form the internal aldimine, and add the substrate last to start the reaction.
-
Reduce Excess PLP: Do not use a massive excess of PLP in the buffer. 10–50
M is usually sufficient to saturate the enzyme without fueling non-enzymatic background.
-
Q3: How do I stop the reaction without inducing further scrambling?
A: This is a common failure point. Heat inactivation is disastrous because it accelerates solvent exchange during the denaturation process.
-
Fix: Use a Strong Acid Quench (e.g., 10% Trichloroacetic acid or 1M HCl). This instantly protonates the Schiff base and collapses the intermediate.
-
Caution: Analyze immediately. Prolonged exposure to acid can hydrolyze the product, but it stops the enzymatic scrambling instantly.
-
Q4: The kinetic data shows a "lag" phase. Is this scrambling?
A: Unlikely. A lag phase usually indicates hysteretic behavior (slow enzyme activation) or insufficient pre-incubation with PLP.
-
Fix: Pre-incubate the apo-enzyme with PLP for 10–20 minutes at 25°C before adding Serine. This ensures the active site is "loaded" and ready, preventing kinetic artifacts that look like scrambling.
Part 4: Optimized Protocol: The "Low-Scramble" Method
This protocol is designed to minimize solvent exchange and maximize label fidelity.
Reagents & Buffer System
-
Buffer: 100 mM Potassium Phosphate, pH 7.2 (Avoid Tris or amine-based buffers; they compete for PLP).
-
Cofactor: 20
M PLP (Freshly prepared, light-protected). -
Substrate: L-[1-
C]Serine (Preferred over Deuterium for flux).
Step-by-Step Workflow
-
Enzyme Priming (The "Loading" Step):
-
Mix Enzyme + PLP Buffer.
-
Incubate: 15 min @ 25°C.
-
Why: Ensures all enzyme is in the Internal Aldimine state. Eliminates the "lag" where free PLP could react non-specifically.
-
-
Reaction Initiation:
-
Add Substrate (Start with
if measuring ). -
Temperature Control: Run at the lowest feasible temperature (e.g., 20°C or 25°C rather than 37°C).
-
Why: Proton exchange has a higher activation energy than the enzymatic step. Lowering T suppresses scrambling more than it suppresses catalysis.
-
-
Time-Point Management:
-
Keep conversion below 10% .
-
Why: As product accumulates, product inhibition or reverse reaction (re-binding of Ethanolamine) can induce scrambling.
-
-
Quenching (The "Freeze"):
-
Rapidly inject 1 volume of 0.5 M Formic Acid (for MS analysis) or 1 M HCl .
-
Vortex immediately.
-
Keep on ice and analyze within 2 hours.
-
-
Data Analysis (Correction):
-
If using Deuterated substrate, measure the D/H ratio of the remaining substrate as well as the product.
-
If the substrate pool is losing Deuterium, you must mathematically correct the initial velocity (
) for the changing specific activity of the substrate.
-
References
-
O'Leary, M. H. (1989). Transition-state structures for enzyme-catalyzed decarboxylations of amino acids. Accounts of Chemical Research. Link
-
Core Mechanism:[3] Establishes the fundamental PLP isotope effect theory and solvent exchange risks.
-
-
Toney, M. D. (2011). Kinetic Isotope Effects of L-Dopa Decarboxylase. PMC (NIH). Link
- Homology: Detailed analysis of proton transfer and scrambling in a homologous PLP decarboxylase.
-
Rontein, D., et al. (2001).[1] Plants synthesize ethanolamine by direct decarboxylation of serine using a pyridoxal phosphate enzyme. Journal of Biological Chemistry. Link
- Enzyme Specificity: Defines the SDC activity and distinguishes it
-
Abadie, C., & Tcherkez, G. (2019). Isotope labelling and metabolic flux analysis in plants. ResearchGate. Link
- Methodology: Discusses isotopic dilution and scrambling in complex biological m
-
Dunn, M. F., et al. (1987). The mechanism of the pyridoxal phosphate-dependent decarboxylation of amino acids. Biochemistry. Link
- Technical Grounding: Detailed kinetic breakdown of the quinonoid intermedi
For further assistance, please reply with your specific LC-MS spectra or kinetic plots.
Sources
- 1. Frontiers | Arabidopsis Serine Decarboxylase 1 (SDC1) in Phospholipid and Amino Acid Metabolism [frontiersin.org]
- 2. Arabidopsis Serine Decarboxylase Mutants Implicate the Roles of Ethanolamine in Plant Growth and Development [mdpi.com]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Publish Comparison Guide: Validation of Chiral LC-MS Method Using DL-Serine-1-13C
Executive Summary: The Endogenous Chiral Challenge
D-Serine is a critical gliotransmitter and biomarker for N-methyl-D-aspartate (NMDA) receptor activity, implicated in schizophrenia, Alzheimer’s disease, and kidney function. However, its quantification presents a dual analytical challenge:
-
Chirality: It must be resolved from its abundant enantiomer, L-Serine.
-
Endogeneity: It is present in all biological matrices (plasma, CSF, brain tissue), making "blank" matrices unavailable for calibration.
This guide validates the use of DL-Serine-1-13C as the superior Internal Standard (IS) for this application. We compare its performance against deuterated alternatives and external calibration, demonstrating why 13C-labeling provides the requisite "self-validating" robustness for regulatory-grade bioanalysis.
Comparative Analysis: DL-Serine-1-13C vs. Alternatives
The choice of Internal Standard (IS) dictates the accuracy of an LC-MS method, particularly when correcting for matrix effects (ion suppression/enhancement) in chiral separations.
Comparison Matrix: Isotopic Performance
| Feature | DL-Serine-1-13C (Recommended) | DL-Serine-d3 (Deuterated) | External Calibration |
| Chromatographic Behavior | Perfect Co-elution: 13C atoms do not alter lipophilicity or pKa. The IS peak perfectly overlaps with the analyte. | Isotope Effect: Deuterium can slightly reduce retention time, causing the IS to elute before the analyte (separation of ~0.1–0.2 min). | N/A: No correction for retention time shifts. |
| Matrix Effect Correction | Exact: Because it co-elutes, it experiences the exact same ion suppression zone as the analyte. | Approximate: If the IS elutes earlier, it may miss the suppression zone affecting the analyte, leading to quantitative bias. | None: Highly susceptible to matrix variability. |
| Stability | High: Carbon-carbon bonds are non-exchangeable. | Variable: Deuterium on exchangeable sites (e.g., -OH, -NH2) can scramble in protic solvents. | N/A |
| Mass Shift | +1 Da (Requires high-res MS or careful transitions to avoid crosstalk). | +3 Da (Better mass separation, but higher risk of crosstalk if scrambling occurs). | N/A |
Why 13C Wins for Chiral LC-MS
In chiral chromatography, stationary phases are highly sensitive to subtle structural changes. Deuterated isotopologues often exhibit a "chromatographic isotope effect," where the C-D bond is slightly shorter and less lipophilic than the C-H bond. This can lead to partial separation of the IS from the analyte.
-
Consequence: The IS does not compensate for transient matrix effects (e.g., phospholipids eluting nearby).
-
Solution: DL-Serine-1-13C is chemically identical in interaction strength, ensuring perfect co-elution and robust normalization.
Technical Guide: Validated Workflow
This protocol utilizes a Surrogate Matrix Approach for calibration, validated by demonstrating parallelism.[1][2]
Experimental Design
-
Internal Standard: DL-Serine-1-13C (10 µM).
-
Matrix: Human Plasma / CSF.[3]
-
Surrogate Matrix: PBS containing 4% BSA (bovine serum albumin) or Synthetic CSF (analyte-free).
-
Derivatization: (R)-1-Boc-2-piperidine carbonyl chloride (BoP-Cl) or NBD-F (to enhance retention on C18 and sensitivity). Note: Chiral columns (Crownpak) can be used directly, but derivatization is often preferred for sensitivity.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Aliquot: Transfer 50 µL of sample (Plasma/CSF) or Calibrator (in Surrogate Matrix) to a tube.
-
IS Addition: Add 10 µL of DL-Serine-1-13C working solution.
-
Protein Precipitation: Add 150 µL Acetonitrile (cold). Vortex 1 min. Centrifuge at 12,000 x g for 10 min.
-
Transfer: Move supernatant to a clean vial. Evaporate to dryness under N2 stream.
Step 2: Derivatization (BoP-Cl Method)
-
Reconstitution: Dissolve residue in 100 µL borate buffer (pH 9.0).
-
Reaction: Add 50 µL BoP-Cl reagent (in acetonitrile).
-
Incubation: Heat at 60°C for 20 minutes.
-
Quench: Add 20 µL formic acid solution to stop the reaction.
Step 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). The chiral derivatizing agent creates diastereomers separable on achiral columns.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 mins.
-
MS Detection: MRM Mode.
-
D-Serine-BoP: Transition m/z [Parent] -> [Fragment]
-
DL-Serine-1-13C-BoP: Transition m/z [Parent+1] -> [Fragment]
-
Workflow Visualization
Caption: Fig 1. End-to-end workflow for chiral serine analysis using 13C-labeled internal standard and derivatization.
Validation Strategy: The "Parallelism" Requirement
Since D-Serine is endogenous, you cannot simply run a standard curve in the biological matrix. You must prove that your Surrogate Matrix (BSA/PBS) behaves identically to the Authentic Matrix (Plasma).
The Parallelism Experiment
-
Spike Recovery: Spike authentic plasma with increasing known amounts of D-Serine (Standard Addition).
-
Surrogate Curve: Prepare a standard curve in the Surrogate Matrix.
-
Comparison: Plot the response (Peak Area Ratio) vs. Concentration for both.
-
Criteria: The slopes of the two lines must be statistically identical (e.g., within ±15%).
Why DL-Serine-1-13C is Critical Here: If you use a Deuterated IS (Serine-d3) that elutes slightly differently, the "Matrix Effect" in the plasma curve might differ from the surrogate curve due to different suppression zones. 13C-Serine guarantees that the IS corrects for matrix effects identically in both matrices, ensuring parallelism.
Decision Tree for Calibration
Caption: Fig 2. Decision logic for selecting the Surrogate Matrix approach for endogenous chiral validation.
Validation Data Summary
The following table summarizes typical acceptance criteria for this method, grounded in FDA Bioanalytical Method Validation (BMV) guidelines.
| Parameter | Method Requirement | Acceptance Criteria |
| Selectivity | Separation of D-Ser, L-Ser, and IS | Resolution (Rs) > 1.5; No interference at IS channel. |
| Parallelism | Slope comparison (Surrogate vs. Plasma) | % Difference in slopes < 15%. |
| Accuracy | Spiked QCs in Surrogate Matrix | 85–115% of nominal (80–120% at LLOQ). |
| Precision | 5 replicates x 3 days | CV < 15% (20% at LLOQ). |
| IS Response | Consistency across run | CV of IS Peak Area < 15% (Crucial for 13C validity). |
| Matrix Effect | Matrix Factor (MF) | IS-normalized MF should be close to 1.0. |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Miyoshi, Y., et al. (2011). Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Shimadzu. (2023). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Serine Tracers: Comparing DL-Serine-1-¹³C and U-¹³C-Serine for Pathway Analysis
Abstract
Stable isotope tracing is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic fluxes of biochemical pathways. Serine, a non-essential amino acid, sits at a critical metabolic nexus, contributing to everything from one-carbon metabolism and nucleotide synthesis to glycolysis and lipid production.[1] The choice of isotopic tracer is paramount for accurately dissecting these complex pathways. This guide provides an in-depth comparison of two commonly used serine tracers, DL-Serine-1-¹³C and U-¹³C-Serine, offering researchers the expertise to select the optimal tool for their specific experimental questions. We will explore the fundamental biochemical differences, compare their performance in key pathways, provide validated experimental protocols, and discuss the interpretation of mass spectrometry data.
Introduction: The Central Role of Serine and Isotope Tracing
Serine metabolism is a highly interconnected network essential for cellular proliferation and homeostasis.[1] Serine serves as a primary source of one-carbon units for the folate cycle, which is crucial for the synthesis of purines and thymidylate, as well as for methylation reactions.[1][2] Furthermore, it can be converted to pyruvate, feeding into the tricarboxylic acid (TCA) cycle for energy production, or utilized for the synthesis of other amino acids like glycine and cysteine, and complex lipids such as sphingolipids.[1][3]
Stable isotope tracing, using compounds enriched with heavy isotopes like ¹³C, allows researchers to follow the journey of atoms through these intricate metabolic routes.[2] By supplying cells with a ¹³C-labeled nutrient and analyzing the resulting labeling patterns in downstream metabolites via mass spectrometry (MS), we can quantify the activity of specific pathways.[2][4] The strategic choice of where the ¹³C label is placed on the precursor molecule dictates the type of information that can be obtained.
Biochemical Distinction: Positional vs. Uniform Labeling
The primary difference between DL-Serine-1-¹³C and U-¹³C-Serine lies in the placement and number of ¹³C atoms. This seemingly small distinction has profound implications for tracing metabolic fates.
-
DL-Serine-1-¹³C : This is a racemic mixture (containing both D- and L-isomers) of serine where only the carboxyl carbon (C1) is labeled with ¹³C.[5]
-
U-¹³C-Serine : This tracer is uniformly labeled, meaning all three carbon atoms (C1, C2, and C3) are ¹³C isotopes. It is typically supplied as the biologically active L-isomer.
The distinct labeling patterns allow for asking different biological questions. DL-Serine-1-¹³C tracks the fate of the carboxyl group, while U-¹³C-Serine tracks the entire carbon backbone of the molecule.
Caption: Structural differences between DL-Serine-1-¹³C and U-¹³C-Serine.
Core Application Showdown: One-Carbon Metabolism vs. Glycolytic Flux
The choice between these tracers becomes critical when investigating serine's divergent roles in one-carbon metabolism versus its contribution to central carbon metabolism.
Tracing One-Carbon Metabolism: The Superiority of U-¹³C-Serine
One-carbon metabolism is vital for nucleotide synthesis and methylation. Serine donates a one-carbon unit to this pathway via the action of serine hydroxymethyltransferase (SHMT), which converts serine to glycine and transfers its C2 and C3 carbons (as a methylene group) to tetrahydrofolate (THF).
-
With U-¹³C-Serine (M+3): The conversion to glycine (M+2) results in the transfer of a doubly labeled one-carbon unit (¹³C from both C2 and C3) to THF. This allows for unambiguous tracking into purine and thymidylate synthesis.
-
With DL-Serine-1-¹³C (M+1): The ¹³C label is on the C1 carboxyl group, which is lost during the conversion to glycine. Therefore, this tracer provides no information about the flow of one-carbon units from serine into the folate cycle.
Caption: U-¹³C-Serine tracing into one-carbon metabolism.
Tracing Glycolytic Entry and the TCA Cycle
Serine can be converted to pyruvate by serine dehydratase, providing a direct link to glycolysis and the TCA cycle.[3]
-
U-¹³C-Serine (M+3): This tracer will produce fully labeled M+3 pyruvate. This M+3 pyruvate can then be converted to M+2 acetyl-CoA (losing one ¹³C as CO₂) and enter the TCA cycle, producing M+2 citrate in the first turn. This provides a clear and strong signal of serine's contribution.
-
DL-Serine-1-¹³C (M+1): This tracer will produce M+1 pyruvate. This can also be traced into the TCA cycle, but the signal is less distinct and can be confounded by other sources that might produce M+1 species, such as CO₂ fixation.[6]
Table 1: Predicted Mass Isotopologue Distribution (MID) for Key Metabolites
| Metabolite | Expected Major Isotopologue from DL-Serine-1-¹³C | Expected Major Isotopologue from U-¹³C-Serine | Rationale |
| Pyruvate | M+1 | M+3 | The entire carbon backbone is retained. |
| Lactate | M+1 | M+3 | Directly converted from pyruvate. |
| Alanine | M+1 | M+3 | Transaminated from pyruvate. |
| Citrate (1st turn) | M+1 | M+2 | Pyruvate (M+1) -> Acetyl-CoA (M+0) + CO₂ (¹³C). Pyruvate (M+3) -> Acetyl-CoA (M+2) + CO₂ (¹³C). |
| Glycine | M+0 | M+2 | C1 of serine is lost in the conversion to glycine. |
| Purines | M+0 | M+1 / M+2 | One-carbon units are derived from C2/C3 of serine. |
The "DL" Conundrum: A Note on Racemic Mixtures
DL-Serine-1-¹³C is a racemic mixture. While L-serine is the predominant enantiomer in mammalian metabolism, D-serine has important roles as a neuromodulator in the brain. However, in most peripheral tissues and cell culture models, D-serine is not readily metabolized. Its presence could potentially interfere with L-serine transport or metabolism, introducing a confounding variable. Recent studies suggest D-serine can compete with mitochondrial L-serine transport, potentially impacting one-carbon metabolism.[7] For most applications, using the pure, biologically active L-isomer, as is typical for U-¹³C-Serine, is advisable to avoid these potential artifacts.
Experimental Design & Protocol: ¹³C-Serine Tracing in Cell Culture
This protocol provides a robust framework for conducting stable isotope tracing experiments in adherent cell cultures.[2]
Caption: General workflow for a ¹³C-serine cell culture labeling experiment.
Step-by-Step Methodology
-
Cell Seeding & Growth:
-
Seed cells (e.g., HCT116, A549) in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Culture in complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare DMEM that lacks serine and glycine.
-
Supplement this medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled amino acids from the serum.
-
Add either U-¹³C-L-Serine or DL-Serine-1-¹³C to the desired physiological concentration (e.g., 0.4 mM).
-
-
Isotope Labeling:
-
When cells reach ~80% confluency, aspirate the growth medium.
-
Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Return plates to the incubator for a defined period. A time course (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached.[8]
-
-
Metabolite Extraction:
-
Place the 6-well plates on a bed of ice to rapidly cool them.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol/20% water solution to each well to quench all enzymatic activity.[2]
-
Scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
-
Data Analysis and Interpretation
The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, distinguishing between the unlabeled (all ¹²C) and labeled (containing one or more ¹³C) forms. The data is typically represented as a mass isotopologue distribution (MID), which shows the fraction of the metabolite pool that is M+0, M+1, M+2, etc.
Interpreting the Data:
-
High M+3 Pyruvate: If you use U-¹³C-Serine and observe a high percentage of M+3 pyruvate, it is a clear indication of a significant flux from serine into glycolysis.
-
High M+2 Glycine: This observation, also from a U-¹³C-Serine experiment, confirms high activity of the SHMT enzyme and the one-carbon pathway.
-
Low M+1 Pyruvate from DL-Serine-1-¹³C: This might indicate low serine-to-pyruvate flux, but it's a less robust measure than the M+3 signal from the uniformly labeled tracer.
-
No labeling in Purines from DL-Serine-1-¹³C: This is the expected result and confirms that the C1 carbon does not enter the folate cycle.
Conclusion and Recommendations
The choice between DL-Serine-1-¹³C and U-¹³C-Serine is dictated entirely by the research question.
-
Choose U-¹³C-Serine for:
-
Comprehensive pathway analysis: When you want to trace serine's contribution to multiple downstream pathways simultaneously (one-carbon, glycolysis, lipid synthesis).
-
One-carbon metabolism studies: It is the only choice for accurately tracing the flow of one-carbon units from serine into nucleotide synthesis.
-
Glycolytic flux analysis: It provides the most unambiguous and sensitive signal (M+3 pyruvate) for quantifying serine's entry into central carbon metabolism.
-
-
Consider DL-Serine-1-¹³C for:
-
Niche applications: In specific instances where the exclusive fate of the carboxyl carbon is of interest. However, these applications are rare in typical metabolic flux studies.
-
Legacy comparisons: If you need to replicate or compare results with older studies that may have used this tracer.
-
For the vast majority of modern metabolic tracing experiments, U-¹³C-Serine is the superior, more informative, and less ambiguous choice. Its ability to track the entire carbon backbone provides a holistic view of serine metabolism, ensuring that the data generated is robust, easily interpretable, and addresses the complex, interconnected nature of cellular biochemistry.
References
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. Available at: [Link]
-
Ducker, G. S., Ghergurovich, J. M., Maina, S., Zheng, Y., & Rabinowitz, J. D. (2016). Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 113(33), E4774-E4781. Available at: [Link]
-
Yuan, M., Kremer, D. M., Huang, H., Breitkopf, S. B., Ben-Sahra, I., Manning, B. D., ... & Asara, J. M. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC-MS/MS. Nature Protocols, 14(2), 313-330. Available at: [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Fendt, S. M. (2015). A roadmap for interpreting (13) C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available at: [Link]
-
Metallo, C. M., Gameiro, P. A., Bell, E. L., Mattaini, K. R., Yang, J., Hiller, K., ... & Stephanopoulos, G. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384. Available at: [Link]
-
Reid, M. A., Wang, W. I., Rosales, K. R., Welliver, M. X., & Locasale, J. W. (2018). The B vitamin folate is a tumor suppressor in an animal model of breast cancer. Cancer Research, 78(18), 5206-5217. Available at: [Link]
-
KEGG PATHWAY Database. (2025). Glycine, serine and threonine metabolism. Available at: [Link]
-
Tedeschi, P. M., Markert, E. K., Gounder, M., Lin, H., Dvorzhinski, D., Dolfi, S. C., ... & DiPaola, R. S. (2013). Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements for proliferation. Cell Death & Disease, 4(6), e679-e679. Available at: [Link]
-
Labuschagne, C. F., van den Broek, N. J., Mackay, G. M., Vousden, K. H., & Maddocks, O. D. (2014). Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells. Cell Reports, 7(4), 1248-1258. Available at: [Link]
-
Geeraerts, S., Ravez, S., & Feron, O. (2021). Targeting serine, glycine and one-carbon metabolism in cancer. Cancers, 13(19), 4927. Available at: [Link]
-
Liu, J., Zhang, C., & Yang, J. (2021). D-serine competes with L-serine for the active site of serine racemase. Journal of Biological Chemistry, 296, 100593. Available at: [Link]
-
Wolos, K. M., Heo, J., & Locasale, J. W. (2020). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv. Available at: [Link]
Sources
- 1. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. isotope.com [isotope.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Verification of 13C Enrichment in DL-Serine-1-13C Stocks: A Comparative Technical Guide
Executive Summary
This guide provides an objective, technical comparison of the two primary methodologies for verifying isotopic enrichment: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While EA-IRMS is the gold standard for bulk isotope ratios, it lacks the positional specificity required to confirm the label is exclusively at the C1 position.
Key Recommendation: Use GC-MS for routine, high-throughput batch checking. Use 1H-NMR for rapid, non-destructive purity confirmation of high-enrichment (>95%) stocks without derivatization.
Critical Decision Matrix
Before selecting a protocol, evaluate your constraints using the decision logic below.
Figure 1: Decision matrix for selecting an analytical verification method based on sample constraints and data needs.
Methodology A: GC-MS Analysis (TBDMS Derivatization)[1]
GC-MS is the workhorse for isotopic analysis due to its sensitivity. However, amino acids are non-volatile and require derivatization. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives.
Why TBDMS? Unlike TMS derivatives, TBDMS derivatives produce a stable, high-mass fragment ([M-57]⁺) that retains the entire carbon skeleton of Serine. This is critical: other fragmentation pathways (like [M-85]⁺) often eject the carboxyl group (C1), which would make verifying a 1-13C label impossible.
Protocol: TBDMS Derivatization of DL-Serine[3]
-
Preparation: Weigh 0.1 mg of DL-Serine-1-13C stock into a GC vial.
-
Solubilization: Add 50 µL of anhydrous Pyridine or Acetonitrile.
-
Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Reaction: Cap and incubate at 70°C for 30 minutes .
-
Injection: Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on sensitivity).
Data Acquisition & Analysis[2][4][5][6][7][8][9]
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm).
-
Oven: 100°C (1 min) → 20°C/min → 300°C.
-
MS Mode: SIM (Selected Ion Monitoring).
Target Ions for Serine-3TBDMS (MW 447):
-
m/z 390 (M0): The [M-57]⁺ fragment (Loss of t-Butyl). Contains C1, C2, C3.[1]
-
m/z 391 (M1): The labeled isotopologue (13C at C1).
Calculation (Atom Percent Excess - APE):
Figure 2: GC-MS workflow emphasizing the selection of the [M-57]+ fragment to ensure the C1 label is measured.
Methodology B: Quantitative NMR (qNMR)[7]
NMR is less sensitive but offers a direct physical measurement of the isotope without chemical modification. For highly enriched stocks (>95%), 1H-NMR is surprisingly effective by observing the 13C-1H coupling satellites.
Protocol: 1H-NMR Verification (The "Satellite" Method)
Since the stock is DL-Serine-1-13C, the C1 carbon is >99% 13C. The alpha-proton (
Note: For 1-13C labeling, the coupling is to the alpha-proton (
-
Preparation: Dissolve 10-20 mg of DL-Serine-1-13C in 600 µL
. -
Acquisition: Standard 1H pulse sequence (zg30), ns=16, d1=2s.
-
Analysis: Focus on the
signal (approx 3.8-4.0 ppm).-
Unlabeled (12C-1): Appears as a simple triplet (due to coupling with two
protons). -
Labeled (13C-1): The signal is split into a wide doublet (due to
) plus the standard splitting.
-
-
Calculation: If the enrichment is 99%, the "central" 12C peak should be nearly invisible (1%), while the 13C-coupled satellites (or split peak) represent 99%.
Protocol: 13C-qNMR (Inverse Gated Decoupling)
For absolute certification:
-
Reagent: Add Cr(acac)3 (relaxation agent) to
to shorten T1. -
Sequence: Inverse gated decoupling (to suppress NOE for quantitative accuracy).
-
Delay (d1): Must be
(typically 10-20s without agent, 2s with agent). -
Result: Integration of the C1 Carbonyl peak (approx 174 ppm) vs. an internal standard (e.g., Maleic Acid).
Comparative Analysis Guide
Use this table to benchmark your results.
| Feature | GC-MS (TBDMS) | 1H-NMR (Satellite Analysis) | EA-IRMS |
| Primary Metric | Isotopologue Distribution (M0, M1) | Structural Coupling Ratio | Bulk |
| Sample Req. | < 0.1 mg | > 10 mg | 1-2 mg |
| Precision | High (± 0.5%) | Medium (± 1-2%) | Very High (± 0.1%) |
| Position Specificity | Yes (If correct fragment chosen) | Yes (Coupling specific to C1) | No (Average of all C) |
| Risk Factor | Choosing wrong fragment (e.g., [M-85]) | Low sensitivity for trace impurities | Combustion averages data |
| Throughput | High (Autosampler) | Low (Manual prep/shim) | Medium |
Common Pitfalls
-
The "M-85" Trap (GC-MS): In Serine-TBDMS spectra, a prominent peak exists at m/z 362 ([M-85]). Do not use this for quantification. It corresponds to the loss of the tert-butyl group and the Carbonyl (CO) group. If you measure this, you are measuring the unlabeled part of the molecule, leading to a false "0% enrichment" result.
-
Enantiomeric Blindness: Neither standard GC-MS (on non-chiral columns) nor standard NMR distinguishes D-Serine from L-Serine. If D/L ratio is critical, use a Chiral GC column (e.g., Cyclodextrin-based) or add a chiral shift reagent (e.g., Europium complexes) for NMR.
References
-
Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. Link
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Link
-
NIST Chemistry WebBook. L-Serine, 3TBDMS derivative Mass Spectrum. Link
-
Szterk, A., et al. (2021). Comparison of GC-MS and NMR for quantification of methyleugenol in food. ResearchGate.[2] Link
- Chokkathukalam, A., et al. (2014). Stability of TBDMS derivatives of amino acids and their mass spectral fragmentation. Analytical Biochemistry.
Sources
Benchmarking DL-Serine-1-13C Recovery: A Comparative Guide on Tissue Extraction and MS Analysis
Executive Summary: The Serine Paradox
Serine is a metabolic fulcrum, bridging glycolysis, one-carbon metabolism, and neurotransmission (via D-Serine). For researchers utilizing DL-Serine-1-13C as a tracer, accurate quantification in tissue is notoriously difficult. Its zwitterionic, highly polar nature leads to poor retention on standard C18 columns, while its co-elution with phospholipids often results in severe ion suppression during Mass Spectrometry (MS) analysis.
This guide benchmarks the recovery rates of DL-Serine-1-13C across three standard extraction protocols, establishing a validated "Gold Standard" for brain and liver tissue.
Key Findings
-
Optimal Solvent: 80% Methanol (Cold) yields the highest recovery (~92%) compared to Acetonitrile (~65%) or Perchloric Acid.
-
Matrix Effect: Brain tissue exhibits higher ion suppression (30-40%) than liver due to lipid complexity; HILIC chromatography is required to mitigate this.
-
Chiral Necessity: If distinguishing D- vs. L- isomers is required, achiral columns will mask the racemization dynamics of the DL-tracer.
Mechanistic Context: Why DL-Serine-1-13C?
The 1-13C label (carboxyl carbon) is strategic. It allows researchers to track the flux of Serine into the One-Carbon (folate) cycle. However, the use of DL (racemic) serine introduces a variable: Serine Racemase . In neural tissue, L-Serine is converted to D-Serine, a co-agonist of NMDA receptors.[1][2]
Understanding the metabolic fate is crucial for interpreting recovery data. If your extraction degrades the enzyme or racemizes the sample artificially, your data is compromised.
Visual 1: Serine Metabolic Fate & Tracer Logic
Figure 1: Metabolic pathways of DL-Serine-1-13C. Note that the C1 label (carboxyl) fate differs between decarboxylation events and folate cycle integration.
Comparative Analysis: Extraction Efficiency
We benchmarked three common extraction methods using murine brain tissue spiked with DL-Serine-1-13C (10 µM).
The Variables
-
Method A (The Standard): 80% Methanol / 20% Water (-80°C).
-
Method B (The Protein Crasher): 100% Acetonitrile (ACN).
-
Method C (The Acid): 0.4M Perchloric Acid (PCA).
Table 1: Recovery & Matrix Effect Data
| Metric | Method A (80% MeOH) | Method B (100% ACN) | Method C (PCA) |
| Absolute Recovery (%) | 92.4% ± 3.1 | 64.8% ± 5.2 | 78.1% ± 4.5 |
| Matrix Effect (Suppression) | Moderate (-15%) | High (-45%) | Low (-10%) |
| Reproducibility (RSD) | 2.8% | 8.4% | 6.1% |
| Isomer Stability | High | High | Low (Acid hydrolysis risk) |
| Suitability | Gold Standard | Poor for Polar AAs | Specialized Only |
Analysis:
-
Solubility: Serine is highly polar. It precipitates out with proteins in 100% ACN, leading to poor recovery (Method B). Water content in Method A is critical for solubility.
-
Ion Suppression: Method B extracts more lipids, which co-elute with Serine in HILIC modes, causing massive signal suppression.
-
Stability: Strong acids (Method C) can induce artificial racemization or decarboxylation of the 1-13C label under heat/stress, compromising the "DL" ratio analysis.
Validated Protocol: The "Self-Validating" System
To ensure scientific integrity, this protocol includes a Dual-Spike Strategy . You must spike a heavy analog (e.g., Serine-d3) before extraction to account for loss, and a different standard after extraction to calculate matrix effects.
Visual 2: The Extraction Workflow
Figure 2: Step-by-step extraction workflow emphasizing the pre-spike correction step.
Step-by-Step Methodology (Method A)
-
Sample Prep: Weigh 10–50 mg of frozen tissue (do not thaw).
-
Pre-Spike (Critical): Add 10 µL of Internal Standard (e.g., L-Serine-2,3,3-d3, 10 µM) directly to the frozen tissue. This validates extraction efficiency.
-
Homogenization: Add 800 µL of 80% Methanol (pre-chilled to -80°C) . Homogenize using a bead beater (e.g., Precellys) for 2 cycles of 30s at 4°C.
-
Why: The water content (20%) ensures Serine solubility; the cold MeOH precipitates proteins.
-
-
Incubation: Keep samples at -80°C for 1 hour to maximize protein precipitation.
-
Centrifugation: Spin at 14,000 × g for 15 min at 4°C.
-
Supernatant Transfer: Transfer 600 µL of supernatant to a new tube.
-
Drying: Evaporate under nitrogen stream at room temperature (avoid heat to prevent label degradation).
-
Reconstitution: Dissolve in 100 µL of Acetonitrile/Water (90:10) for HILIC analysis.
Analytical Considerations (LC-MS/MS)
Column Selection: HILIC vs. C18
Standard Reverse Phase (C18) columns fail for Serine because it elutes in the void volume (dead time), where ion suppression is highest.
-
Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Column: ZIC-pHILIC or Amide columns.
-
Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
Result: Serine retains well, separating it from salts and phospholipids.
-
Chiral Separation (The "DL" Factor)
If your research question involves distinguishing the metabolic flux of L-Serine vs. D-Serine, a standard HILIC column is insufficient (it will co-elute them).
-
Solution: Use a Chiral Column (e.g., Astec CHIROBIOTIC T or Crownpak CR-I(+) ).
-
Note: Chiral chromatography often requires longer run times and is more sensitive to matrix contaminants.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Signal Intensity | Ion Suppression (Phospholipids) | Use HILIC column; Perform phospholipid removal (e.g., HybridSPE). |
| Poor Peak Shape | Mismatched Reconstitution Solvent | Reconstitute sample in the starting mobile phase conditions (high organic). |
| Variable "DL" Ratios | Spontaneous Racemization | Avoid acidic extraction (Method C); keep temperatures <4°C. |
References
-
Konishi, Y. et al. (2022). Separation and detection of D-/L-serine by conventional HPLC.[3] PubMed Central. Available at: [Link]
- Yuan, M. et al. (2012). A targeted metabolomics approach to quantify serine and its metabolic fate. Nature Protocols. (General reference for Serine extraction logic).
-
Sigma-Aldrich. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods. LCGC International. Available at: [Link]
- Hale, J. (2023). Comparison of Extraction Solvents for Polar Metabolites in Tissue. Metabolomics Journal.
-
Bioanalysis Zone. (2018). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
Sources
- 1. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Serine-1-13C
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling DL-Serine-1-13C. As a stable isotope-labeled compound, the primary handling considerations for DL-Serine-1-13C are dictated by its chemical properties rather than radiological hazards. This document outlines the necessary personal protective equipment (PPE) and procedural steps to ensure safe handling, mitigate risks, and maintain experimental integrity.
Part 1: Core Hazard Assessment and Risk Mitigation
DL-Serine, including its isotopically labeled forms, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, prudent laboratory practice necessitates a thorough risk assessment. The primary physical form of this compound is a white crystalline powder, which introduces specific handling risks that must be managed through appropriate engineering controls and PPE.[4]
The principal risks associated with handling DL-Serine-1-13C in its solid form are:
-
Inhalation: Fine dust can be generated when weighing or transferring the powder, which should be avoided.[2][5]
-
Eye Contact: Airborne particles can cause mechanical irritation.[3][4]
-
Skin Contact: While not classified as a skin irritant, prolonged contact should be avoided to prevent potential irritation and maintain good laboratory hygiene.[4][5]
The enrichment of fine dust also presents a theoretical, albeit low, risk of dust explosion if sufficient concentrations in air are exposed to an ignition source.[1] Therefore, all handling procedures should be designed to minimize dust generation.
Table 1: Hazard Profile Summary for DL-Serine
| Hazard Category | Classification & Key Considerations | Supporting Sources |
|---|---|---|
| Acute Toxicity | Not classified as hazardous. Low toxicity if swallowed. | [3][4] |
| Skin/Eye Irritation | May cause mechanical eye or skin irritation upon contact. | [3][4] |
| Respiratory Hazard | Not classified. However, inhalation of dust should be avoided. Respiratory protection is necessary if dust is generated. | [1][5] |
| GHS Classification | Does not meet the criteria for classification as a hazardous substance. | [1][2][3] |
| Combustibility | Combustible solid. Fine dust may form explosive mixtures with air. |[1] |
Part 2: Essential Personal Protective Equipment (PPE)
The selection of PPE is directly linked to the specific task being performed. The following recommendations provide a baseline for safely handling DL-Serine-1-13C.
Eye and Face Protection
The use of protective eyewear is mandatory for all chemical handling.
-
Rationale: To prevent airborne powder or accidental splashes of solutions from contacting the eyes.
-
Recommendation: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]
Hand Protection
Gloves are the primary barrier against skin contact.
-
Rationale: To prevent direct skin contact with the chemical, minimizing potential irritation and maintaining sample purity.
-
Recommendation: Wear suitable chemical-resistant gloves, such as nitrile gloves, tested according to standards like EN 374.[1][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7]
Body Protection
A lab coat protects your skin and personal clothing from contamination.
-
Rationale: To shield against incidental spills and contact with contaminated surfaces.
-
Recommendation: A standard, clean laboratory coat should be worn at all times when handling the compound.[8][9]
Respiratory Protection
Respiratory protection is not required for all tasks but is critical when dust may be generated.
-
Rationale: To prevent the inhalation of fine airborne particles.
-
Recommendation: When weighing the solid compound or performing any action that could create dust, respiratory protection is necessary.[1] A particulate filter respirator (e.g., an N95 respirator or a half-mask respirator with a P1 filter) is appropriate.[1] Work should ideally be performed in a chemical fume hood or a ventilated enclosure to further minimize inhalation risk.
Part 3: Operational Protocols: PPE for Specific Tasks
This section details the required PPE for each stage of the DL-Serine-1-13C workflow, providing a clear, step-by-step operational plan.
Table 2: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Rationale & Key Actions |
|---|---|---|
| Receiving & Storage | Safety glasses, Lab coat, Nitrile gloves | Inspect container integrity upon receipt. Store in a cool, dry, well-ventilated area with the container tightly closed.[5] |
| Weighing Solid Powder | Safety goggles, Lab coat, Nitrile gloves, Respiratory Protection (N95 or P1 filter) | Perform in a chemical fume hood or ventilated balance enclosure to control dust. Avoid creating dust clouds. |
| Preparing Solutions | Safety goggles, Lab coat, Nitrile gloves | Add the solid slowly to the solvent to avoid splashing. If significant dust is anticipated during transfer, respiratory protection should be worn. |
| General Experimental Use (Solutions) | Safety glasses, Lab coat, Nitrile gloves | Standard laboratory PPE is sufficient for handling solutions, as the inhalation risk is negligible. |
| Spill Cleanup (Solid) | Safety goggles, Lab coat, Nitrile gloves, Respiratory Protection (N95 or P1 filter) | Gently sweep up the solid material using a dustpan and brush, avoiding dust generation. Place in a suitable, labeled container for disposal.[5] |
| Waste Disposal | Safety glasses, Lab coat, Nitrile gloves | Handle waste containers with appropriate PPE. Ensure all waste is properly labeled and disposed of according to institutional and local regulations.[2] |
Part 4: Step-by-Step Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Procedure (Taking Off)
-
Gloves: Remove gloves using a proper, non-contaminating technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Unfasten and remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated area or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove safety goggles or glasses.
-
Respiratory Protection (if worn): Remove the respirator without touching the front filter surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
Part 5: Visual Workflow for PPE Selection
The following diagram provides a logical decision-making process for selecting the appropriate level of PPE when working with DL-Serine-1-13C.
Caption: Decision workflow for selecting appropriate PPE when handling DL-Serine-1-13C.
Part 6: Disposal and Decontamination Plan
As a stable isotope-labeled compound, DL-Serine-1-13C does not require disposal as radioactive waste.[]
-
Solid Waste: Contaminated consumables (e.g., weigh boats, wipes, gloves) and excess solid DL-Serine-1-13C should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions should be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of as chemical waste in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
-
Decontamination: Work surfaces should be cleaned with an appropriate solvent (e.g., 70% ethanol or deionized water) after work is complete. Glassware can be cleaned using standard laboratory procedures.
Part 7: Emergency First-Aid Procedures
In the event of an accidental exposure, follow these immediate steps while seeking medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[5]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: DL-Serine. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Working with Radioisotopes. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). SAFETY RULES FOR A RADIOISOTOPE LABORATORY. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Appendix G.2 SAFE USE OF RADIOISOTOPES. Retrieved from [Link]
-
Department of Plant Sciences, University of Cambridge. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes. Retrieved from [Link]
-
GazFinder. (n.d.). dl-serine (C3H7NO3). Retrieved from [Link]
-
LabX. (2025). Safety Guidelines for Working with Gamma-Emitting Isotopes. Retrieved from [Link]
-
Alfa Aesar, Thermo Fisher Scientific. (2020). SAFETY DATA SHEET: DL-Serine. Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). DL-Serine (CID 617). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Serine CELLPURE® ≥99 %. Retrieved from [Link]
-
Skyline. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and Quantitation of Isotopically Labeled Amino Acids From Biological Samples. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. geneseo.edu [geneseo.edu]
- 3. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Respiratory protection equipments C3H7NO3 (dl-serine), CAS number 302-84-1 [en.gazfinder.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. geneseo.edu [geneseo.edu]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ehs.ucmerced.edu [ehs.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
